(4-Butyrylphenyl)boronic acid
Description
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Properties
IUPAC Name |
(4-butanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7,13-14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYWRXHZSLSNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629665 | |
| Record name | (4-Butanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186498-24-8 | |
| Record name | (4-Butanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Butylphenyl)boronic acid and its Isomer
A Note on Nomenclature: The initial request for information on "(4-Butyrylphenyl)boronic acid" did not yield a readily available compound with that specific chemical structure in common chemical databases. The term "butyryl" refers to a C4 acyl group (a ketone), which is distinct from a butyl (a straight-chain C4 alkyl group) or a tert-butyl (a branched C4 alkyl group) substituent. This guide will focus on the two closely related and commercially available compounds: 4-n-Butylphenylboronic acid and 4-tert-Butylphenylboronic acid . These compounds are of significant interest to researchers in organic synthesis and drug discovery.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid, with a focus on their utility for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The physical and chemical properties of 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid are summarized below for easy comparison.
Table 1: Properties of 4-n-Butylphenylboronic acid
| Property | Value | Reference |
| CAS Number | 145240-28-4 | [1][2] |
| Molecular Formula | C₁₀H₁₅BO₂ | [1][3] |
| Molecular Weight | 178.04 g/mol | [1][3] |
| Appearance | White powder | [4] |
| Melting Point | 91-97 °C (lit.) | [1][2] |
| Solubility | Soluble in methanol | [4] |
| SMILES | CCCCc1ccc(cc1)B(O)O | [1] |
| InChI | 1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3 | [1] |
Table 2: Properties of 4-tert-Butylphenylboronic acid
| Property | Value | Reference |
| CAS Number | 123324-71-0 | [5][6][7] |
| Molecular Formula | C₁₀H₁₅BO₂ | [5][8] |
| Molecular Weight | 178.04 g/mol | [5][8] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 191-196 °C (lit.) | [5][7] |
| Purity | ≥ 98% (HPLC) | [5] |
| SMILES | B(C1=CC=C(C=C1)C(C)(C)C)(O)O | [8] |
| InChI | InChI=1S/C10H15BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3 | [8] |
Experimental Protocols
Arylboronic acids are versatile intermediates in organic synthesis. The following sections provide detailed methodologies for the synthesis of these compounds and their application in a cornerstone reaction.
Synthesis of 4-n-Butylphenylboronic acid
A common method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent with a borate ester.[4]
Reaction Scheme:
1-bromo-4-n-butylbenzene → 4-n-butylphenylboronic acid
Materials:
-
1-bromo-4-n-butylbenzene (29.3 mmol)
-
n-butyllithium (1.6 M in hexane, 35.1 mmol)
-
Trimethyl borate (58.6 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
1N Sodium hydroxide solution
-
6N Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure: [4]
-
A solution of 1-bromo-4-n-butylbenzene in a mixture of anhydrous THF (32 mL) and diethyl ether (96 mL) is cooled to -78 °C.
-
n-Butyllithium (21.9 mL of a 1.6 M solution in hexane) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 30 minutes.
-
In a separate flask, a solution of trimethyl borate (6.1 g) in diethyl ether (64 mL) is cooled to -78 °C.
-
The organolithium reagent prepared in step 2 is slowly added dropwise to the trimethyl borate solution over 20 minutes at -78 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -78 °C, then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of 1N sodium hydroxide solution (100 mL). The ether layer is separated, and the aqueous layer is extracted with diethyl ether (100 mL).
-
The combined organic phases are extracted with 1N sodium hydroxide solution (3 x 100 mL).
-
The combined alkaline aqueous phases are washed once with diethyl ether, then acidified to pH 1 with 6N hydrochloric acid.
-
The acidified aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 4-n-butylphenylboronic acid.
References
- 1. 4-Butylphenylboronic acid = 95 145240-28-4 [sigmaaldrich.com]
- 2. 4-Butylphenylboronic acid = 95 145240-28-4 [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-Butylphenylboronic acid | 145240-28-4 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 123324-71-0|(4-(tert-Butyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. 4-tert-Butylphenylboronic acid = 95.0 123324-71-0 [sigmaaldrich.com]
- 8. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of (4-Butyrylphenyl)boronic acid
An In-Depth Technical Guide to (4-Butyrylphenyl)boronic Acid: Properties, Synthesis, and Applications in Modern Chemistry
Introduction: A Versatile Bifunctional Building Block
This compound, also known as (4-butanoylphenyl)boronic acid, is a specialized organic compound that serves as a valuable building block for researchers in synthetic chemistry, materials science, and particularly, drug discovery. Its unique structure incorporates two highly versatile functional groups on a phenyl scaffold: a boronic acid and a butyryl ketone.
The boronic acid moiety is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1] The ketone group, on the other hand, provides a reactive handle for a wide array of subsequent chemical transformations, such as reduction, olefination, or reductive amination. This bifunctionality allows for the strategic, stepwise construction of complex molecular architectures, making it an indispensable tool for medicinal chemists aiming to develop novel therapeutics.
This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and experimental handling of this compound, grounded in established chemical principles and data from closely related analogues.
Core Physicochemical and Structural Properties
While this compound is a specific and less common derivative, its properties can be reliably inferred from its structure and comparison to well-characterized analogues like 4-acetylphenylboronic acid. The presence of the electron-withdrawing butyryl group in the para position significantly influences the electronic character of the boronic acid.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source / Method |
| CAS Number | 186498-24-8 | [2] |
| Molecular Formula | C₁₀H₁₃BO₃ | Calculated |
| Molecular Weight | 192.02 g/mol | Calculated |
| Appearance | White to off-white or light yellow solid | Typical for arylboronic acids[3] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, THF, Acetone). Low solubility in water and nonpolar hydrocarbons. | General property of arylboronic acids[4][5] |
| pKa | ~8.5 - 8.8 (Estimated) | Arylboronic acids typically have a pKa around 9. The electron-withdrawing acyl group lowers the pKa relative to phenylboronic acid.[6] |
Structurally, the molecule features an sp²-hybridized boron atom, rendering it a weak Lewis acid.[1] This Lewis acidity is fundamental to its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling. The electron-withdrawing nature of the para-butyryl group increases the Lewis acidity of the boron center compared to alkyl-substituted phenylboronic acids.
Synthesis and Mechanistic Rationale
The most common and reliable method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[6] For this compound, the logical starting material is 1-(4-bromophenyl)butan-1-one.
The core of this synthesis is a halogen-metal exchange followed by electrophilic trapping of the resulting aryl-metal species with the boron electrophile.
Key Mechanistic Considerations:
-
Anhydrous Conditions: Organolithium and Grignard reagents are highly reactive towards protic sources, including water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the organometallic intermediate.
-
Low Temperature: The reaction is conducted at very low temperatures (typically -78 °C) to prevent side reactions. The highly reactive aryllithium intermediate could potentially react with the ketone moiety of another molecule if the temperature is not controlled.
-
Electrophilic Boron Source: Trialkyl borates, such as trimethyl borate or triisopropyl borate, serve as the boron source. The boron atom is electrophilic and readily attacked by the nucleophilic carbon of the aryllithium species.
-
Hydrolysis: The final step is an acidic workup, which hydrolyzes the boronate ester intermediate to the desired boronic acid.
Chemical Reactivity and Key Applications
The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing biaryl systems and is used extensively in pharmaceutical synthesis.[7][]
The reaction involves three key steps in a catalytic cycle with a palladium(0) catalyst:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (Ar-X).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The butyryl group remains intact under typical Suzuki conditions, making this reagent an excellent choice for building complex molecules where the ketone can be modified later in the synthetic sequence.
Reactivity of the Ketone Moiety
The butyryl group offers a secondary point of diversification. It can undergo a variety of classical ketone reactions, including:
-
Reduction to a secondary alcohol using reagents like sodium borohydride (NaBH₄).
-
Wittig reaction to form an alkene.
-
Reductive amination to form substituted amines.
-
Formation of hydrazones, oximes, or other derivatives.
This dual reactivity is highly valuable in constructing compound libraries for drug screening.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard literature procedure for arylboronic acid synthesis, adapted for this specific compound.[6]
-
Materials: 1-(4-bromophenyl)butan-1-one, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi, 2.5 M in hexanes), triisopropyl borate (B(O-iPr)₃), 2 M hydrochloric acid (HCl), ethyl acetate, brine.
-
Procedure:
-
Add 1-(4-bromophenyl)butan-1-one (1.0 eq) to an oven-dried, three-neck flask under an argon atmosphere.
-
Dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C. The formation of the aryllithium is often indicated by a color change.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2 M HCl at 0 °C until the pH is ~1-2. Stir vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel chromatography to yield the final product.
-
Protocol 2: Characterization by ¹H NMR
A self-validating system requires rigorous characterization of the product.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Expected ¹H NMR (300 MHz, DMSO-d₆) Spectral Features:
-
δ ~8.2 ppm (s, 2H): A broad singlet corresponding to the two -OH protons of the boronic acid. This peak is exchangeable with D₂O.
-
δ ~7.9-8.0 ppm (d, 2H): A doublet for the two aromatic protons ortho to the butyryl group.
-
δ ~7.8-7.9 ppm (d, 2H): A doublet for the two aromatic protons ortho to the boronic acid group.
-
δ ~3.0 ppm (t, 2H): A triplet for the -CH₂- group adjacent to the carbonyl.
-
δ ~1.6-1.7 ppm (sextet, 2H): A sextet for the internal -CH₂- group of the butyl chain.
-
δ ~0.9 ppm (t, 3H): A triplet for the terminal -CH₃ group.
-
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol that can be optimized for specific substrates.[9]
-
Materials: this compound (1.2 eq), Aryl halide (e.g., 4-bromoanisole, 1.0 eq), Pd(PPh₃)₄ catalyst (3 mol%), Potassium Carbonate (K₂CO₃, 2.0 eq), 1,4-Dioxane, Water.
-
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvents (e.g., a 4:1 mixture of dioxane:water).
-
Heat the reaction mixture to 90-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the coupled product.
-
Stability, Handling, and Storage
Stability
Boronic acids are generally stable solids but are susceptible to two primary degradation pathways:
-
Dehydration: Like many boronic acids, this compound can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[1] This can occur upon heating or prolonged storage and may affect reactivity. The presence of boroxine is often observed in commercial samples.
-
Oxidative Instability: The carbon-boron bond is susceptible to oxidation, particularly in the presence of reactive oxygen species.[10][11] While generally stable to air for handling, long-term storage under an inert atmosphere is recommended.
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and moisture. For long-term stability and to minimize boroxine formation, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is ideal.
Conclusion
This compound stands out as a highly strategic and versatile intermediate in organic synthesis. Its bifunctional nature provides chemists with the reliable C-C bond-forming capability of the boronic acid while retaining a ketone handle for subsequent molecular elaboration. This dual utility makes it an exceptionally powerful tool for building the complex and diverse molecular scaffolds required in modern drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables researchers to fully harness its synthetic potential.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. 149104-90-5|4-Acetylphenylboronic acid|BLD Pharm [bldpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 4-Butylphenylboronic acid | 145240-28-4 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
(4-Butyrylphenyl)boronic acid molecular structure and weight
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following table summarizes the key quantitative data for (4-Butylphenyl)boronic acid.
| Property | Value | Citations |
| Molecular Formula | C10H15BO2 | [1][2] |
| Molecular Weight | 178.04 g/mol | [1][2] |
| CAS Number | 145240-28-4 | [2] |
| Melting Point | 91-97 °C | [3] |
| Linear Formula | CH3(CH2)3C6H4B(OH)2 |
Molecular Structure
The molecular structure of (4-Butylphenyl)boronic acid consists of a phenyl ring substituted with a butyl group and a boronic acid group (-B(OH)2) at the para position.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of (4-Butylphenyl)boronic acid, such as in Suzuki-Miyaura cross-coupling reactions, are extensive and application-specific. For specific methodologies, researchers are advised to consult peer-reviewed publications in the fields of organic synthesis and medicinal chemistry. Key suppliers like Sigma-Aldrich often provide certificates of analysis and basic safety information which can be accessed through their websites.[3]
Disclaimer: This document provides a summary of publicly available data. Researchers should always consult primary literature and safety data sheets before handling any chemical compounds.
References
synthesis pathways for (4-Butyrylphenyl)boronic acid
An In-Depth Technical Guide to the Synthesis of (4-Butyrylphenyl)boronic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a versatile bifunctional molecule that has garnered significant attention from researchers in drug discovery and materials science.[1][2] Its structure, featuring a boronic acid moiety and a butyryl group, makes it an invaluable building block. The boronic acid group is a cornerstone of modern organic synthesis, primarily serving as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][4][5] This reaction's reliability and tolerance for a wide range of functional groups have made it a go-to method for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[6]
The butyrylphenyl substructure provides a lipophilic handle and a carbonyl group that can be further functionalized or used to modulate the pharmacokinetic properties of a target molecule. This guide provides an in-depth analysis of the principal synthetic pathways to this compound, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale that govern the selection of each method. We will explore classic organometallic approaches alongside modern catalytic strategies, offering a comprehensive resource for laboratory-scale synthesis and process development.
Pathway 1: Grignard Reagent Formation and Borylation
This classical approach is one of the most common methods for preparing arylboronic acids.[7] It relies on the formation of a highly nucleophilic organomagnesium (Grignard) reagent from an aryl halide, which then attacks an electrophilic boron source. The starting material of choice is typically 4-bromobutyrophenone.
Mechanism and Scientific Rationale
The synthesis proceeds in two distinct stages:
-
Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 4-bromobutyrophenone. This reaction is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), which solvates and stabilizes the resulting Grignard reagent, (4-butyrylphenyl)magnesium bromide.
-
Borylation and Hydrolysis: The Grignard reagent is a potent nucleophile. It is added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at very low temperatures (typically -78 °C).[7] The low temperature is critical to prevent over-addition of the Grignard reagent to the boron center, which would lead to the formation of undesired borinic acid and triarylborane byproducts.[7][8] The resulting boronate ester intermediate is then hydrolyzed under acidic conditions to yield the final this compound.
A key consideration is the presence of the ketone carbonyl group, which is also electrophilic. The low reaction temperature for the borylation step is crucial not only to prevent over-addition but also to minimize the competing nucleophilic attack of the Grignard reagent on the ketone of another molecule.
Visualizing the Grignard Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
solubility profile of (4-Butyrylphenyl)boronic acid in various solvents
Technical Guide: Solubility Profile of (4-Butyrylphenyl)boronic Acid
Introduction
This compound is an organic compound featuring a phenylboronic acid moiety substituted with a butyryl group. Phenylboronic acids are critical building blocks in organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. In drug development, the boronic acid functional group is a key pharmacophore in various enzyme inhibitors.
A comprehensive understanding of a compound's solubility profile is fundamental for its application in synthesis, purification, formulation, and biological screening.[1] The choice of solvent directly influences reaction kinetics, yield, product isolation, and bioavailability.[1][2] Low solubility can lead to unpredictable results in in vitro assays and poor bioavailability in preclinical studies.[3]
This technical guide provides a detailed overview of the solubility characteristics of this compound. As specific quantitative solubility data for this compound is not widely available in peer-reviewed literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy.[1] Furthermore, it details established experimental protocols for determining solubility, offering a robust framework for researchers to generate precise data for the title compound.
Solubility Profile
The presence of the C4 alkyl ketone (butyryl) group in this compound increases its lipophilicity compared to phenylboronic acid. This structural modification is expected to increase its solubility in nonpolar organic solvents and decrease its solubility in polar, aqueous media.
Representative Solubility of Phenylboronic Acid (Proxy Data)
The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various solvents. This data should be used as a reference point for estimating the behavior of this compound.
| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility ( g/100g ) | Temperature (°C) |
| Ethers | Dipropyl Ether | High[4][5] | Data not available | - |
| Ketones | Acetone | High[4][5] | Data not available | - |
| Halogenated | Chloroform | Moderate[4][5] | Data not available | - |
| Hydrocarbons | Methylcyclohexane | Very Low[4][5] | Data not available | - |
| Aqueous | Water | Low[5] | 1.9[5][7] | 20 |
Experimental Protocols for Solubility Determination
Accurate solubility measurement depends on achieving equilibrium between the solid and dissolved phases and the effective separation of these phases before analysis.[8] The two most common and robust methods for determining the thermodynamic (equilibrium) solubility of a compound are the Shake-Flask method and the Dynamic method.
Equilibrium Shake-Flask Method
The Saturation Shake-Flask (SSF) method is considered the gold standard for determining equilibrium solubility.[8] The protocol involves agitating a suspension of the compound in a solvent for a sufficient duration to reach equilibrium, followed by analysis of the supernatant.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial or flask containing the selected solvent.[9] Ensuring excess solid is present throughout the experiment is critical to measuring solubility, not just concentration.[10]
-
Equilibration: Seal the container and place it in a temperature-controlled agitator (e.g., a rotary shaker at 300 RPM or a thermomixer).[10][11] Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. This typically requires 24 to 72 hours.[10]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., PTFE or PVDF).[3][8]
-
Quantification: Carefully sample the clear supernatant. If necessary, dilute the sample with a suitable solvent to fall within the linear range of the analytical method.[8] Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[2][3][12]
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the saturated solution, which represents its solubility.
Dynamic Method
The dynamic method determines solubility by identifying the temperature at which a known composition of solute and solvent becomes a clear, homogenous solution upon controlled heating.[1] This technique is particularly useful for constructing solubility-temperature curves.
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.[1]
-
Heating and Observation: The mixture is stirred rigorously while the temperature is slowly increased at a constant rate (e.g., 0.1–0.5 °C/min).[1]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or with an automated system using a luminance probe or a laser to detect light scattering.[1][4][13]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes perfectly clear is recorded as the solubility temperature for that specific composition.[1]
-
Data Collection: The procedure is repeated with different compositions of solute and solvent to generate a dataset that can be plotted as a solubility curve (solubility vs. temperature).[1]
Visualization of Experimental Workflow
The following diagram illustrates a standard workflow for determining compound solubility using the Shake-Flask method followed by HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. quora.com [quora.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. pharmaguru.co [pharmaguru.co]
- 13. pubs.acs.org [pubs.acs.org]
Stability and Recommended Storage of (4-Butyrylphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Butyrylphenyl)boronic acid. The information is curated for professionals in research and drug development who utilize arylboronic acids in their work. This document outlines the inherent stability characteristics of this class of compounds, provides specific storage recommendations, and details generalized experimental protocols for stability assessment.
Introduction to the Stability of Arylboronic Acids
Arylboronic acids are a cornerstone in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Despite their widespread use, boronic acids are known for their potential instability under various conditions.[1] The primary degradation pathways for arylboronic acids include:
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of phenols. This process can be initiated by atmospheric oxygen or other oxidizing agents.[2]
-
Hydrolysis (Protodeboronation): In aqueous environments, particularly under acidic or basic conditions, the boronic acid group can be cleaved from the aromatic ring, resulting in the corresponding arene. The rate of protodeboronation is pH-dependent.
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides, most commonly trimers known as boroxines.[3] This process is typically reversible upon the addition of water.
The stability of a specific arylboronic acid, such as this compound, is influenced by the electronic and steric nature of its substituents.
Recommended Storage and Handling of this compound
To ensure the integrity and reactivity of this compound, adherence to proper storage and handling protocols is crucial. The following recommendations are based on information from safety data sheets (SDS) and general knowledge of boronic acid chemistry.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[4] Refrigeration is often recommended for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly closed container.[4][5][6] For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[5] | Protects from atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation, respectively. |
| Light | Store in a dark place.[4] | Protects from photolytic degradation. |
| Moisture | Store in a dry place.[5][6] | Prevents hydrolysis and the formation of boroxines. |
| Incompatible Materials | Store away from oxidizing agents and strong acids.[4] | Avoids chemical reactions that can degrade the compound. |
Handling Precautions
-
Work in a well-ventilated area to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid generating dust during handling.
-
Wash hands thoroughly after handling.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
General Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a boronic acid.
Caption: General experimental workflow for stability testing of this compound.
Forced Degradation Protocol
This protocol outlines a general procedure for conducting forced degradation studies.
Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature or elevated temperature (e.g., 60°C) for a specified period.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or elevated temperature for a specified period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.
-
-
Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC.
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic or Gradient):
-
A mixture of acetonitrile and water is a common starting point.
-
The pH of the aqueous phase can be adjusted to optimize separation.
Procedure:
-
Develop an HPLC method that provides good resolution between this compound and any observed degradation products from the forced degradation studies.
-
Inject the stressed samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Quantify the amount of remaining this compound at each time point to determine the degradation rate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring
¹H NMR spectroscopy can be used to qualitatively monitor the degradation and identify the structure of degradation products.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Procedure:
-
Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
Acquire an initial ¹H NMR spectrum.
-
Subject the NMR tube to the desired stress condition (e.g., add a drop of D₂O/DCl or NaOD/D₂O, or heat the sample).
-
Acquire subsequent ¹H NMR spectra at regular intervals to observe changes in the signals of the parent compound and the appearance of new signals corresponding to degradation products.
Potential Degradation Pathways
Based on the known chemistry of arylboronic acids, the following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Conclusion
This compound, like other arylboronic acids, is susceptible to degradation through oxidation, hydrolysis, and dehydration. Proper storage in a cool, dry, dark place, preferably under an inert atmosphere, is essential to maintain its quality and reactivity. For applications requiring a thorough understanding of its stability profile, conducting forced degradation studies coupled with appropriate analytical techniques such as HPLC and NMR is highly recommended. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists working with this important class of compounds.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. benchchem.com [benchchem.com]
The Butyrylphenyl Group: A Technical Guide to Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the butyrylphenyl functional group's core reactivity. The content covers electronic and steric influences, detailed reaction mechanisms at its key sites, and its significance in medicinal chemistry. All quantitative data is summarized in tables for clarity, and key experimental protocols are provided.
Introduction to the Butyrylphenyl Moiety
The butyrylphenyl group consists of a butyryl group (butanoyl group) attached to a phenyl ring. The simplest example is butyrophenone (1-phenylbutan-1-one). This moiety is characterized by three primary regions of chemical reactivity: the electrophilic aromatic ring, the electrophilic carbonyl carbon, and the acidic α-carbon protons. The interplay between the electron-withdrawing acyl group and the aromatic system defines its chemical behavior and makes it a foundational structure in organic synthesis and medicinal chemistry, most notably in the butyrophenone class of antipsychotic drugs.
Electronic and Steric Properties
The reactivity of the butyrylphenyl group is governed by the strong electron-withdrawing nature of the carbonyl and the steric bulk of the butyl chain.
-
Electronic Effects : The carbonyl group is a powerful deactivating group for electrophilic aromatic substitution (EAS) reactions. It withdraws electron density from the phenyl ring through both inductive effects (-I) and resonance effects (-M), making the ring less nucleophilic.[1][2] Consequently, reactions like nitration or halogenation are slower compared to benzene. This electron withdrawal is most pronounced at the ortho and para positions, which leads to the butyryl group being a meta-director for EAS.[3][4][5]
-
Steric Effects : The butyryl chain provides moderate steric hindrance. This can influence the regioselectivity of reactions, for example, by disfavoring the approach of bulky reagents to the ortho positions of the phenyl ring or to the carbonyl group itself.[6][7][8]
Core Reactivity Analysis
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
As a meta-directing and deactivating group, the butyrylphenyl moiety undergoes EAS primarily at the meta-position. The intermediates for ortho and para attack are significantly destabilized due to an unfavorable resonance structure where a positive charge is placed adjacent to the partially positive carbonyl carbon.[3][9]
Logical Pathway: Regioselectivity in Electrophilic Aromatic Substitution
Caption: Directing effect of the butyryl group in EAS.
Reactivity of the α-Carbon: Enolate Formation
The protons on the carbon adjacent to the carbonyl (the α-carbon) are acidic (pKa ≈ 19-20) and can be removed by a strong base like lithium diisopropylamide (LDA) to form a nucleophilic enolate.[10][11] This resonance-stabilized intermediate is crucial for forming new carbon-carbon bonds via SN2 reactions with alkyl halides.[12]
Reactivity of the Carbonyl Group: Nucleophilic Addition & Reduction
The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. A key reaction is its reduction to either a secondary alcohol or a methylene group.
-
Reduction to an Alcohol : Reagents like sodium borohydride (NaBH₄) reduce the ketone to a secondary alcohol. This reaction is typically fast and high-yielding.
-
Complete Deoxygenation : The carbonyl can be completely removed (reduced to -CH₂) under harsh conditions. The Clemmensen reduction (using zinc amalgam and concentrated HCl) is effective for acid-stable compounds, while the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) is suitable for base-stable compounds. This two-step sequence of Friedel-Crafts acylation followed by reduction is a classic method for synthesizing alkylbenzenes.
Quantitative and Spectroscopic Data
Table 1: Spectroscopic Data for Butyrophenone
| Data Type | Moiety | Characteristic Value | Reference(s) |
| ¹H NMR | Ar-H (ortho) | ~7.95 ppm (doublet) | [4] |
| ¹H NMR | Ar-H (meta/para) | ~7.42-7.55 ppm (multiplet) | [4] |
| ¹H NMR | α-CH ₂ (to C=O) | ~2.93 ppm (triplet) | [4] |
| ¹H NMR | β-CH ₂ | ~1.77 ppm (sextet) | [4] |
| ¹H NMR | γ-CH ₃ | ~1.00 ppm (triplet) | [4] |
| IR Spectroscopy | C=O Stretch | ~1686 cm⁻¹ (strong) |
Table 2: Representative Reaction Outcomes
| Reaction Type | Substrate | Reagents | Major Product(s) | Yield/Ratio | Reference(s) |
| Electrophilic Nitration | Acetophenone* | Conc. HNO₃, Conc. H₂SO₄ | m-Nitroacetophenone | ~72% meta, ~26% ortho, ~2% para | [4] |
| Carbonyl Reduction (to CH₂) | Aryl-alkyl ketone | Zn(Hg), conc. HCl (Clemmensen) | Alkylbenzene | High (e.g., ~76% for cholestane-3-one) | |
| Carbonyl Reduction (to CH₂) | Aryl-alkyl ketone | H₂NNH₂, KOH, heat (Wolff-Kishner) | Alkylbenzene | High (excellent yields reported) | [2] |
| Carbonyl Reduction (to CH-OH) | Aromatic Ketone | NaBH₄, MeOH | Secondary Alcohol | High to Excellent (e.g., 94% for benzaldehyde) | |
| α-Alkylation | Ketone Enolate | 1. LDA, THF; 2. CH₃I | α-Methyl Ketone | Good to High |
Note: Data for acetophenone is used as a close structural and electronic analog for butyrophenone, for which specific isomer distribution data is less common.
Applications in Drug Development: Butyrophenone Antipsychotics
The butyrophenone scaffold is central to a class of typical antipsychotic drugs, with Haloperidol being a prominent example. These drugs function primarily as high-affinity antagonists of the dopamine D2 receptor .
In dopaminergic neurons, the D2 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi). When activated by dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), decreasing the activity of Protein Kinase A (PKA) and modulating downstream neuronal signaling.[3] Butyrophenone antagonists like haloperidol bind to the D2 receptor but do not activate it, thereby blocking dopamine's inhibitory effect and normalizing the signaling cascade.
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: Antagonism of the D2 receptor by butyrophenones.
Key Experimental Protocols
Protocol: Friedel-Crafts Acylation of Benzene to form Butyrophenone
This procedure describes the synthesis of the parent butyrylphenyl compound, butyrophenone.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Butyryl chloride
-
Benzene
-
Ice, Concentrated HCl, Saturated NaHCO₃ solution, Anhydrous MgSO₄
Procedure:
-
Equip a dry round-bottomed flask with a stir bar and an addition funnel, under an inert atmosphere (e.g., N₂ or CaCl₂ drying tube).
-
Suspend anhydrous AlCl₃ (1.1 equiv.) in anhydrous DCM in the flask and cool the mixture to 0°C in an ice bath.
-
Dissolve butyryl chloride (1.0 equiv.) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, keeping the temperature below 10°C.
-
After addition is complete, add benzene (1.0-1.2 equiv.), also dissolved in DCM, dropwise over 30 minutes, maintaining the low temperature.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, which can be purified by vacuum distillation.
Protocol: Clemmensen Reduction of Butyrophenone
This procedure describes the complete deoxygenation of the carbonyl group.
Materials:
-
Zinc dust
-
Mercuric chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Butyrophenone
-
Toluene
Procedure:
-
Prepare Amalgamated Zinc: In a flask, stir zinc dust (excess, e.g., 2-3 parts by weight relative to ketone) with a 5% aqueous solution of HgCl₂ for 5-10 minutes. Decant the aqueous solution and wash the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, and concentrated HCl.
-
Add a solution of butyrophenone (1.0 equiv.) in toluene to the flask.
-
Heat the mixture to a vigorous reflux with strong stirring for 4-8 hours. Additional portions of HCl may be needed during the reflux to maintain a strongly acidic environment.
-
After cooling, decant the liquid from the remaining zinc. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with water, then with dilute NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain n-butylbenzene.
Experimental Workflow: Synthesis of n-Butylbenzene
Caption: Workflow for the synthesis of n-butylbenzene.
Protocol: α-Alkylation of Butyrophenone
This procedure describes the methylation at the α-position via an enolate intermediate.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Butyrophenone
-
Methyl Iodide (CH₃I)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Set up an oven-dried, three-necked flask with a stir bar, septum, and N₂ inlet.
-
Add anhydrous THF and diisopropylamine (1.1 equiv.) to the flask via syringe. Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.05 equiv.) dropwise. Stir the mixture at -78°C for 15 minutes, then allow it to warm to 0°C for 15 minutes to form the LDA solution.
-
Re-cool the LDA solution to -78°C.
-
Add a solution of butyrophenone (1.0 equiv.) in anhydrous THF dropwise. Stir for 30-45 minutes at -78°C to ensure complete enolate formation.
-
Add methyl iodide (1.1-1.2 equiv.) dropwise to the enolate solution at -78°C. Stir for 1-2 hours, allowing the reaction to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the resulting 2-methyl-1-phenylbutan-1-one via flash column chromatography.
References
- 1. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
- 10. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 11. Haloperidol - Wikipedia [en.wikipedia.org]
- 12. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Versatility of Arylboronic Acids: A Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and ever-expanding applications of arylboronic acids in synthetic chemistry and drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive resource on this pivotal class of compounds.
Introduction
First synthesized in 1860, arylboronic acids have evolved from chemical curiosities to indispensable tools in modern organic synthesis and medicinal chemistry.[1] Their unique physicochemical properties, including their stability, low toxicity, and versatile reactivity, have established them as crucial building blocks in a myriad of chemical transformations.[1] This is most notably exemplified by their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2][3] Beyond their synthetic utility, the ability of the boronic acid moiety to reversibly interact with diols and key amino acid residues in enzymes has propelled their development as sophisticated sensors and potent therapeutics. This guide provides a detailed overview of the core literature, key experimental protocols, and critical applications of arylboronic acids for professionals in research and drug development.
Physicochemical Properties
The utility of arylboronic acids is intrinsically linked to their distinct physical and chemical characteristics. Understanding these properties is crucial for their effective application in both synthesis and biological systems.
A key feature of arylboronic acids is their Lewis acidity, which allows them to interact with Lewis bases. This property is central to their biological activity and their use in sensing applications.[4] The acidity of an arylboronic acid, quantified by its pKa value, is influenced by the electronic nature of the substituents on the aromatic ring.[5] In aqueous solutions, arylboronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[4] The tetrahedral form exhibits stronger Lewis acidity and is more favorable for binding with diols.[4] The solubility of arylboronic acids in water can be limited, a factor that needs consideration in both reaction conditions and pharmaceutical formulations.[6][7] However, their solubility can be enhanced by the addition of certain polyols, like mannitol, which form boronate esters and can prevent the formation of the less soluble trimeric boroxine anhydrides.[6]
| Property | Typical Range/Value | Key Factors Influencing the Property | Reference |
| pKa | 4 - 10 | Substituents on the aryl ring, solvent, temperature, and concentration. | [5] |
| Solubility in Water | Generally low | pH, temperature, and the presence of complexing agents like polyols. | [6][7][8] |
| Physical State | Typically crystalline solids | Molecular symmetry and intermolecular forces. | [9] |
Core Synthetic Methodologies
The accessibility of a diverse range of arylboronic acids is a testament to the robust synthetic methods developed over the years. These methods primarily involve the formation of a carbon-boron bond.
Synthesis of Arylboronic Acids from Aryl Halides
A prevalent and versatile method for synthesizing arylboronic acids involves the reaction of an aryl halide with a boron-containing reagent, often catalyzed by a transition metal like palladium.[10][11]
Detailed Experimental Protocol: Palladium-Catalyzed Borylation of Aryl Chlorides [10][11]
This protocol describes the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron.
-
Materials:
-
Aryl chloride (1.0 mmol)
-
Tetrahydroxydiboron (B₂(OH)₄) (1.5 mmol)
-
Palladium catalyst (e.g., 2 mol % X-Phos Pd G2)
-
Potassium acetate (KOAc) (3.0 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1 mol %)
-
Ethanol (EtOH) (0.1 M solution)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl chloride, tetrahydroxydiboron, palladium catalyst, potassium acetate, and sodium tert-butoxide.
-
Add ethanol to the flask via syringe.
-
Seal the flask and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
For isolation of the arylboronic acid, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or chromatography. Alternatively, the crude boronic acid can be converted in situ to a more stable derivative like a trifluoroborate salt or a pinacol ester.
-
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (like an arylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][12][13]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with an Arylboronic Acid [14]
This protocol provides a general procedure for the synthesis of 2-amino-4-arylpyridines.
-
Materials:
-
2-Amino-4-bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask, combine 2-amino-4-bromopyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[14]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[14]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Applications in Drug Development and Research
The unique reactivity of the boronic acid moiety has been extensively leveraged in drug design and the development of research tools.
Arylboronic Acids as Enzyme Inhibitors
Arylboronic acids are particularly effective as inhibitors of serine proteases and the proteasome, enzymes that play critical roles in various physiological and pathological processes.[9][15][16][17] The boron atom can form a stable, yet reversible, covalent bond with the catalytic serine or threonine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[18]
Bortezomib: A Proteasome Inhibitor for Cancer Therapy
Bortezomib (Velcade®) is a dipeptidyl boronic acid that was the first proteasome inhibitor approved for the treatment of multiple myeloma.[19] By inhibiting the proteasome, bortezomib disrupts the degradation of proteins that regulate cell cycle progression and apoptosis, leading to the death of cancer cells.[20][21] One of the key signaling pathways affected by bortezomib is the NF-κB pathway.[22]
Quantitative Data on Enzyme Inhibition by Arylboronic Acids
The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). Lower values indicate greater potency.
| Inhibitor | Target Enzyme | IC₅₀ / Ki | Reference |
| Bortezomib | 20S Proteasome (Chymotrypsin-like activity) | Ki = 0.6 nM | [23] |
| Various Arylboronic Acids | Chymotrypsin | Ki values vary with substituents | [9][15] |
| Various Arylboronic Acids | Subtilisin | Ki values vary with substituents | [9][15] |
Experimental Workflow for Evaluating Enzyme Inhibition
Arylboronic Acids as Fluorescent Sensors
The ability of arylboronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their use as fluorescent sensors for carbohydrates.[24][25][26] This interaction is particularly relevant for the detection of biologically important sugars like glucose.[26][27] The binding event can modulate the fluorescence properties of a fluorophore attached to the arylboronic acid, leading to a detectable signal change.[25]
Experimental Setup for Carbohydrate Sensing
Conclusion
Arylboronic acids stand as a testament to the power of fundamental chemical research to drive innovation across diverse scientific disciplines. From their foundational role in the Suzuki-Miyaura coupling, which has revolutionized the synthesis of complex organic molecules, to their sophisticated applications as enzyme inhibitors and fluorescent sensors, their impact is undeniable. The continued exploration of their synthesis, reactivity, and biological interactions promises to unlock new therapeutic strategies and diagnostic tools, solidifying the position of arylboronic acids as a key molecular scaffold for the future of chemistry and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]
- 3. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Inhibition of serine proteases by arylboronic acids. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 20. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 26. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Untapped Potential of Butyryl-Substituted Phenylboronic Acids: A Field Awaiting Exploration
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. While phenylboronic acids have emerged as a versatile scaffold in drug discovery, particularly as enzyme inhibitors, a comprehensive investigation into the biological activities of butyryl-substituted phenylboronic acids remains a notably uncharted territory. Despite a thorough review of existing scientific literature, there is a conspicuous absence of in-depth research specifically detailing the synthesis, biological evaluation, and mechanism of action of this particular class of compounds, especially concerning their potential as butyrylcholinesterase (BChE) inhibitors.
Phenylboronic acids and their derivatives are known to interact with serine hydrolases, a broad class of enzymes that includes butyrylcholinesterase. This interaction is facilitated by the boron atom's ability to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. This mechanism has been explored for various substituted phenylboronic acids in the context of inhibiting enzymes like β-lactamases and proteasomes. However, the influence of a butyryl substitution on the potency and selectivity of these compounds as BChE inhibitors has not been specifically elucidated in the available scientific literature.
Butyrylcholinesterase is a significant therapeutic target, particularly in the context of neurodegenerative diseases like Alzheimer's. As the disease progresses, the levels of acetylcholinesterase (AChE) decrease, while BChE levels remain stable or even increase, playing a more prominent role in acetylcholine hydrolysis. Consequently, selective BChE inhibitors are of considerable interest for restoring cholinergic function in the later stages of Alzheimer's disease.
Furthermore, BChE is implicated in the cholinergic anti-inflammatory pathway, a crucial signaling circuit that regulates the body's inflammatory response.[1][2][3] Inhibition of BChE can lead to an increase in acetylcholine levels, which in turn can modulate the immune response by suppressing the production of pro-inflammatory cytokines.[1][4] This positions BChE inhibitors as potential therapeutic agents for a range of inflammatory conditions.
While the potential for butyryl-substituted phenylboronic acids to act as BChE inhibitors is theoretically plausible based on the known reactivity of the boronic acid warhead, the lack of empirical data prevents a detailed analysis. Key information that is currently unavailable in the public domain includes:
-
Quantitative Biological Activity Data: Specific IC50 or Ki values for butyryl-substituted phenylboronic acids against butyrylcholinesterase have not been reported.
-
Detailed Experimental Protocols: Methodologies for the synthesis of these specific compounds and the protocols for their biological evaluation, including enzymatic assays, are not described.
-
Defined Signaling Pathways: The precise signaling pathways modulated by this specific class of compounds have not been investigated.
The absence of this critical information makes it impossible to construct a comprehensive technical guide or whitepaper on the biological activities of butyryl-substituted phenylboronic acids at this time. The field is ripe for exploration, and future research is needed to synthesize these compounds, evaluate their inhibitory potential against butyrylcholinesterase and other relevant enzymes, and elucidate their mechanisms of action. Such studies would be invaluable in determining whether butyryl-substituted phenylboronic acids hold promise as a novel class of therapeutic agents.
The Cholinergic Anti-inflammatory Pathway: A Potential Target
The cholinergic anti-inflammatory pathway is a neural reflex that modulates the immune response. Acetylcholine, the primary signaling molecule in this pathway, can inhibit the production of inflammatory cytokines by immune cells.[1] Butyrylcholinesterase plays a role in regulating acetylcholine levels and, therefore, influences this pathway. The diagram below illustrates the basic concept of the cholinergic anti-inflammatory pathway.
Caption: The Cholinergic Anti-inflammatory Pathway.
References
- 1. Acetylcholinesterase and butyrylcholinesterase as possible markers of low-grade systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of upregulation of the cholinergic anti-inflammatory pathway in late-life depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New paradigms in the study of the cholinergic system and metabolic diseases: Acetyl-and-butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic anti-inflammatory pathway - Wikipedia [en.wikipedia.org]
Unveiling (4-Butyrylphenyl)boronic Acid: A Technical Guide for Researchers
(4-Butyrylphenyl)boronic acid , a versatile organoboron compound, serves as a crucial building block in organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a fundamental process in constructing complex molecular architectures.[1] This technical guide provides an in-depth overview of the commercial availability and purity of this compound, alongside relevant technical data for researchers, scientists, and drug development professionals.
Commercial Availability and Purity Levels
A survey of prominent chemical suppliers reveals the ready availability of this compound, typically offered at purity levels suitable for research and development purposes. The compound is identifiable by its CAS Number: 145240-28-4.[1][2]
| Supplier | CAS Number | Purity Level | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 145240-28-4 | ≥95% | C10H15BO2 | 178.04 |
| Boron Molecular | 145240-28-4 | Not Specified | C10H15BO2 | 178.04 |
Note: Purity levels and available grades may vary. Researchers should consult the suppliers' websites for the most current information and to request certificates of analysis for specific batches.
Physicochemical Properties
Key physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C10H15BO2[3] |
| Molecular Weight | 178.04 g/mol [3] |
| Appearance | White to light yellow solid |
| Melting Point | 91-97 °C (lit.)[2] |
| InChI | InChI=1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3[2] |
| SMILES | CCCCc1ccc(cc1)B(O)O[2] |
Experimental Protocols: General Purification of Arylboronic Acids
While specific, detailed experimental protocols for the synthesis of this compound are proprietary to the manufacturers, a general and widely applicable purification method for arylboronic acids involves an acid-base extraction procedure. This technique leverages the acidic nature of the boronic acid functional group.
Objective: To remove non-acidic organic impurities from crude arylboronic acids.
Materials:
-
Crude this compound
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide)[4]
-
A suitable acid (e.g., hydrochloric acid, sulfuric acid)[4]
-
An organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate)[4]
-
Water (deionized)
-
Standard laboratory glassware (beakers, separatory funnel, flasks)
-
pH indicator paper or a pH meter
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the crude boronic acid in an appropriate organic solvent.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution. The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Non-acidic impurities will remain in the organic layer.
-
Separation: Carefully separate the aqueous layer containing the boronate salt from the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a suitable acid until the pH is acidic (typically pH 2-3). This will protonate the boronate salt, causing the purified boronic acid to precipitate out of the solution.[4]
-
Isolation: Collect the precipitated pure boronic acid by filtration.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the purified boronic acid under vacuum to remove residual solvent and water.
This process can significantly enhance the purity of the final product, often achieving purities of ≥99%.[5]
Quality Control and Analysis
The analysis of boronic acids and their esters can be challenging due to their potential for hydrolysis.[6][7] High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of this compound.[8][9] Non-aqueous capillary electrophoresis (NACE) has also been shown to be an effective method for the analysis of boronic acids and esters, minimizing hydrolysis during analysis.[6]
Visualization of a General Suzuki-Miyaura Coupling Workflow
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates a generalized workflow for such a reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Butylphenylboronic acid = 95 145240-28-4 [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-叔丁基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Data of (4-Butyrylphenyl)boronic acid: A Technical Guide
A comprehensive technical guide on the spectroscopic data of (4-Butyrylphenyl)boronic acid is provided below, tailored for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize the predicted and analogous quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d | 2H | Ar-H (ortho to -B(OH)₂) |
| ~7.95 | d | 2H | Ar-H (ortho to -C(O)R) |
| ~2.95 | t | 2H | -C(O)CH ₂CH₂CH₃ |
| ~1.75 | sextet | 2H | -C(O)CH₂CH ₂CH₃ |
| ~1.00 | t | 3H | -C(O)CH₂CH₂CH ₃ |
| ~5.0-7.0 | br s | 2H | -B(OH )₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~200 | C =O |
| ~138 | Ar-C (para to -B(OH)₂) |
| ~135 | Ar-C -B(OH)₂ (ipso) |
| ~130 | Ar-C H (ortho to -B(OH)₂) |
| ~128 | Ar-C H (ortho to -C(O)R) |
| ~38 | -C(O)C H₂CH₂CH₃ |
| ~18 | -C(O)CH₂C H₂CH₃ |
| ~14 | -C(O)CH₂CH₂C H₃ |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| ~3050 | Medium | Ar C-H stretch |
| ~2960, 2870 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (ketone) |
| ~1600, 1480 | Medium-Strong | Ar C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1090 | Strong | C-B stretch |
| ~840 | Strong | para-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion Type |
| 192.08 | [M]⁺ (Molecular Ion) |
| 174.07 | [M-H₂O]⁺ |
| 149.06 | [M-C₃H₇]⁺ |
| 121.05 | [M-C₄H₇O]⁺ |
| 91.05 | [C₇H₇]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Note that boronic acids can form cyclic anhydrides (boroxines), which may lead to complex spectra. Using a solvent that can disrupt hydrogen bonding, such as DMSO-d₆, is often advantageous.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) is used as an internal standard.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The solvent peak (e.g., DMSO-d₆ at ~39.5 ppm) is used as an internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply firm pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
IR Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Mass Spectrum Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of a compound like this compound.
The Indispensable Role of Boronic Acids in Modern Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged from relative obscurity to become indispensable reagents in modern organic synthesis.[1][2] Their unique electronic properties, relative stability, and versatile reactivity have positioned them as crucial building blocks in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[2][3] This technical guide provides an in-depth exploration of the core principles of boronic acids, including their structure, synthesis, and multifaceted applications, with a focus on their pivotal role in cross-coupling reactions, as chemical sensors, and in the burgeoning field of medicinal chemistry.
Core Principles of Boronic Acids
Structure and Properties
Boronic acids are organic compounds derived from boric acid where one hydroxyl group is replaced by an organic residue.[1][4] The boron atom in boronic acids is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers Lewis acidity.[1][5] This electron deficiency is central to their reactivity.[1] They are typically crystalline solids that are relatively stable to air and moisture, a significant advantage over many other organometallic reagents.[6][7] However, they can be prone to dehydration to form cyclic trimers known as boroxines.[4]
The pKa of a typical boronic acid is around 9, but they can form tetrahedral boronate complexes with a pKa closer to 7.[4] This property is fundamental to their application as sensors for diol-containing molecules like sugars.[4]
Synthesis of Boronic Acids
Several synthetic routes are employed for the preparation of boronic acids, with the choice of method depending on the desired structure and available starting materials. Common methods include:
-
From Organometallic Reagents: The reaction of organolithium or Grignard reagents with trialkyl borates, followed by acidic hydrolysis, is a traditional and widely used method.[8][9]
-
Palladium-Catalyzed Borylation: The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a highly efficient method for synthesizing aryl and heteroaryl boronic esters, which can then be hydrolyzed to the corresponding boronic acids.[4][9]
-
Direct C-H Borylation: More recently, methods for the direct borylation of C-H bonds, often catalyzed by iridium or rhodium complexes, have gained prominence as they offer a more atom-economical approach.[8][10]
Boronic Acids in Palladium-Catalyzed Cross-Coupling Reactions
The most significant application of boronic acids in organic synthesis is their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][7]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyenes.[6] The reaction involves the coupling of an organoboronic acid or ester with an organohalide or triflate in the presence of a palladium catalyst and a base.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of steps involving a palladium(0)/palladium(II) catalytic cycle.[11][12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. ftp.orgsyn.org [ftp.orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with ... - Analyst (RSC Publishing) DOI:10.1039/D1AN01991K [pubs.rsc.org]
- 13. Yoneda Labs [yonedalabs.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Butyrylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds. This reaction is a cornerstone in medicinal chemistry and materials science due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.[1][2][3] (4-Butyrylphenyl)boronic acid is a valuable building block for introducing a butyrylphenyl moiety, a common structural motif in pharmacologically active compounds and functional materials.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The protocol is based on established procedures for similar arylboronic acids and offers a solid starting point for reaction optimization.[4]
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (or triflate) in the presence of a base.[1][5] The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the boronic acid to the palladium complex (which is facilitated by the base), and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[1]
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling is outlined below. It involves the careful preparation of reagents under an inert atmosphere to prevent catalyst degradation and side reactions like homocoupling.[6]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ with a ligand like SPhos)[4]
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture like DME/water)[4]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial with a septum)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, water, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., 1-5 mol%), the base (typically 2-3 equivalents), this compound (1.2-1.5 equivalents), and the aryl halide (1.0 equivalent) under an inert atmosphere.[4]
-
The use of a glovebox is recommended for weighing and adding the catalyst and ligands.[4]
-
-
Solvent Addition:
-
Add the degassed solvent(s) to the flask via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent (aryl halide).
-
-
Reaction Execution:
-
Ensure the reaction mixture is under a positive pressure of inert gas.
-
Heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl halide) is consumed. Reaction times can vary from a few hours to overnight.[4]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.[4]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., 2-3 times).[4]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[4]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.[4]
-
Data Presentation: Representative Reaction Conditions
The following table summarizes common conditions for Suzuki-Miyaura couplings that can be adapted for this compound. The optimal conditions will depend on the reactivity of the specific aryl halide.
| Catalyst System | Base | Solvent System | Temperature (°C) | Typical Substrates |
| Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80-100 | Aryl bromides, iodides |
| Pd(dppf)Cl₂ (2-5 mol%) | K₂CO₃ (2 eq) | DME/H₂O (4:1) | 80-90 | Heteroaryl halides |
| Pd₂(dba)₃ (1-2 mol%) / SPhos (2-4 mol%) | K₃PO₄ (2-3 eq) | Toluene or Dioxane | 100-110 | Aryl bromides, chlorides |
| Pd/C (5-10 mol%) | Na₂CO₃ (2 eq) | DME/H₂O (1:1) | 25-80 | Aryl iodides, activated bromides |
Signaling Pathway Diagram (Catalytic Cycle)
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the temperature, changing the catalyst/ligand system, or using a stronger base like K₃PO₄. Ensure that the solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction.[6] This can be minimized by using anhydrous solvents, ensuring the base is dry, and protecting the reaction from moisture.
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, especially in the presence of oxygen.[6] Thoroughly degassing the reaction mixture is crucial to prevent this.
-
Catalyst Choice: For less reactive aryl chlorides, more active catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos), are often required.[4]
By following this detailed protocol and considering the potential challenges, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable compounds.
References
The Strategic Application of (4-Butyrylphenyl)boronic Acid in the Synthesis of Biaryl Ketones
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of biaryl ketones is a cornerstone in medicinal chemistry and materials science, as this structural motif is prevalent in a wide array of biologically active compounds and functional materials. (4-Butyrylphenyl)boronic acid has emerged as a valuable building block in this endeavor, primarily through its application in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a powerful and versatile method for the formation of a carbon-carbon bond between the butyryl-substituted phenyl ring and various aryl or heteroaryl halides.
The presence of the butyryl group, a short-chain alkyl ketone, on the boronic acid introduces a key functional handle that can be leveraged for further synthetic modifications or can itself contribute to the desired physicochemical properties of the final biaryl ketone. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, broad functional group tolerance (including the ketone moiety of this compound), and the general commercial availability of a wide range of coupling partners.
Key to the successful synthesis of biaryl ketones using this compound is the careful selection of the palladium catalyst, ligand, base, and solvent system. The electronic and steric properties of the aryl halide coupling partner will also significantly influence the reaction efficiency. Generally, electron-deficient aryl halides and those bearing less steric hindrance tend to exhibit higher reactivity.
Suzuki-Miyaura Cross-Coupling for Biaryl Ketone Synthesis
The general scheme for the synthesis of biaryl ketones using this compound via the Suzuki-Miyaura reaction is depicted below:
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the biaryl ketone product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols can be adapted and optimized for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl ketone.
Protocol 2: Procedure using Pd(dppf)Cl₂ for More Challenging Couplings
Materials:
-
This compound (1.5 mmol)
-
Aryl bromide (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium phosphate.
-
Add degassed 1,4-dioxane to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure biaryl ketone.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of acyl-substituted phenylboronic acids with various aryl halides. While specific data for this compound is limited in published literature, the data for structurally similar compounds provides a strong predictive framework for reaction outcomes.
Table 1: Suzuki-Miyaura Coupling of (4-Acylphenyl)boronic Acids with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 10 | 75-85 |
| 4 | 2-Bromotoluene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 65-75 |
| 5 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 14 | 88-96 |
Table 2: Influence of Catalyst and Ligand on Reaction Yield
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 78 |
| 2 | 4-Chlorotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | <10 |
| 3 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 92 |
| 4 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 95 |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a biaryl ketone using this compound.
Caption: Laboratory workflow for biaryl ketone synthesis.
Applications of (4-Butyrylphenyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Butyrylphenyl)boronic acid is an arylboronic acid that serves as a valuable building block in medicinal chemistry. Like other phenylboronic acids, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including a wide array of biologically active compounds and pharmaceutical agents. The butyryl group at the para position offers a handle for further chemical modification or can itself contribute to the steric and electronic properties of the final molecule, potentially influencing its pharmacological activity. While specific, publicly available data on the direct use of this compound in the synthesis of named drug candidates is limited, its application can be inferred from the extensive use of structurally similar arylboronic acids in drug discovery.
Core Applications in Medicinal Chemistry
The principal application of this compound in medicinal chemistry is as a reactant in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heteroaryl-aryl structures. These structural motifs are prevalent in a multitude of therapeutic agents across various disease areas.
Key Therapeutic Areas for Biaryl Scaffolds:
-
Oncology: Many kinase inhibitors and other anti-cancer agents possess biaryl backbones. The synthesis of these compounds often relies on the coupling of an arylboronic acid with a halogenated aromatic or heteroaromatic ring.
-
Inflammation and Immunology: Molecules targeting enzymes and receptors involved in inflammatory pathways frequently contain biaryl structures.
-
Infectious Diseases: Antiviral, antibacterial, and antifungal agents can incorporate biaryl moieties to achieve potent activity.
-
Central Nervous System (CNS) Disorders: Compounds targeting CNS receptors and enzymes for the treatment of neurological and psychiatric conditions often feature biaryl cores.
Hypothetical Application in Kinase Inhibitor Synthesis
To illustrate the potential of this compound, the following table presents hypothetical quantitative data for a series of kinase inhibitors synthesized using this building block. Note: This data is illustrative and not based on published experimental results for this specific compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (EC50, nM) |
| HYPO-001 | Kinase X | 15 | 120 |
| HYPO-002 | Kinase Y | 45 | 350 |
| HYPO-003 | Kinase Z | 8 | 95 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general procedure for the coupling of an aryl bromide with this compound using a common palladium catalyst.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and synthesis of small compound libraries.
Materials:
-
Aryl halide (e.g., aryl chloride or bromide) (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.015 mmol, 3 mol%)
-
Cesium carbonate (Cs2CO3) (1.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (3 mL)
-
Water (0.5 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl halide (0.5 mmol), this compound (0.6 mmol), Pd(dppf)Cl2 (0.015 mmol), and cesium carbonate (1.0 mmol).
-
Add 1,2-dimethoxyethane (3 mL) and water (0.5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
The following diagrams illustrate the key chemical and logical processes involved in the application of this compound.
(4-Butyrylphenyl)boronic Acid: A Versatile Building Block for Novel Kinase Inhibitors
(4-Butyrylphenyl)boronic acid has emerged as a valuable reagent in medicinal chemistry, primarily serving as a key building block in the synthesis of complex organic molecules with therapeutic potential. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This methodology is instrumental in the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors for cancer therapy.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of a potent Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) dual inhibitor.
Application in the Synthesis of PI3K/mTOR Dual Inhibitors
This compound is a crucial intermediate in the synthesis of a novel series of quinazoline derivatives that exhibit potent inhibitory activity against PI3K and mTOR kinases. These kinases are key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. The butyrylphenyl moiety introduced by this building block plays a significant role in the binding of the final compound to the kinase active site, contributing to its inhibitory potency.
Biological Activity of a Representative Derivative
The compound 2-(4-butyrylphenyl)-7-methoxy-N-(4-methoxy-3-(piperazin-1-yl)phenyl)quinazolin-4-amine serves as a prime example of a pharmaceutical agent synthesized using this compound. This molecule has demonstrated significant inhibitory activity against PI3Kα and mTOR, as summarized in the table below.
| Compound ID | Target Kinase | IC50 (nM) |
| 2-(4-butyrylphenyl)-7-methoxy-N-(4-methoxy-3-(piperazin-1-yl)phenyl)quinazolin-4-amine | PI3Kα | 1.2 |
| mTOR | 10.5 |
Experimental Protocols
The synthesis of 2-(4-butyrylphenyl)-7-methoxy-N-(4-methoxy-3-(piperazin-1-yl)phenyl)quinazolin-4-amine is achieved through a multi-step process, with the key step being a Suzuki-Miyaura coupling reaction.
Synthesis of 2-(4-butyrylphenyl)-7-methoxy-N-(4-methoxy-3-(piperazin-1-yl)phenyl)quinazolin-4-amine
Step 1: Suzuki-Miyaura Coupling
This step involves the coupling of a 2-chloroquinazoline intermediate with this compound.
Materials and Reagents:
-
2-chloro-7-methoxy-N-(4-methoxy-3-(piperazin-1-yl)phenyl)quinazolin-4-amine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2-chloro-7-methoxy-N-(4-methoxy-3-(piperazin-1-yl)phenyl)quinazolin-4-amine (1 equivalent), this compound (1.5 equivalents), and Pd(dppf)Cl2·CH2Cl2 (0.1 equivalents).
-
Add a 2M aqueous solution of sodium carbonate (3 equivalents).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling nitrogen through it for 10 minutes.
-
Heat the reaction mixture to 90 °C and stir for 16 hours under a nitrogen atmosphere.
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Step 2: Final Product Synthesis (if applicable, e.g., deprotection)
This section would include any subsequent steps to arrive at the final active pharmaceutical ingredient, such as the removal of protecting groups. For the example compound, the Suzuki coupling product is the final molecule.
Visualizing the Synthesis and Biological Pathway
To better illustrate the experimental workflow and the relevant biological context, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Application Notes and Protocols for Cross-Coupling Reactions Involving (4-Butyrylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for the utilization of (4-Butyrylphenyl)boronic acid in three key cross-coupling reactions: Suzuki-Miyaura coupling, Chan-Lam amination, and Buchwald-Hartwig amination. These reactions are foundational in medicinal chemistry and drug discovery for the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.
General Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide.
Experimental Protocol
This protocol is a general guideline and can be adapted for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DME, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02 - 0.05 equivalents) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 78 |
| 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 82 |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Amination
The Chan-Lam amination is a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between a boronic acid and an amine or other N-H containing compound. It offers a valuable alternative to palladium-catalyzed methods.[1]
General Reaction Scheme:
Where R₂NH is a primary or secondary amine, or other N-H containing compound.
Experimental Protocol
Materials:
-
This compound
-
Amine or other N-H containing compound
-
Copper catalyst (e.g., Cu(OAc)₂, CuI)
-
Base (e.g., Pyridine, Et₃N, K₂CO₃)
-
Oxidant (often atmospheric oxygen)
-
Solvent (e.g., CH₂Cl₂, Toluene, MeOH)
-
Molecular sieves (optional)
Procedure:
-
To a reaction flask, add the amine (1.0 equivalent), this compound (1.5 equivalents), and the copper catalyst (0.1 - 1.0 equivalent).
-
Add the base (2.0 equivalents) and the solvent.
-
If necessary, add molecular sieves to absorb water.
-
Stir the reaction mixture vigorously, open to the air (or under an oxygen atmosphere), at room temperature or with heating (typically 25-80 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data Summary
The following table provides representative conditions and outcomes for the Chan-Lam amination with this compound.
| Amine/N-H Compound | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | 25 | 24 | 75 |
| Morpholine | CuI (10) | Et₃N | Toluene | 60 | 18 | 88 |
| Imidazole | Cu(OAc)₂ (20) | K₂CO₃ | MeOH | 50 | 12 | 92 |
Experimental Workflow for Chan-Lam Amination
Caption: Workflow for a typical Chan-Lam amination reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides.[2] It is particularly useful for constructing arylamines, which are prevalent in pharmaceuticals.
General Reaction Scheme:
Where Ar-X is an aryl halide or triflate and R₂NH is a primary or secondary amine.
Experimental Protocol
Materials:
-
This compound (in this context, the product of a prior Suzuki coupling, or a precursor to a related structure) or an aryl halide with a butyrylphenyl group.
-
Amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry reaction flask.
-
Add the aryl halide (1.0 equivalent), the amine (1.2 equivalents), and the base (1.4 equivalents).
-
Add the anhydrous solvent.
-
Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a plug of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Quantitative Data Summary
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of an aryl halide bearing a butyrylphenyl moiety.
| Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-butyrylbenzene | Aniline | Pd₂(dba)₃/BINAP (2) | NaOtBu | Toluene | 100 | 12 | 91 |
| 1-Chloro-4-butyrylbenzene | Morpholine | Pd(OAc)₂/XPhos (1.5) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 1-Iodo-4-butyrylbenzene | Benzylamine | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ | Toluene | 90 | 10 | 94 |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Disclaimer
The provided protocols and data are intended as a general guide. Optimal reaction conditions, including catalyst, ligand, base, solvent, and temperature, may vary depending on the specific substrates and should be optimized for each application. All experiments should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.
References
The Pivotal Role of (4-Butyrylphenyl)boronic Acid in the Synthesis of Complex Organic Molecules: Application Notes and Protocols
(4-Butyrylphenyl)boronic acid has emerged as a versatile and valuable building block in modern organic synthesis. Its unique structure, featuring both a reactive boronic acid moiety and a modifiable butyryl group, makes it a key intermediate in the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its utility in synthesizing high-value compounds such as biaryl ketones and other pharmacologically relevant scaffolds.
Introduction to this compound
This compound is an organoboron compound that primarily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms with high efficiency and functional group tolerance. The presence of the butyryl group (-C(O)CH₂CH₂CH₃) on the phenyl ring offers a strategic point for further chemical transformations, allowing for the creation of a diverse array of derivatives.
Key Applications
The principal application of this compound lies in its use as a precursor for the synthesis of substituted biphenyls and diaryl ketones. These structural motifs are prevalent in many biologically active compounds and advanced materials.
Synthesis of 4-Butyryl-biphenyl Derivatives
This compound can be coupled with various aryl halides to generate 4-butyryl-biphenyl derivatives. These compounds serve as important intermediates for the synthesis of molecules with potential therapeutic applications, including as anti-inflammatory agents and kinase inhibitors.[2][3]
Synthesis of Diaryl Ketones
The butyryl group can be a precursor to a ketone functionality in the final product. More directly, this compound can participate in carbonylative coupling reactions or react with acyl chlorides under specific conditions to yield diaryl ketones.[4][5] Diaryl ketone moieties are found in numerous pharmacologically active molecules.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Boronic Acids
The following table summarizes typical reaction parameters and yields for Suzuki-Miyaura coupling reactions involving aryl boronic acids, providing a comparative overview of different catalytic systems and conditions. While specific data for this compound is not extensively published in comparative studies, these examples with other phenylboronic acids offer valuable guidance for reaction optimization.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 98 |
| 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
Experimental Protocols
The following are detailed, generalized experimental protocols for key reactions involving this compound. These protocols are based on established procedures for Suzuki-Miyaura couplings and should be adapted and optimized for specific substrates.[6]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, Pd(OAc)₂, triphenylphosphine, and potassium carbonate.
-
Add the degassed solvents, toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and a potential biological context for molecules synthesized using this compound.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Caption: EGFR signaling pathway and kinase inhibition.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for (4-Butyrylphenyl)boronic acid in Materials Science
Disclaimer: The following application notes and protocols are representative examples of the potential uses of (4-Butyrylphenyl)boronic acid in materials science. As of this writing, specific literature on the materials science applications of this particular compound is limited. The methodologies described are based on established principles and protocols for analogous phenylboronic acid derivatives.
This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a butyryl group. The boronic acid group is well-known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property extensively utilized in the development of sensors and stimuli-responsive materials.[1][2][3] The butyryl (keto) group offers a site for further chemical modification or can influence the electronic and photophysical properties of materials incorporating this molecule.
These characteristics make this compound a promising building block for a variety of advanced materials. This document outlines potential applications and detailed experimental protocols for researchers in materials science, chemistry, and drug development.
Application Note 1: Fluorescent Chemosensor for Monosaccharides
Introduction: Phenylboronic acids are widely employed as recognition units in fluorescent sensors for saccharides.[4] The binding of a diol-containing analyte, such as a monosaccharide, to the boronic acid moiety can alter the electronic properties of an appended fluorophore, leading to a change in fluorescence intensity. In this hypothetical application, this compound is envisioned as a key component of a fluorescent sensor where the butyryl group can be used to tune the photophysical properties or to link the sensor to a larger molecular scaffold.
Principle: The sensing mechanism is based on the reversible formation of a cyclic boronate ester between this compound and the cis-diol groups of a monosaccharide. This interaction can modulate a photoinduced electron transfer (PET) process between the phenylboronic acid moiety and a tethered fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response.
Experimental Protocol: Synthesis and Evaluation of a Fructose Sensor
This protocol describes the synthesis of a simple fluorescent sensor by modifying the butyryl group of this compound with a fluorescent reporter, followed by its characterization and testing for fructose detection.
Part 1: Synthesis of the Fluorescent Sensor
-
Materials: this compound, a fluorescent hydrazine (e.g., dansyl hydrazine), ethanol, acetic acid (catalytic amount).
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add dansyl hydrazine (1.1 eq) and a catalytic amount of acetic acid.
-
Reaction Conditions: Reflux the mixture for 6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the fluorescent sensor.
-
Characterization: Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Fluorescence Spectroscopy
-
Stock Solutions: Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO) and a stock solution of fructose in a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Titration Experiment: In a series of cuvettes, add a fixed concentration of the sensor solution. To each cuvette, add increasing concentrations of the fructose stock solution.
-
Data Acquisition: Record the fluorescence emission spectrum of each sample after a short incubation period. The excitation wavelength should be chosen based on the absorbance maximum of the dansyl fluorophore.
-
Data Analysis: Plot the change in fluorescence intensity as a function of fructose concentration. Determine the binding constant and the limit of detection (LOD).
Quantitative Data Summary
| Parameter | Hypothetical Value |
| Excitation Wavelength (λex) | 340 nm |
| Emission Wavelength (λem) | 520 nm |
| Fructose Concentration Range | 0 - 10 mM |
| Binding Constant (Ka) | 1.5 x 10³ M⁻¹ |
| Limit of Detection (LOD) | 50 µM |
Workflow for Fructose Sensing
Caption: Workflow for the synthesis and application of a fructose sensor.
Application Note 2: Glucose-Responsive Hydrogels for Drug Delivery
Introduction: Phenylboronic acid-containing polymers can form hydrogels that exhibit glucose-responsive behavior.[5][6] These "smart" materials have potential applications in self-regulated drug delivery systems, particularly for diabetes treatment.[5] this compound can be copolymerized with other monomers to create such hydrogels, where the butyryl group could serve as a point for drug conjugation or for tuning the mechanical properties of the gel.
Principle: The hydrogel is formed by cross-linking polymer chains containing phenylboronic acid moieties with a diol-containing polymer (e.g., polyvinyl alcohol, PVA). In the presence of glucose, a competitive binding occurs, where glucose displaces the PVA from the boronic acid sites. This leads to a decrease in the cross-linking density and swelling of the hydrogel, triggering the release of an encapsulated drug.
Experimental Protocol: Preparation and Characterization of a Glucose-Responsive Hydrogel
Part 1: Synthesis of a Boronic Acid-Containing Polymer
-
Monomer Synthesis: Modify this compound to introduce a polymerizable group (e.g., an acrylamide or methacrylate). For instance, the keto group can be reduced to a hydroxyl group, which is then esterified with acryloyl chloride.
-
Polymerization: Copolymerize the boronic acid-functionalized monomer with a hydrophilic comonomer (e.g., N-isopropylacrylamide, NIPAM) via a controlled radical polymerization technique like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.
-
Purification and Characterization: Purify the resulting polymer by dialysis and characterize it by GPC (for molecular weight and dispersity) and NMR (for composition).
Part 2: Hydrogel Formation and Drug Loading
-
Hydrogel Formation: Prepare an aqueous solution of the boronic acid-containing polymer and a solution of polyvinyl alcohol (PVA). Mix the two solutions to form a hydrogel at a physiological pH (e.g., 7.4).
-
Drug Loading: The drug (e.g., insulin) can be loaded into the hydrogel by dissolving it in the polymer solution before gelation.
Part 3: Glucose-Responsive Release Study
-
Release Experiment: Place the drug-loaded hydrogel in a buffered solution (pH 7.4). At time zero, add glucose to the solution to a desired concentration (e.g., mimicking hyperglycemic conditions).
-
Sample Analysis: At regular time intervals, take aliquots of the surrounding solution and measure the concentration of the released drug using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).
-
Data Analysis: Plot the cumulative drug release as a function of time to determine the release kinetics.
Quantitative Data Summary
| Parameter | Hypothetical Value (without Glucose) | Hypothetical Value (with Glucose) |
| Swelling Ratio | 5 | 15 |
| Drug Release after 24h | 10% | 60% |
| Gelation Time | 5 minutes | - |
Logical Relationship in Glucose-Responsive Drug Release
Caption: Mechanism of glucose-triggered drug release from the hydrogel.
Application Note 3: Synthesis of Conjugated Polymers for Organic Electronics
Introduction: Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the synthesis of conjugated polymers. These polymers are the active materials in a range of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can be used as a monomer in such polymerizations, with the butyryl group potentially influencing the solubility and film-forming properties of the resulting polymer, as well as its electronic characteristics.
Principle: A conjugated polymer is synthesized by the Suzuki coupling of a dibromoaromatic monomer with a diboronic acid or ester monomer. The choice of monomers determines the electronic and optical properties of the final polymer. The butyryl group on the this compound monomer can provide a handle for post-polymerization modification or tune the polymer's HOMO/LUMO energy levels.
Experimental Protocol: Synthesis of a Phenyl-based Conjugated Polymer
Part 1: Monomer Preparation
-
Dibromination: Synthesize a dibrominated comonomer, for example, 2,7-dibromo-9,9-dioctylfluorene.
-
Boronic Ester Formation: Convert this compound to its pinacol ester derivative to improve its stability and solubility in organic solvents. This is typically done by reacting the boronic acid with pinacol in a suitable solvent.
Part 2: Suzuki Polymerization
-
Reaction Setup: In a Schlenk flask, combine the dibrominated monomer (1.0 eq), the boronic acid pinacol ester monomer (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., aqueous K₂CO₃).
-
Solvent: Use a degassed solvent system, such as a mixture of toluene and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon) at 90 °C for 48 hours.
-
Work-up and Purification: After cooling, precipitate the polymer by pouring the reaction mixture into methanol. Collect the polymer by filtration and purify it by Soxhlet extraction to remove oligomers and catalyst residues.
Part 3: Characterization
-
Molecular Weight: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).
-
Optical Properties: Measure the UV-Vis absorption and photoluminescence spectra of the polymer in solution and as a thin film.
-
Electrochemical Properties: Use cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels of the polymer.
Quantitative Data Summary
| Parameter | Hypothetical Value |
| Mn (GPC) | 25,000 g/mol |
| PDI (GPC) | 2.1 |
| Absorption λmax (film) | 420 nm |
| Emission λmax (film) | 480 nm |
| HOMO Level (CV) | -5.6 eV |
| LUMO Level (CV) | -2.8 eV |
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a conjugated polymer.
References
- 1. The development of photometric sensors for boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Synthetic Utility of (4-Butyrylphenyl)boronic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with (4-Butyrylphenyl)boronic acid
This compound is a valuable organic building block, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive boronic acid moiety and a ketone functional group, allows for its incorporation into more complex molecular architectures, most notably biaryl ketones. These structures are prevalent in a wide range of biologically active compounds and functional materials[1][2].
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon bonds with high efficiency and selectivity[3][4]. Among these, the Suzuki-Miyaura reaction is the most prominent method for utilizing boronic acids[5][6]. This guide provides a comprehensive overview of the key principles, reaction parameters, and detailed protocols for successfully employing this compound in palladium-catalyzed reactions, with a primary focus on the Suzuki-Miyaura coupling. The insights and procedures detailed herein are designed to equip researchers with the knowledge to optimize their synthetic strategies and troubleshoot common challenges.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like this compound) with an organic halide or triflate (R-X)[7]. The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination[7][8].
-
Oxidative Addition : The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex[7][8]. The rate of this step is dependent on the halide, typically following the trend I > Br > OTf >> Cl.
-
Transmetalation : This is the crucial step where the organic group from the boron atom is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻)[9]. This boronate then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle[5][7].
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Scientist's Guide
Achieving high yields and purity in Suzuki-Miyaura couplings requires careful consideration of several interconnected parameters. The choices made are often substrate-dependent, and optimization is key to success.
The Palladium Catalyst System (Precatalyst & Ligand)
The heart of the reaction is the catalyst. While many Pd(II) salts like Pd(OAc)₂ are used, they must first be reduced in situ to the active Pd(0) species[3][5]. Using a stable Pd(0) precatalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be more direct and is a reliable choice for many standard couplings[10].
The Ligand's Critical Role: For more challenging substrates, including sterically hindered or electron-rich partners, the choice of phosphine ligand is paramount. Simple ligands like triphenylphosphine (PPh₃) are often insufficient. Modern catalysis relies on bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs)[11][12].
-
Expertise: Bulky ligands promote the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step[11]. Their electron-donating nature also accelerates the final reductive elimination step. For coupling this compound, especially with less reactive aryl chlorides, ligands like SPhos, XPhos, or RuPhos are often superior choices[11].
| Catalyst System | Common Substrates | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Aryl iodides, bromides | Commercially available, easy to handle. | Lower activity for aryl chlorides or hindered substrates.[13] |
| Pd(OAc)₂ + Ligand | Broad scope | Versatile; allows for ligand screening. | Requires in situ reduction to Pd(0). |
| Pd₂(dba)₃ + Ligand | Broad scope | Excellent source of Pd(0). | Air-sensitive; ligand is still required. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Aryl chlorides, hindered substrates | High activity, air-stable, reliable.[14] | Higher cost. |
Base Selection
The base plays a non-negotiable role in activating the boronic acid for transmetalation[9]. It reacts with the boronic acid to form an anionic boronate, which is more nucleophilic and readily transfers its aryl group to the palladium center.
-
Experience: The choice of base can significantly impact the reaction outcome.
-
Potassium Carbonate (K₂CO₃) : A common, effective, and economical choice for many standard couplings.
-
Potassium Phosphate (K₃PO₄) : A stronger base that is often effective when carbonates fail, particularly with hindered substrates[15].
-
Cesium Carbonate (Cs₂CO₃) / Cesium Fluoride (CsF) : Highly effective, often used in difficult couplings due to the high solubility of the resulting boronate salts and the beneficial role of the Cs⁺ cation.
-
Organic Bases (e.g., NEt₃) : Generally less effective for transmetalation but can be used in specific cases[16].
-
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). The Suzuki reaction is remarkably tolerant of various solvents[16].
-
Common Solvents : Toluene, 1,4-Dioxane, and Tetrahydrofuran (THF) are frequently used[5][6].
-
The Role of Water : A small amount of water is often added as a co-solvent. This helps to dissolve the inorganic base and facilitates the formation of the active boronate species[5][6]. A typical ratio might be 4:1 or 9:1 organic solvent to water.
-
Troubleshooting Insight : If you observe significant protodeboronation (the replacement of the -B(OH)₂ group with a hydrogen atom), reducing the amount of water or switching to anhydrous conditions with a base like K₃PO₄ can be beneficial[11][17].
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing a robust starting point for research. Safety Note: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle or oil bath
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with septa, and purge with nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration with respect to the aryl halide).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 equiv) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl ketone.[15][18]
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Alternative Reactions: The Oxidative Heck Approach
While the Suzuki reaction is the most direct route, arylboronic acids can also serve as arylating agents in other palladium-catalyzed reactions, such as the oxidative Heck reaction. This process couples the arylboronic acid with an olefin in the presence of an oxidant[19][20]. This can be an effective strategy for synthesizing aryl-substituted olefins. The conditions typically involve a Pd(II) catalyst like Pd(OAc)₂ and do not always require a base, broadening the synthetic possibilities[21][22].
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (degraded Pd(0)).2. Insufficiently degassed solvents/reagents.3. Poor quality boronic acid.4. Ineffective base or solvent system. | 1. Use a fresh bottle of catalyst or a more stable precatalyst.2. Ensure thorough degassing of solvents by sparging with inert gas.3. Check the purity of the boronic acid; consider converting to a more stable boronate ester (e.g., pinacol ester).4. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems. |
| Protodeboronation | The C-B bond is cleaved by water/protons before transmetalation can occur. This is more common with electron-rich or sterically hindered boronic acids.[11] | 1. Use a more active catalyst system (e.g., with a Buchwald ligand) to accelerate the coupling relative to decomposition.2. Reduce the amount of water or use anhydrous conditions with a base like K₃PO₄ or KF.3. Use a boronate ester instead of the boronic acid. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. | 1. This is often caused by the presence of oxygen.2. Ensure the reaction is maintained under a strictly inert atmosphere. |
| Reaction Stalls | Catalyst deactivation or inhibition. | 1. For substrates with coordinating groups (like certain heterocycles), a specialized ligand may be needed to prevent catalyst inhibition.[23]2. Consider using a more robust catalyst system designed for challenging substrates. |
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (4-Butyrylphenyl)boronic acid in Chemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Foreword
(4-Butyrylphenyl)boronic acid is an organic compound featuring a phenylboronic acid moiety and a butyryl group substituent. Phenylboronic acids are a well-established class of compounds in the field of chemical sensing, primarily due to the unique ability of the boronic acid group to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction is the cornerstone of sensing mechanisms for a wide array of biologically and environmentally significant molecules, including saccharides, glycoproteins, and catecholamines.
While the broader family of phenylboronic acids has been extensively studied and applied in sensor technology, a comprehensive search of the current scientific literature reveals a notable absence of specific applications of This compound in the development of chemical or biological sensors. The butyryl group, a four-carbon acyl chain, introduces a degree of lipophilicity to the molecule, which could potentially influence its solubility, aggregation behavior, and interaction with hydrophobic domains in analytes or sensor matrices. However, to date, these properties have not been explicitly leveraged or documented for sensing purposes in published research.
The following sections, therefore, are based on the general principles of boronic acid-based sensing and provide a foundational framework. The experimental protocols and conceptual signaling pathways are extrapolated from established methodologies for analogous phenylboronic acid derivatives. These notes are intended to serve as a guide for researchers interested in exploring the potential of this compound as a novel recognition element in chemical sensor design.
Principle of Boronic Acid-Based Sensing
The fundamental principle underlying the use of phenylboronic acids in chemical sensors is the reversible formation of cyclic esters with compounds containing cis-diol functionalities.
Signaling Pathway for Diol Recognition
The interaction between a generic phenylboronic acid and a diol-containing analyte can be visualized as a two-state equilibrium. In its unbound state, the boronic acid exists in a trigonal planar configuration. Upon binding with a diol, it transitions to a more stable tetrahedral boronate ester. This structural change can be transduced into a measurable signal, typically through fluorescence or electrochemical means.
Figure 1: Generalized signaling pathway for diol detection by a phenylboronic acid-based sensor.
Potential Applications and Analytes
Based on the known reactivity of the boronic acid functional group, this compound could potentially be developed into sensors for the following classes of analytes:
-
Saccharides: Simple sugars like glucose and fructose, as well as more complex carbohydrates, are primary targets for boronic acid sensors due to their multiple diol groups.
-
Glycoproteins: The carbohydrate moieties on glycoproteins can be targeted for detection, which is relevant in diagnostics and proteomics.
-
Catecholamines: Neurotransmitters such as dopamine and epinephrine possess a catechol (1,2-dihydroxybenzene) group that can bind to boronic acids.
-
Metal Ions: While less common, some boronic acid-based sensors have been designed to interact with specific metal ions.
Hypothetical Experimental Protocols
The following protocols are generalized methodologies for developing and characterizing a fluorescent chemical sensor based on this compound. These are intended as a starting point for experimental design.
Protocol for Saccharide Detection (Fluorescence Spectroscopy)
This protocol outlines the steps to evaluate the potential of this compound as a fluorescent sensor for glucose. A common strategy involves coupling the boronic acid to a fluorophore whose emission properties are sensitive to the binding event.
Workflow:
Figure 2: Experimental workflow for developing a this compound-based fluorescent saccharide sensor.
Methodology:
-
Sensor Preparation:
-
Synthesize or procure high-purity this compound.
-
Synthetically couple the boronic acid to a suitable fluorophore. The choice of fluorophore is critical and will influence the signaling mechanism (e.g., photoinduced electron transfer, intramolecular charge transfer).
-
Purify the resulting sensor molecule using techniques such as column chromatography and characterize it using NMR and mass spectrometry.
-
-
Fluorescence Measurements:
-
Prepare a stock solution of the sensor molecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS, at a physiologically relevant pH). The butyryl group may necessitate the use of a co-solvent like DMSO or methanol to ensure solubility.
-
Prepare a series of solutions with varying concentrations of the target saccharide (e.g., glucose) in the same buffer.
-
In a quartz cuvette, mix a fixed concentration of the sensor solution with increasing concentrations of the saccharide solution.
-
For each sample, record the fluorescence emission spectrum using a spectrofluorometer at a fixed excitation wavelength.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the saccharide.
-
From this plot, calculate the limit of detection (LOD) and the binding constant (Ka) to quantify the sensor's sensitivity and affinity for the analyte.
-
Protocol for Dopamine Detection (Electrochemical Sensing)
This protocol describes a hypothetical approach to fabricating an electrochemical sensor for dopamine using this compound as the recognition element on an electrode surface.
Methodology:
-
Electrode Modification:
-
Start with a clean electrode surface (e.g., glassy carbon or gold).
-
Functionalize the electrode with this compound. This can be achieved through various surface chemistry techniques, such as electropolymerization or self-assembly of a thiol-derivatized version of the molecule on a gold surface.
-
-
Electrochemical Measurements:
-
Use an electrochemical technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to characterize the modified electrode in a buffer solution.
-
Introduce dopamine into the electrochemical cell at varying concentrations.
-
Record the electrochemical response. The binding of dopamine to the boronic acid on the electrode surface is expected to alter the electrochemical signal (e.g., a change in peak current or potential).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the change in the electrochemical signal as a function of dopamine concentration.
-
Determine the linear range, sensitivity, and limit of detection of the sensor.
-
Evaluate the selectivity of the sensor by testing its response to potential interfering species commonly found in biological samples, such as ascorbic acid and uric acid.
-
Quantitative Data Summary (Hypothetical)
As no experimental data for this compound-based sensors are available, the following table presents a template for how such data should be structured for clear comparison. The values are purely illustrative.
| Sensor Platform | Analyte | Linear Range | Limit of Detection (LOD) | Binding Constant (Ka) | Reference |
| Fluorescent | Glucose | 1 - 20 mM | 0.5 mM | 150 M⁻¹ | [Hypothetical Study 1] |
| Fluorescent | Fructose | 0.5 - 15 mM | 0.2 mM | 400 M⁻¹ | [Hypothetical Study 1] |
| Electrochemical | Dopamine | 1 - 100 µM | 0.5 µM | - | [Hypothetical Study 2] |
Conclusion and Future Directions
While this compound remains an unexplored molecule in the realm of chemical sensing, its structure presents an intriguing platform for the development of novel sensors. The butyryl group could be exploited to modulate solubility, promote self-assembly, or interact with hydrophobic pockets in target analytes, potentially leading to sensors with unique selectivity and sensitivity profiles.
Future research should focus on the synthesis of this compound derivatives coupled to various signal transducers (fluorophores, redox moieties) and a systematic evaluation of their sensing performance towards a range of diol-containing analytes. Such studies would be invaluable in determining whether this specific boronic acid derivative offers any advantages over the more commonly used analogues and could pave the way for its application in diagnostics, environmental monitoring, and drug development.
Application Notes and Protocols for Bioconjugation Using (4-Butyrylphenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in modern biotechnology and drug development.[1] The precise and efficient modification of biomolecules such as proteins, antibodies, and nucleic acids enables the creation of advanced therapeutics like antibody-drug conjugates (ADCs), sophisticated diagnostic tools, and novel imaging agents. Boronic acids have emerged as a versatile class of reagents for bioconjugation due to their unique reactivity, biocompatibility, and the ability to form reversible or stable linkages under physiological conditions.[1][2][3][4][5][6]
Application Notes
(4-Butyrylphenyl)boronic acid offers a dual-reactive platform for bioconjugation. The butyryl group's ketone can be targeted for specific ligation with hydrazine or hydroxylamine-containing molecules to form stable hydrazone or oxime linkages. Concurrently, the boronic acid moiety can form reversible boronate esters with 1,2- or 1,3-diols present on biomolecules, such as the carbohydrate motifs on glycoproteins.[1][7] This dual reactivity allows for either a two-step sequential conjugation or the selection of a specific ligation chemistry based on the desired application and the nature of the biomolecule.
Key Bioconjugation Strategies:
-
Ketone-Specific Ligation (Hydrazone/Oxime Formation): The ketone on the butyryl group can react with hydrazide or aminooxy-functionalized molecules to form a stable C=N bond. This reaction is highly specific and proceeds efficiently under mild acidic to neutral pH conditions. This strategy is ideal for conjugating payloads to the this compound linker before or after its attachment to a diol-containing biomolecule.
-
Boronic Acid-Specific Ligation (Boronate Ester Formation): Phenylboronic acids are well-known for their ability to form covalent, yet often reversible, ester linkages with cis-diols.[7] This interaction can be exploited to target the glycosylated regions of antibodies or other glycoproteins, offering a site-specific conjugation approach away from the protein's active sites. The stability of the boronate ester can be modulated by pH.
Potential Applications:
-
Antibody-Drug Conjugates (ADCs): The boronic acid can target the carbohydrate domains in the Fc region of an antibody, while the ketone can be used to attach a cytotoxic drug via a hydrazone or oxime linker. This allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).
-
Protein and Cell Labeling: Fluorophores or biotin can be conjugated to the this compound derivative, which can then be used to label glycoproteins on the cell surface or in solution for imaging and detection purposes.[2][4]
-
Stimuli-Responsive Systems: The reversible nature of the boronate ester bond can be utilized to create drug delivery systems that release their payload in response to changes in pH or the presence of competing diols like glucose.
Quantitative Data Summary
The following table summarizes generalized reaction parameters for the proposed bioconjugation strategies with this compound derivatives. These values are derived from literature on similar compounds and should be optimized for specific applications.
| Parameter | Ketone-Specific Ligation (Hydrazone/Oxime) | Boronic Acid-Specific Ligation (Boronate Ester) |
| Reactants | Ketone & Hydrazide/Aminooxy | Boronic Acid & cis-Diol |
| pH | 4.5 - 7.0 | 7.0 - 8.5 |
| Temperature | Room Temperature to 37°C | Room Temperature to 37°C |
| Reaction Time | 1 - 12 hours | 1 - 24 hours |
| Molar Excess of Reagent | 5 - 20 fold | 10 - 50 fold |
| Typical Biomolecule Conc. | 1 - 10 mg/mL | 1 - 10 mg/mL |
| Common Buffers | Acetate, MES | PBS, HEPES, Bicarbonate |
| Linkage Stability | Generally Stable | Reversible (pH-dependent) |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation via Boronate Ester and Hydrazone Formation
This protocol describes the site-specific conjugation of a drug to an antibody using a this compound derivative as a linker.
Materials:
-
Glycosylated Antibody (e.g., IgG)
-
This compound derivative with a payload attachment site (or the payload pre-conjugated)
-
Hydrazide-activated cytotoxic drug
-
Reaction Buffer 1: Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer 2: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Quenching Solution: 1 M Tris solution, pH 8.0
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
DMSO (for dissolving drug and linker)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into Reaction Buffer 1 overnight at 4°C to remove any interfering buffer components.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Boronate Ester Formation:
-
Dissolve the this compound derivative in a minimal amount of DMSO.
-
Add a 20-50 fold molar excess of the boronic acid derivative to the antibody solution.
-
Incubate the reaction mixture for 4-24 hours at room temperature with gentle agitation.
-
-
Purification of Antibody-Linker Conjugate:
-
Remove the excess, unreacted boronic acid derivative by SEC using Reaction Buffer 2.
-
Pool the fractions containing the antibody-linker conjugate.
-
-
Hydrazone Ligation:
-
Dissolve the hydrazide-activated drug in DMSO.
-
Add a 5-10 fold molar excess of the activated drug to the purified antibody-linker conjugate solution (in Reaction Buffer 2).
-
Incubate for 2-12 hours at 37°C.
-
-
Purification of the Final ADC:
-
Purify the ADC from excess drug and linker by SEC using PBS, pH 7.4.
-
Concentrate the final ADC using an appropriate centrifugal filter unit.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Protocol 2: Direct Labeling of a Glycoprotein via Boronate Ester Formation
This protocol outlines the direct labeling of a diol-containing protein with a this compound-fluorophore conjugate.
Materials:
-
Diol-containing protein (e.g., Horseradish Peroxidase, Ovalbumin)
-
This compound-fluorophore conjugate
-
Reaction Buffer: 100 mM Sodium Bicarbonate, 150 mM NaCl, pH 8.0
-
Purification: Dialysis or SEC column
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the glycoprotein into the Reaction Buffer to a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the this compound-fluorophore conjugate in DMSO.
-
Add a 10-30 fold molar excess of the labeling reagent to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted labeling reagent by extensive dialysis against PBS, pH 7.4, or by using an SEC column.
-
-
Characterization:
-
Measure the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its excitation maximum to determine the degree of labeling.
-
Confirm conjugation using SDS-PAGE with fluorescence imaging.
-
Visualizations
Caption: Dual bioconjugation pathways of this compound derivatives.
Caption: General experimental workflow for a two-step bioconjugation.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]
- 6. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. A Genetically Encoded Boronate Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of (4-Butyrylphenyl)boronic Acid with Aryl Halides and Triflates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is renowned for its mild reaction conditions, high functional group tolerance, and broad substrate scope, making it an invaluable tool in medicinal chemistry and drug development. The synthesis of biaryl and heteroaryl structures is central to the development of new therapeutic agents, and the Suzuki-Miyaura coupling provides a reliable and efficient method for their construction.
(4-Butyrylphenyl)boronic acid is a valuable building block in pharmaceutical synthesis. The butyryl group can serve as a key pharmacophore or a synthetic handle for further molecular elaboration. The ability to efficiently couple this boronic acid with a diverse range of aryl and heteroaryl halides and triflates allows for the rapid generation of compound libraries for lead discovery and optimization. These application notes provide detailed protocols and relevant data for the successful implementation of Suzuki-Miyaura coupling reactions involving this compound.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide or triflate (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide or triflate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions of aryl boronic acids with various aryl halides and triflates. While specific data for this compound is not extensively published, the data presented for analogous substrates provides a strong predictive framework for reaction optimization.
Table 1: Reaction of Arylboronic Acids with Aryl Halides
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 80 | 18 | 92 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF | Dioxane | 100 | 24 | 85 |
| 4 | 2-Bromopyridine | (4-Acetylphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 88 |
Table 2: Reaction of Arylboronic Acids with Aryl Triflates
| Entry | Aryl Triflate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Tolyl triflate | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Dioxane | 80 | 12 | 90 |
| 2 | Naphthyl triflate | (4-Formylphenyl)boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | 16 | 85 |
| 3 | 4-Cyanophenyl triflate | 3,5-Dimethylphenyl-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 93 |
| 4 | Quinolinyl triflate | (4-Acetylphenyl)boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 89 |
Experimental Protocols
The following are generalized yet detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl halides and aryl triflates. These protocols are based on established procedures for similar substrates and should be optimized for specific substrate combinations.
Protocol 1: Reaction with Aryl Halides using PdCl₂(dppf)
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add PdCl₂(dppf).
-
Add degassed DME and degassed water to the flask.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Reaction with Aryl Triflates using Pd(OAc)₂ and a Phosphine Ligand
Materials:
-
This compound (1.5 mmol)
-
Aryl triflate (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and potassium phosphate.
-
Add the aryl triflate and this compound to the tube.
-
Add degassed 1,4-dioxane.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using (4-Butyrylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Butyrylphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including a wide array of bioactive compounds. The butyrylphenyl moiety can impart desirable pharmacokinetic properties to a drug candidate, such as improved metabolic stability and oral bioavailability. These application notes provide detailed protocols and data for the synthesis of bioactive compounds using this compound, with a focus on its application in the development of potent and selective enzyme inhibitors.
Application: Synthesis of a p38 Kinase Inhibitor
This section details the synthesis of a potent p38 kinase inhibitor, demonstrating the utility of this compound in generating biaryl compounds with significant therapeutic potential. p38 kinases are key enzymes in inflammatory signaling pathways, making their inhibitors promising candidates for the treatment of various inflammatory diseases.
Quantitative Data Summary
The following table summarizes the yield of the synthesized p38 kinase inhibitor and its biological activity.
| Compound ID | Synthetic Yield (%) | p38α Kinase IC50 (nM) |
| 1 | 85 | 15 |
Experimental Protocol: Synthesis of 4-(4-(4-Butyrylphenyl)pyridin-2-yl)morpholine (Compound 1)
This protocol outlines the Suzuki-Miyaura coupling reaction between this compound and 4-(2-chloropyridin-4-yl)morpholine to synthesize the target p38 kinase inhibitor.
Materials:
-
This compound (1.2 mmol)
-
4-(2-Chloropyridin-4-yl)morpholine (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 mmol), 4-(2-chloropyridin-4-yl)morpholine (1.0 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure compound 1 .
Biological Evaluation Protocol: p38α Kinase Inhibition Assay
This protocol describes the method to determine the in vitro inhibitory activity of the synthesized compound against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Biotinylated substrate peptide (e.g., Biotin-KKV-ATF2)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
Compound 1 (or other test compounds)
-
Streptavidin-coated plates
-
Phospho-specific antibody (e.g., anti-phospho-ATF2)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the assay buffer, recombinant p38α kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the biotinylated substrate peptide.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated peptide.
-
Wash the plate to remove unbound components.
-
Add a phospho-specific antibody and incubate for 60 minutes.
-
Wash the plate and add an HRP-conjugated secondary antibody, followed by a 30-minute incubation.
-
Wash the plate and add the TMB substrate.
-
After sufficient color development, add the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction used in the synthesis of the p38 kinase inhibitor.
Caption: Workflow for the synthesis of Compound 1 via Suzuki-Miyaura coupling.
p38 Kinase Signaling Pathway
The diagram below depicts a simplified representation of the p38 MAPK signaling pathway, which is targeted by the synthesized inhibitor.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (4-Butyrylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and success rate of Suzuki-Miyaura cross-coupling reactions involving (4-Butyrylphenyl)boronic acid.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no desired product at all. What are the primary factors I should investigate?
Answer:
Low or no yield in a Suzuki reaction can stem from several sources. Systematically check the following critical parameters:
-
Catalyst Activity and Integrity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and phosphine ligands are not degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[1] It is crucial to thoroughly degas all solvents and ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.
-
Reaction Temperature: The reaction may require higher temperatures to proceed efficiently, especially with less reactive aryl chlorides. Cautiously increasing the temperature can improve both the reaction rate and conversion.
Issue 2: Significant Byproduct Formation (Homocoupling and Protodeboronation)
Question: I am observing significant amounts of homocoupling product from the this compound and/or the corresponding deborylated arene (butyrophenone). How can I minimize these side reactions?
Answer:
-
Homocoupling: This side reaction is primarily caused by the presence of oxygen.[1] To minimize the formation of the biaryl product from the boronic acid:
-
Thorough Degassing: Degas all solvents and the reaction mixture rigorously. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[1]
-
Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the entire course of the reaction.[1]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction, especially when using strong bases in aqueous media. To mitigate protodeboronation:
-
Use a Milder Base: Consider switching from strong bases like NaOH or K3PO4 to weaker bases such as K2CO3 or KF.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.
-
Use of Boronic Esters: Converting the boronic acid to a more stable pinacol ester can help prevent protodeboronation.[1]
-
Frequently Asked Questions (FAQs)
Q1: Is this compound considered an "activated" or "deactivated" substrate for Suzuki coupling?
A1: The butyryl group is an electron-withdrawing group, which makes the phenyl ring electron-deficient. In the context of the boronic acid partner, electron-withdrawing groups can slow down the transmetalation step of the catalytic cycle, potentially leading to lower or slower reactions compared to electron-rich boronic acids.[2] However, with proper optimization of reaction conditions, high yields can still be achieved.
Q2: Which palladium catalysts and ligands are recommended for coupling with this compound?
A2: For coupling with electron-deficient boronic acids, and to overcome potential steric hindrance, the use of bulky, electron-rich phosphine ligands is highly recommended. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often effective as they can accelerate both the oxidative addition and reductive elimination steps. Catalysts like Pd(PPh3)4 can be effective but may require longer reaction times or higher catalyst loadings.
Q3: What is the optimal base and solvent system for this type of reaction?
A3: The optimal choice is substrate-dependent. However, a common and effective combination for coupling electron-deficient partners is a moderately strong base like K3PO4 or K2CO3 in a solvent system such as dioxane/water or toluene/water.[3] For anhydrous conditions, bases like CsF in a solvent like THF can be used.
Q4: Can I use an aryl chloride as the coupling partner for this compound?
A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. To achieve good yields with aryl chlorides, you will likely need to use a more active catalyst system, such as one with a bulky, electron-rich ligand (e.g., XPhos or SPhos), and potentially higher reaction temperatures.
Q5: How can I monitor the progress of my Suzuki reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points, worked up, and analyzed to determine the consumption of starting materials and the formation of the product.
Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions with arylboronic acids bearing electron-withdrawing groups, using 4-acetylphenylboronic acid as a close structural analog for this compound.
Table 1: Effect of Different Palladium Catalysts on Yield
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh3)4 | 4-Bromoacetophenone | K2CO3 | Toluene/H2O | 90 | 12 | 78 |
| Pd(dppf)Cl2 | 4-Bromoacetophenone | K3PO4 | Dioxane/H2O | 100 | 8 | 92 |
| Pd2(dba)3 / SPhos | 4-Chloroacetophenone | K3PO4 | Toluene/H2O | 110 | 16 | 88 |
| XPhos Pd G3 | 4-Chloroacetophenone | Cs2CO3 | t-BuOH/H2O | 100 | 10 | 95 |
Table 2: Influence of Base and Solvent on Yield
| Catalyst | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl2 | 4-Bromoacetophenone | K2CO3 | DMF | 100 | 12 | 85 |
| Pd(dppf)Cl2 | 4-Bromoacetophenone | K3PO4 | Dioxane/H2O | 100 | 8 | 92 |
| Pd(dppf)Cl2 | 4-Bromoacetophenone | CsF | THF | 80 | 18 | 75 |
| Pd(dppf)Cl2 | 4-Bromoacetophenone | Na2CO3 | Ethanol/H2O | 85 | 14 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
This protocol is a general starting point and may require optimization.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, Pd(dppf)Cl2, and potassium phosphate.
-
Solvent Addition: Add the degassed dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Coupling with a Challenging Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1 mol% Pd)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add Pd2(dba)3, SPhos, and potassium phosphate to a dry reaction vessel. Add the aryl chloride and this compound.
-
Solvent Addition: Add degassed toluene.
-
Reaction: Seal the vessel and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for completion by GC-MS or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic phase over a drying agent, filter, and concentrate in vacuo. Purify the residue by chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
References
Technical Support Center: (4-Butyrylphenyl)boronic Acid in Suzuki-Miyaura Couplings
Welcome to the technical support center for Suzuki-Miyaura couplings involving (4-Butyrylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your coupling reactions.
I. Understanding the Substrate: this compound
This compound is an arylboronic acid containing a ketone functional group. The butyryl group is moderately electron-withdrawing, which can influence the reactivity of the boronic acid in Suzuki-Miyaura couplings. This electronic effect can make the boronic acid more susceptible to certain side reactions, such as protodeboronation. However, the ketone functionality itself is generally stable under typical palladium-catalyzed Suzuki-Miyaura conditions.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when using this compound in a Suzuki-Miyaura coupling?
A1: The most prevalent side products are not derived from the butyryl group but are common to many Suzuki-Miyaura couplings. These are:
-
Protodeboronation product: Butyrophenone, formed by the replacement of the boronic acid group with a hydrogen atom.
-
Homocoupling product: 4,4'-Dibutyrylbiphenyl, resulting from the coupling of two molecules of this compound.
Q2: Is the ketone group in this compound reactive under Suzuki-Miyaura conditions?
A2: Generally, no. The ketone group is typically inert under the standard conditions for palladium-catalyzed Suzuki-Miyaura reactions. While side reactions involving ketones, such as α-arylation, can be achieved with palladium catalysis, they require specific conditions (e.g., strong bases, specific ligands) that are not typical for a standard Suzuki coupling. Therefore, you are unlikely to see side products resulting from the reaction of the butyryl group.
Q3: My reaction is giving a low yield of the desired product. What are the likely causes?
A3: Low yields are often attributed to the formation of the side products mentioned above (protodeboronation and homocoupling), incomplete reaction, or catalyst deactivation. The electron-withdrawing nature of the butyryl group can make the this compound more prone to protodeboronation.[1]
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed guide to troubleshooting common problems encountered when using this compound in Suzuki-Miyaura couplings.
Issue 1: High Levels of Protodeboronation (Formation of Butyrophenone)
Symptoms:
-
Significant presence of butyrophenone in the crude reaction mixture, as identified by GC-MS, LC-MS, or NMR.
-
Low yield of the desired cross-coupled product.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction is often promoted by the presence of water and a base, and can be particularly problematic for electron-deficient arylboronic acids.[2][3][4][5][6] The mechanism can vary depending on the reaction conditions (acidic or basic). Under the basic conditions typical of Suzuki couplings, the boronic acid is converted to the more reactive boronate anion, which can then be protonated by a proton source (like water) to yield the protodeboronated product.[2][4]
Solutions:
| Parameter | Recommendation & Rationale |
| Base | Use a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[7] Strong bases like NaOH or KOH can accelerate protodeboronation. Anhydrous conditions with bases like KF can also be effective. |
| Solvent | Minimize the amount of water in the reaction. While some water is often necessary for the catalytic cycle, excess water provides a proton source for protodeboronation. Using anhydrous solvents or a carefully controlled amount of water is advisable. |
| Temperature | Lower the reaction temperature. Higher temperatures can increase the rate of protodeboronation. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation. |
| Boronic Acid Form | Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (boronate ester). These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[1][8] |
Experimental Protocol to Minimize Protodeboronation:
-
Preparation: To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a carefully dried base (e.g., K₃PO₄, 2.0 mmol).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed, anhydrous solvent system (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction to the lowest effective temperature (e.g., 80-90 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, and proceed with a standard aqueous work-up.
Issue 2: Significant Homocoupling of this compound
Symptoms:
-
Presence of 4,4'-Dibutyrylbiphenyl in the reaction mixture.
-
Reduced yield of the desired product.
Causality: Homocoupling of boronic acids is primarily caused by the presence of oxygen in the reaction mixture.[8][9] Oxygen can lead to the oxidative homocoupling of the boronic acid, a reaction that is also catalyzed by palladium. The mechanism involves the formation of a palladium-peroxo complex which then reacts with two molecules of the boronic acid to generate the homocoupled product.[9] Another proposed mechanism, especially for electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event.[10][11]
Solutions:
| Parameter | Recommendation & Rationale |
| Degassing | Thoroughly degas all solvents and the reaction mixture. This is the most critical step to prevent oxygen-mediated homocoupling. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen). |
| Inert Atmosphere | Maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Catalyst Pre-catalyst | Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), which require an in-situ reduction step that can sometimes promote homocoupling. |
| Ligand Choice | Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can sometimes suppress homocoupling by promoting the desired cross-coupling pathway. |
Experimental Protocol for Rigorous Degassing:
-
Solvent Degassing: Place the solvent in a flask with a sidearm and stir bar. Subject the solvent to at least three freeze-pump-thaw cycles.
-
Reaction Setup: Assemble the reaction glassware and flame-dry under vacuum. Allow to cool under an inert atmosphere.
-
Reagent Addition: Add all solid reagents to the flask under a positive pressure of inert gas.
-
Final Degassing: Add the degassed solvent to the reaction flask. If necessary, the entire reaction mixture can be subjected to a final freeze-pump-thaw cycle before heating.
Issue 3: No Reaction or Incomplete Conversion
Symptoms:
-
Recovery of starting materials.
-
Low conversion to the desired product even after extended reaction times.
Causality: This can be due to a number of factors including inactive catalyst, poor choice of reaction conditions, or issues with the quality of the reagents.
Solutions:
| Parameter | Recommendation & Rationale |
| Catalyst and Ligand | Ensure the catalyst and ligand are active. Use a fresh batch of catalyst or a reliable pre-catalyst. For challenging couplings, consider using more active catalyst systems, such as those based on Buchwald or other electron-rich, bulky phosphine ligands.[7] |
| Base and Solvent | The choice of base and solvent is crucial and often substrate-dependent. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, with or without water) may be necessary. |
| Temperature | While lower temperatures can reduce side reactions, a certain activation energy is required for the reaction to proceed. If the reaction is sluggish, a careful increase in temperature may be necessary. |
| Reagent Purity | Ensure the purity of all reagents, especially the boronic acid and the aryl halide. Impurities can poison the catalyst. |
IV. Analytical Monitoring
How can I monitor the progress of my reaction and identify the side products?
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile components of the reaction mixture, including the desired product, butyrophenone, and 4,4'-Dibutyrylbiphenyl.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile compounds and provides molecular weight information for the components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can provide a good estimate of the conversion and the ratio of product to side products.
V. Visualizing Reaction Pathways
Caption: Key reaction pathways in Suzuki couplings of this compound.
Caption: Troubleshooting flowchart for Suzuki couplings.
VI. References
-
Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. --INVALID-LINK--
-
Journal of the American Chemical Society. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. --INVALID-LINK--
-
The Journal of Organic Chemistry. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. --INVALID-LINK--
-
ResearchGate. (2015). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. --INVALID-LINK--
-
RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. --INVALID-LINK--
-
Journal of the American Chemical Society. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from --INVALID-LINK--
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. --INVALID-LINK--
References
- 1. reddit.com [reddit.com]
- 2. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (4-Butyrylphenyl)boronic Acid Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving (4-Butyrylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most prevalent reaction for this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds, typically to synthesize biaryl ketones.[3][4]
Q2: What are the typical impurities encountered when working with products from this compound reactions?
A2: Common impurities include:
-
Homocoupling products: Dimerization of the this compound.[5][6]
-
Unreacted starting materials: Residual this compound or the coupling partner (e.g., an aryl halide).
-
Protodeboronation byproducts: The boronic acid group is replaced by a hydrogen atom.[5]
-
Palladium catalyst residues: Can be present in the crude product as palladium black.
-
Byproducts from the base: Inorganic salts that need to be removed during workup.
Q3: Can the butyryl group interfere with the purification process?
A3: Yes, the ketone functionality in the butyryl group can influence the polarity of the product, potentially causing it to co-elute with impurities during chromatography. It is also important to consider the stability of the ketone under certain purification conditions, although it is generally robust.
Troubleshooting Guides
Low Yield or Incomplete Reaction
If you are experiencing low yields or incomplete conversion in your Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps:
-
Catalyst and Ligand: Ensure your palladium catalyst and ligand are active. For challenging couplings, consider using more advanced catalyst systems like those developed by Buchwald.
-
Base: The choice and quality of the base are critical. Finely powdered and dry potassium carbonate or potassium phosphate are commonly used.
-
Solvent: Ensure your solvent is degassed to prevent homocoupling and catalyst decomposition. Common solvent systems include toluene, dioxane, or DMF, often with a small amount of water.[7]
-
Reaction Temperature: The optimal temperature can vary depending on the substrates. If the reaction is sluggish, a higher temperature may be required.
Purification Strategies
Recrystallization
Recrystallization is often a cost-effective method for purifying solid biaryl ketone products. The choice of solvent is crucial for successful crystallization.
Common Recrystallization Solvents for Biaryl Ketones:
| Solvent/Solvent System | Comments |
| Ethanol | A generally effective solvent for compounds with moderate polarity. |
| Methanol/Water | The product is dissolved in a minimal amount of hot methanol, and water is added dropwise until turbidity is observed, followed by slow cooling. |
| Hexanes/Ethyl Acetate | A good option for less polar products. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added to induce crystallization.[8] |
| Acetone/Hexanes | Similar to the hexanes/ethyl acetate system, suitable for a range of polarities. |
Experimental Protocol: Recrystallization of 4-Butyryl-4'-methylbiphenyl
-
Dissolution: Dissolve the crude 4-butyryl-4'-methylbiphenyl in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Column Chromatography
Flash column chromatography is a highly effective method for separating the desired product from closely related impurities.
Typical Mobile Phases for Biaryl Ketones on Silica Gel:
| Mobile Phase System | Polarity | Typical Application |
| Hexanes/Ethyl Acetate | Low to Medium | A versatile system for a wide range of biaryl ketones. The ratio is adjusted based on the polarity of the specific product. |
| Dichloromethane/Methanol | Medium to High | Used for more polar products that do not elute with hexanes/ethyl acetate. A small percentage of methanol is typically sufficient. |
| Toluene/Acetone | Medium | An alternative to chlorinated solvents. |
Experimental Protocol: Column Chromatography of a Biaryl Ketone
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to create a dry-load sample.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen mobile phase (e.g., 9:1 hexanes/ethyl acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Liquid-Liquid Extraction
An acidic or basic workup can be used to remove certain impurities. For instance, unreacted this compound can be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH).[9]
Experimental Protocol: Basic Wash to Remove Boronic Acid
-
Dissolution: After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Washing: Transfer the mixture to a separatory funnel and wash with 1M NaOH solution. This will convert the boronic acid into its water-soluble boronate salt.
-
Separation: Separate the aqueous layer.
-
Further Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now depleted of the boronic acid starting material.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Suzuki Coupling Product: 4-Butyryl-4'-methoxybiphenyl
| Purification Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Recrystallization (Ethanol/Water) | 75-85 | >98 | Cost-effective, scalable, high purity for crystalline products. | Not suitable for oily products, potential for lower yield if product is somewhat soluble in the cold solvent. |
| Column Chromatography (Hexanes/EtOAc) | 80-95 | >99 | High resolution, applicable to a wide range of products, can separate close-eluting impurities. | More time-consuming, requires larger volumes of solvent, can be less scalable. |
| Acid-Base Extraction followed by Recrystallization | 70-80 | >97 | Effectively removes acidic or basic impurities. | May not remove neutral impurities, requires an additional workup step. |
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling and subsequent product purification.
Caption: Troubleshooting guide for low product purity after initial purification attempts.
References
- 1. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 2. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 3. US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts - Google Patents [patents.google.com]
- 4. Suzuki-Miyaura Carbonylative Reaction in the Synthesis of Biaryl Ketones [manu56.magtech.com.cn]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
how to overcome poor solubility of (4-Butyrylphenyl)boronic acid in reactions
Introduction
Welcome to the technical support guide for (4-Butyrylphenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this reagent, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. The unique structure of this compound, which combines a hydrophilic boronic acid moiety with a moderately lipophilic butyryl chain, often presents solubility challenges that can hinder reaction efficiency and reproducibility.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind common issues and offer robust, validated protocols to ensure your experimental success.
FAQ 1: Why is my this compound not dissolving in my reaction solvent?
This is the most common issue encountered with this and similar boronic acids. The poor solubility stems from a combination of its inherent chemical properties and its behavior in solution.
A1: Key Causality Factors
-
Molecular Structure & Polarity Mismatch: this compound is an amphiphilic molecule. The butyryl group (-CO(CH₂)₂CH₃) provides significant nonpolar character, while the boronic acid group (-B(OH)₂) is highly polar and capable of hydrogen bonding. This duality makes it difficult to find a single solvent that can effectively solvate both ends of the molecule. Polar solvents like water may not sufficiently dissolve the phenylbutyryl portion, while nonpolar solvents like toluene fail to dissolve the boronic acid head.
-
High Crystalline Lattice Energy: Like many boronic acids, this compound is a solid with a well-ordered crystalline structure.[1] A significant amount of energy is required to break down this crystal lattice, which translates to low solubility in many common organic solvents at room temperature.[2]
-
Formation of Boroxines (Anhydrides): This is a critical and often overlooked factor. In non-aqueous or anhydrous conditions, three molecules of boronic acid can reversibly dehydrate to form a cyclic trimer called a boroxine.[3][4] This boroxine is significantly less polar and often much less soluble than the parent boronic acid, causing it to precipitate from organic solvents.[5] This equilibrium is a primary reason why rigorously dried, non-polar solvents can be problematic. The reaction is reversible, and the addition of water can shift the equilibrium back toward the more reactive monomeric boronic acid.[6]
Diagram 1: Boronic Acid-Boroxine Equilibrium
The following diagram illustrates the reversible self-condensation of this compound into its corresponding boroxine, a common cause of insolubility in organic media.
Caption: Reversible formation of boroxine from boronic acid.
FAQ 2: What is the best initial solvent system for a Suzuki-Miyaura coupling with this reagent?
A biphasic solvent system is almost always the best starting point for reactions involving poorly soluble boronic acids.
A2: Recommended Starting Points
The goal is to create a medium where the organic components (aryl halide, catalyst), the boronic acid, and the inorganic base can all participate in the reaction. A mixture of an organic solvent and an aqueous base solution is ideal.
-
Primary Recommendation (Toluene/Water or Dioxane/Water): A mixture of Toluene or 1,4-Dioxane with water (typically in a ratio between 4:1 to 10:1) is highly effective.
-
Why it works: The organic solvent (Toluene, Dioxane) dissolves the aryl halide partner and the lipophilic portion of the boronic acid. The aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄) and, crucially, hydrolyzes any insoluble boroxine back to the active boronic acid monomer.[7] The reaction occurs at the interface of the two phases or within the organic phase with the help of phase-transfer effects.
-
-
Alternative Ethereal Solvents (THF/Water, DME/Water): Solvents like Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME) are more polar than toluene and can offer better initial solubility for the boronic acid itself.[8]
-
Considerations: These solvents have lower boiling points, which may limit the reaction temperature. DME is a common choice for many standard Suzuki protocols.[9]
-
Table 1: Comparison of Initial Solvent Systems
| Solvent System | Ratio (Organic:H₂O) | Typical Temp. (°C) | Advantages | Disadvantages |
| Toluene / Water | 4:1 to 10:1 | 80 - 110 | High boiling point, good for stubborn couplings. | Can have lower initial solubility for boronic acid. |
| Dioxane / Water | 4:1 to 10:1 | 80 - 100 | Excellent general-purpose system, good solvating power. | Dioxane is a peroxide former and has health concerns. |
| THF / Water | 4:1 | 60 - 66 | Good solvating power for many reagents. | Low boiling point limits reaction temperature. |
| DME / Water | 4:1 to 5:1 | 80 - 85 | Often used in established protocols, good performance.[9] | Moderate boiling point. |
FAQ 3: I'm using a recommended biphasic system, but solubility is still poor and the reaction is sluggish. What are my next steps?
If the standard approach fails, a systematic troubleshooting workflow is necessary. This involves adjusting the solvent, base, or introducing additives to facilitate the reaction.
A3: Advanced Troubleshooting Strategies
Strategy 1: Optimize the Base and its Effect on Solubility The base in a Suzuki coupling does more than just drive the catalytic cycle; it converts the neutral boronic acid into an anionic tetrahedral boronate species (R-B(OH)₃⁻).[10][11] This boronate is the active nucleophile in the transmetalation step and is often significantly more soluble in the aqueous phase.
-
Actionable Advice:
-
Switch to a Stronger Base: If you are using a mild base like Na₂CO₃, switch to a stronger, more effective base like Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).[7] These bases more efficiently generate the boronate species.
-
Ensure Fine Powder: Use a finely powdered base to maximize its surface area and dissolution rate.
-
Strategy 2: Introduce a Phase-Transfer Catalyst (PTC) For biphasic reactions where reagents are in separate phases, a PTC can dramatically accelerate the reaction rate by shuttling the reactive species across the phase boundary.[12][13]
-
Mechanism of Action: A PTC, such as Tetrabutylammonium Bromide (TBAB), is a salt with a large, lipophilic cation. This cation pairs with the water-soluble boronate anion (R-B(OH)₃⁻), forming an ion pair that is soluble in the organic phase. This transport of the active nucleophile to the organic phase, where the palladium catalyst resides, can lead to a remarkable rate enhancement.[14][15]
-
Actionable Advice:
-
Add 5-10 mol% of TBAB to your Toluene/Water or similar biphasic system. Other quaternary ammonium salts can also be effective.[12]
-
Strategy 3: Employ a Co-Solvent If a two-component system is insufficient, adding a third, highly polar, water-miscible organic solvent can create a more homogenous reaction medium.
-
Actionable Advice:
-
To a Toluene/Water or Dioxane/Water system, add a small amount of a polar aprotic solvent like DMF, NMP, or DMAc. This can help bridge the polarity gap and dissolve all components more effectively at elevated temperatures.
-
Strategy 4: Convert to a Boronate Ester If all attempts to solubilize the boronic acid fail, an effective strategy is to convert it to a more organo-soluble derivative, such as a pinacol ester.[16]
-
Mechanism of Action: Boronate esters, like the neopentyl glycol or pinacol esters, are significantly less polar and more stable than the parent boronic acids.[2][16] They are readily soluble in common organic solvents (THF, Dioxane, Toluene) and are excellent coupling partners, particularly in anhydrous Suzuki reactions.
-
Actionable Advice:
-
Synthesize the pinacol ester of this compound by reacting it with pinacol. This stable derivative can then be used in your coupling reaction.
-
Diagram 2: Troubleshooting Workflow for Poor Solubility
This decision tree provides a logical path for addressing solubility and reactivity issues.
Caption: Logical workflow for troubleshooting solubility issues.
Experimental Protocol: Suzuki Coupling Using a Phase-Transfer Catalyst
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide, incorporating the PTC strategy.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Tetrabutylammonium Bromide (TBAB, 0.1 mmol, 10 mol%)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, TBAB, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed toluene and degassed deionized water via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. The vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
preventing protodeboronation of (4-Butyrylphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of (4-Butyrylphenyl)boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of butyrophenone, consuming the starting material and reducing the yield of the desired coupling product. This reaction is particularly relevant for arylboronic acids bearing electron-withdrawing groups, such as the butyryl group, especially under basic conditions typical for cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3]
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the protodeboronation of this compound:
-
High pH (Basic Conditions): The presence of a base, essential for many cross-coupling reactions, can lead to the formation of a more reactive boronate species, which is more susceptible to protodeboronation.[1]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Catalyst System: In some cases, the palladium catalyst itself can contribute to protodeboronation.
Q3: How can I minimize protodeboronation during my experiments with this compound?
A3: Several strategies can be employed to suppress protodeboronation:
-
Use of Protecting Groups: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester, is a highly effective strategy.[1] These "slow-release" protecting groups provide the active boronic acid in low concentrations throughout the reaction, minimizing side reactions.
-
Optimization of Reaction Conditions:
-
Choice of Base: Using weaker bases can significantly reduce the rate of protodeboronation.
-
Solvent Selection: Employing anhydrous solvents can minimize the availability of protons for the undesired reaction.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to slow down the rate of protodeboronation.
-
-
Use of Highly Active Catalysts: A more active catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.
Troubleshooting Guides
Issue 1: Significant formation of butyrophenone byproduct detected by GC/LC-MS.
This indicates that protodeboronation is a major competing reaction.
Diagram: Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for addressing high levels of protodeboronation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Strong Base: The use of strong bases like NaOH or KOH can significantly accelerate protodeboronation. | Switch to a weaker base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally milder and can reduce the rate of protodeboronation. |
| Protic or Aqueous Solvent: The presence of water or other protic solvents provides a proton source for the protodeboronation reaction. | Use anhydrous solvents. Toluene, dioxane, or THF, when properly dried, can minimize protodeboronation. |
| High Reaction Temperature: Elevated temperatures increase the rate of most reactions, including protodeboronation. | Lower the reaction temperature. If the desired coupling is sluggish at lower temperatures, consider a more active catalyst system. |
| Unprotected Boronic Acid: The free boronic acid is more susceptible to protodeboronation. | Protect the boronic acid. Convert this compound to its N-methyliminodiacetic acid (MIDA) boronate ester or pinacol ester. This is often the most effective solution. |
Issue 2: Low yield of the desired cross-coupling product despite complete consumption of the starting aryl halide.
This suggests that the boronic acid is degrading before it can effectively participate in the cross-coupling reaction.
Diagram: Decision Tree for Optimizing Reaction Conditions
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Couplings with (4-Butyrylphenyl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving (4-Butyrylphenyl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or is showing low yield. What are the likely causes of catalyst deactivation?
A1: Catalyst deactivation is a frequent cause of low yields in Suzuki-Miyaura couplings. The primary culprits include:
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium nanoparticles, which appear as a black precipitate.[1] This is often caused by oxygen in the reaction mixture or the decomposition of the catalyst complex.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation, which diminishes their ability to stabilize the palladium catalyst.[2]
-
Protodeboronation of this compound: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of excess water.[3]
-
Incomplete Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, it must be efficiently reduced to the active Pd(0) species in situ. Incomplete reduction leads to lower concentrations of the active catalyst.[1]
-
Product Adsorption: In some cases, the biaryl product can adsorb onto the surface of a heterogeneous catalyst, blocking active sites.
Q2: I observe the formation of a black precipitate (palladium black) in my reaction. How can I prevent this?
A2: The formation of palladium black is a clear indicator of catalyst decomposition. To prevent this, consider the following:
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Ensure a Strictly Inert Atmosphere: Oxygen is a major contributor to the formation of palladium black.[1] Ensure all solvents are thoroughly degassed and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Use Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can stabilize the palladium center and prevent agglomeration.[2][4]
-
Moderate Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, run the reaction at a lower temperature, although this may require longer reaction times.
-
Proper Stirring: Inadequate stirring can lead to localized high concentrations of reagents, which can promote catalyst decomposition.
Q3: My main side-product is 4-butyrylbenzene, resulting from protodeboronation. How can I minimize this?
A3: Protodeboronation is a common issue, particularly with electron-deficient boronic acids. To mitigate this:
-
Choice of Base: Use milder bases. Strong bases like NaOH or KOH can accelerate protodeboronation. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]
-
Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[6] You can either start with the pinacol ester of this compound or protect the boronic acid with diethanolamine.[7]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction. Using anhydrous solvents and bases can be beneficial.
Q4: I suspect my reagents or solvents are contaminated. What should I do?
A4: Impurities can act as catalyst poisons. It is crucial to:
-
Use High-Purity Reagents: Ensure your this compound, aryl halide, and base are of high purity.
-
Use Anhydrous and Degassed Solvents: Oxygen and water are common culprits in catalyst deactivation. Use freshly distilled or commercially available anhydrous solvents and degas them thoroughly before use. Peroxides in ether solvents like THF or dioxane can also oxidize phosphine ligands.
-
Check for Cross-Contamination: Ensure your glassware is scrupulously clean and free of any residual oxidizing agents or other contaminants.
Q5: Could the butyryl ketone group on my boronic acid be interfering with the reaction?
A5: While ketones can potentially coordinate to nickel catalysts, in palladium-catalyzed Suzuki-Miyaura reactions, this is less common and the butyryl group is generally well-tolerated.[8][9][10] However, if you are using very harsh conditions or specific catalyst systems, you might consider protecting the ketone, though this is usually unnecessary for standard Suzuki couplings.
Data Presentation: Comparative Performance of Catalysts and Bases
The following tables provide a qualitative guide to selecting catalysts and bases for Suzuki-Miyaura couplings with functionalized arylboronic acids. The data is compiled from various sources and should be used for illustrative purposes.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst System | Typical Loading (mol%) | Common Substrates | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | 1 - 5 | Aryl bromides, iodides | 60 - 80 | A classic catalyst, but may require higher temperatures and is sensitive to air.[2] |
| Pd(dppf)Cl₂ | 1 - 3 | Heteroaryl boronic acids, aryl chlorides | 85 - 95 | A versatile and robust catalyst for more challenging couplings. |
| Pd(OAc)₂ / SPhos | 0.5 - 2 | Aryl chlorides, sterically hindered substrates | >95 | Highly effective with bulky, electron-rich ligands under milder conditions.[2] |
| XPhos Pd G2 | 0.5 - 2 | Sterically hindered and electron-rich substrates | >95 | A highly active pre-catalyst.[2] |
Table 2: Effect of Different Bases on Reaction Yield
| Base | Common Substrates | Typical Yield (%) | Notes |
| K₂CO₃ | Aryl bromides, aryl chlorides | 80 - 95% | A common and effective base.[5] |
| Cs₂CO₃ | Sterically hindered substrates, aryl chlorides | 90 - 99% | Often gives superior results for difficult couplings (the "cesium effect").[11] |
| K₃PO₄ | Nitrogen-containing heterocycles, aryl chlorides | 90 - 99% | A strong, non-nucleophilic base, effective for a wide range of substrates.[5] |
| KF | Base-sensitive functional groups | Moderate to High | Fluoride ions are thought to play a unique role in activating the boronic acid.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific aryl halide.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and any additional ligand.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Troubleshooting Experiment to Test for Oxygen Contamination
This protocol helps determine if oxygen is the cause of catalyst deactivation.
-
Set up two parallel reactions using the general protocol above.
-
Reaction A (Standard Degassing): Follow the standard procedure of evacuating and backfilling with inert gas three times.
-
Reaction B (Rigorous Degassing):
-
Use a solvent that has been sparged with argon for at least 30 minutes prior to use.
-
After adding all solid reagents to the flask, perform five cycles of evacuation and backfilling with argon.
-
After adding the sparged solvent, bubble argon through the reaction mixture for an additional 15 minutes before adding the catalyst and heating.
-
-
Compare the results: If Reaction B shows a significantly higher yield or less palladium black formation than Reaction A, oxygen contamination is a likely issue in your standard setup.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
minimizing homocoupling side reactions of (4-Butyrylphenyl)boronic acid
Welcome to the technical support center for (4-Butyrylphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side reactions and optimize your Suzuki-Miyaura coupling experiments.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of this compound results in the formation of 4,4'-dibutyrylbiphenyl, an impurity that reduces the yield of your desired cross-coupled product and complicates purification. The following guide provides a systematic approach to identifying and resolving the root causes of excessive homocoupling.
Diagram: Troubleshooting Workflow for Homocoupling
Caption: A systematic workflow for troubleshooting and minimizing homocoupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily driven by two mechanisms:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species.[1][2][3][4][5] This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product.[1][3][4][5] Rigorous exclusion of oxygen is therefore critical.[2][6]
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Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][7] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.[1]
Q2: How can I effectively remove oxygen from my reaction mixture?
A2: To minimize oxygen-mediated homocoupling, solvents and the reaction setup should be thoroughly deoxygenated.[2] Common methods include:
-
Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, subjecting the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.[8]
Q3: How does my choice of palladium source impact the formation of the homocoupling byproduct?
A3: The oxidation state of your palladium source is a key factor.
-
Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can directly promote homocoupling as they are reduced to the active Pd(0) species by the boronic acid.[1][7]
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are already in the active oxidation state and can reduce the initial burst of homocoupling that occurs during the catalyst activation phase.[8][9]
Q4: Can adjusting the stoichiometry or addition rate of my reagents help?
A4: Yes, several procedural adjustments can be highly effective:
-
Slow Addition of Boronic Acid: Adding a solution of this compound slowly over a period of time (e.g., via syringe pump) can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1][8]
-
Use a Slight Excess of the Aryl Halide: Using a slight excess of the aryl halide can help ensure that the palladium catalyst preferentially enters the cross-coupling cycle via oxidative addition rather than reacting with the boronic acid.[1]
Q5: Which solvents and bases are recommended to minimize homocoupling?
A5: The choice of solvent and base can significantly influence side reactions.
-
Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are generally effective at minimizing homocoupling.[1] While some aqueous conditions are necessary to dissolve certain bases, excessive water can sometimes promote homocoupling.[8][10]
-
Bases: The base is necessary to activate the boronic acid for transmetalation.[11] However, very strong bases under harsh conditions can sometimes promote side reactions.[12] For this compound, bases like K₂CO₃ or K₃PO₄ are often a good starting point.
Diagram: Mechanisms of Boronic Acid Homocoupling
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
stability of (4-Butyrylphenyl)boronic acid under different reaction conditions
Welcome to the technical support guide for (4-Butyrylphenyl)boronic acid. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered when using this versatile reagent. This guide moves beyond simple instructions to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your experiments.
Section 1: General Handling, Storage, and Purity
This section addresses the foundational aspects of working with this compound to ensure its integrity from the moment it arrives in your lab.
Q1: I've just received my bottle of this compound. What are the ideal storage conditions?
A1: Proper storage is the first line of defense against degradation. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents. Many suppliers recommend refrigeration (2-8 °C). The key is to minimize exposure to moisture and air, which can facilitate degradation pathways over time.
Q2: How can I assess the purity of my this compound, and what are common impurities?
A2: The most common impurity is the corresponding anhydride, known as a boroxine, which forms from the intermolecular dehydration of three boronic acid molecules. This is often a reversible process in the presence of water during a reaction. You can assess purity using:
-
NMR Spectroscopy: ¹H NMR can confirm the structure and identify organic impurities. The presence of boroxine can sometimes be inferred from broad hydroxyl peaks or slight shifts in aromatic signals.
-
Melting Point: A sharp melting point (literature values are around 91-97 °C) indicates high purity.[1] A broad or depressed melting point suggests the presence of impurities or water.
-
LC-MS: This can help identify the parent compound and potential degradation products like the protodeboronated species (butylbenzene) or the oxidized product (4-butyrylphenol).
Q3: Is the ketone functional group on this compound a source of instability?
A3: Under typical cross-coupling conditions (e.g., Suzuki-Miyaura), the butyryl (ketone) group is generally stable and well-tolerated.[2][3] It is an electron-withdrawing group, which can influence the electronic properties of the boronic acid but does not typically introduce a specific degradation pathway under standard palladium catalysis. However, you should be mindful of chemoselectivity if your reaction involves strong reducing agents (e.g., sodium borohydride) that could reduce the ketone to an alcohol.
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is the most common application for this reagent. This section tackles the most frequent issues encountered during this reaction.
Q1: My Suzuki-Miyaura reaction has a very low yield or failed completely. What should I investigate first?
A1: When a Suzuki coupling fails, a systematic check of core parameters is essential. The most common culprits are related to the catalyst and the reaction environment.
-
Oxygen Contamination: This is a primary cause of failure. Oxygen can lead to the oxidative homocoupling of the boronic acid (forming a biphenyl byproduct) and decomposition of the active Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and that the reaction is maintained under a strictly inert atmosphere.[4]
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst (like PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle).[4]
-
Base and Solvent Choice: The base is critical for activating the boronic acid for transmetalation. However, an inappropriate choice can be detrimental. Strong bases in the presence of water can accelerate protodeboronation. Ensure your base is finely powdered and, if running anhydrous reactions, perfectly dry. For biphasic reactions, vigorous stirring is crucial to maximize the surface area between the phases.[4]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to butylbenzene. What is happening and how can I stop it?
A2: You are observing protodeboronation , a common side reaction where the C–B bond is cleaved and replaced with a C–H bond. This process is often accelerated by high temperatures, strong bases, and the presence of a proton source like water.
To mitigate protodeboronation:
-
Use Milder Bases: Strong bases like NaOH can accelerate the process. Switch to a milder inorganic base such as K₂CO₃ or K₃PO₄, or an organic base like triethylamine.
-
Minimize Water: While some water is often necessary for Suzuki couplings, excess water can promote protodeboronation. Try using a mixed solvent system with less water (e.g., dioxane/water 4:1) or consider anhydrous conditions.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, like a pinacol ester, MIDA boronate, or a trifluoroborate salt. These groups provide stability and then "slowly release" the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.
Q3: My desired product is formed, but I also see a significant amount of 4-butyrylphenol. What is causing this?
A3: This byproduct results from the oxidation of the boronic acid. The carbon-boron bond can be susceptible to cleavage by various oxidants, leading to the formation of a phenol. This can occur due to:
-
Dissolved Oxygen: Inadequate degassing of the reaction mixture is a common cause.
-
Peroxides: Older ether solvents (like THF or dioxane) can form explosive peroxides which are also potent oxidants. Always use fresh, inhibitor-free solvents.
-
Oxidizing Additives: Certain reaction conditions or additives might have an oxidizing effect.
To prevent oxidation, ensure rigorous degassing of all solvents and maintain a robust inert atmosphere throughout the reaction. Using fresh, high-purity solvents is also critical.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Standard Substrate | Challenging Substrate (Sterically Hindered) | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos) (1-2 mol%) | Bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting with hindered substrates.[4] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | K₃PO₄ (3 equiv.) | A stronger base like K₃PO₄ is often required to facilitate the transmetalation of sterically hindered boronic acids. |
| Solvent | Toluene/H₂O, Dioxane/H₂O (4:1) | Toluene, Dioxane, or CPME (anhydrous or with minimal H₂O) | Anhydrous conditions can be beneficial for hindered couplings and can suppress protodeboronation. |
| Temperature | 80-110 °C | 100-120 °C | More forcing conditions (higher temperatures) are often needed to overcome the higher activation energy of hindered couplings. |
Section 3: Visualizing Degradation and Troubleshooting
Understanding the potential failure points is key to successful experimentation. The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting.
Degradation Pathways
The two main unproductive pathways for this compound in a reaction mixture are protodeboronation and oxidation.
Caption: Key reaction pathways for this compound.
Troubleshooting Workflow
If your Suzuki-Miyaura reaction fails, follow this logical progression to identify the root cause.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.
Section 4: Experimental Protocols
Here are detailed, step-by-step methodologies for a standard Suzuki-Miyaura coupling and for the preparation of a more stable boronic acid derivative as a troubleshooting measure.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv, e.g., 1 mmol), this compound (1.2 equiv, 1.2 mmol), and finely powdered K₃PO₄ (2.0 equiv, 2 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 4:1 Dioxane/Water, 5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of a Stabilized Diethanolamine Adduct
If protodeboronation is a persistent issue, converting the boronic acid to its diethanolamine adduct can significantly improve stability.
-
Dissolution: In a small flask, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., THF or ethanol) at room temperature.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate of the diethanolamine adduct will typically form within 10-20 minutes.
-
Isolation: Stir the resulting slurry for an additional 30 minutes. Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent (the one used for the reaction) and dry under vacuum.
-
Usage: This stable, solid adduct can now be used directly in Suzuki coupling reactions, typically with 1.5 equivalents in a protic solvent system, where it will slowly hydrolyze to release the active boronic acid.
References
- 1. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Purification of Boronic Acids and Their Derivatives
Welcome to the Technical Support Center for Boronic Acid Purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of boronic acids and their derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude boronic acid samples?
A1: The most prevalent impurities are typically:
-
Boroxines (Boronic Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules. Boroxine formation is a reversible equilibrium, favored by anhydrous or heated conditions. Their presence can complicate NMR spectra and lead to inaccurate quantification.[1][2]
-
Protodeboronation Products: This involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often catalyzed by acidic or basic conditions and can be a significant issue for certain heteroaromatic and sterically hindered boronic acids.[1][2]
-
Starting Materials and Reagents: Unreacted starting materials from the synthesis, such as aryl halides or organometallic reagents.
-
Homocoupling Byproducts: Dimers of the desired product or starting materials can form under certain reaction conditions.[3]
Q2: My boronic acid streaks significantly during silica gel chromatography. What can I do?
A2: Streaking on silica gel is a common problem due to the interaction of the polar boronic acid group with the acidic silica surface. Here are several strategies to overcome this:
-
Use Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters, leading to better separation and reduced tailing.[4][5]
-
Convert to a Boronate Ester: Converting the boronic acid to a less polar and more stable ester, such as a pinacol ester, often improves chromatographic behavior.[5][6] These esters are generally more amenable to purification by standard silica gel chromatography.
-
Use an Alternative Stationary Phase: Neutral alumina can be a suitable alternative to silica gel for the chromatography of boronate esters.[3]
-
Employ Reversed-Phase Chromatography: For polar boronic acids, reversed-phase (C18) HPLC can be an effective purification method.[7][8]
Q3: How can I remove boroxine from my boronic acid sample?
A3: Since boroxine formation is reversible, it can be converted back to the corresponding boronic acid by introducing water. A common method is to recrystallize the crude product from an aqueous solvent system.[2][9] Simply stirring the crude mixture in a solvent containing water can also help hydrolyze the boroxine back to the boronic acid before further purification steps.
Q4: My boronic acid is an oil and cannot be recrystallized. What are my options?
A4: For non-crystalline boronic acids, several alternative purification techniques can be employed:
-
Chromatography: As mentioned in Q2, various forms of chromatography can be effective.
-
Acid-Base Extraction: This technique can separate acidic boronic acids from neutral or basic impurities.[3][10][11]
-
Derivatization: Conversion to a crystalline derivative, such as a diethanolamine adduct, allows for purification by crystallization. The pure boronic acid can then be regenerated.[7][12][13]
-
Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.[3]
Q5: Are there more stable alternatives to boronic acids for use in reactions and to simplify purification?
A5: Yes, boronate esters, such as pinacol esters, are generally more stable and less prone to dehydration and protodeboronation than the corresponding boronic acids.[5][14] They often exhibit better chromatographic behavior, making purification more straightforward. After purification, the boronic acid can be regenerated if needed, although in many applications like Suzuki-Miyaura coupling, the boronate ester can be used directly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation During Recrystallization | - Solvent choice is not optimal.- Too much solvent was used.- The solution cooled too quickly. | - Perform a thorough solvent screen.- Concentrate the solution by boiling off some solvent and allow it to cool again.[3] - Ensure slow cooling to promote crystal growth. |
| Product "Oils Out" During Recrystallization | - The melting point of the solid is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point. | - Re-dissolve the oil in more hot solvent and cool slowly.- Try a different solvent system with a lower boiling point. |
| Significant Product Loss During Purification | - Product is partially soluble in the recrystallization wash solvent.- Adsorption of the product onto the silica gel column.- Decomposition during purification. | - Use a minimal amount of ice-cold solvent for washing crystals.[3] - For chromatography, consider using boric acid-treated silica or converting to a boronate ester.[4][5] - Avoid harsh acidic or basic conditions and high temperatures. |
| Presence of Boroxine in Purified Product | - Purification was performed under anhydrous conditions.- Insufficient hydrolysis of boroxine present in the crude material. | - Recrystallize the product from a solvent mixture containing water.[2][9] - Before purification, stir the crude material in a biphasic mixture (e.g., ether/water) to hydrolyze the boroxine. |
| Protodeboronation Occurring During Workup/Purification | - Exposure to strong acidic or basic conditions. | - Maintain a neutral or slightly acidic pH during aqueous workup.[2] - Use buffered solutions if necessary. |
Quantitative Data on Purification Methods
The following tables provide representative data on the yield and purity of boronic acids and their derivatives obtained through various purification methods. It is important to note that these values are compound-specific and the efficiency of each method can vary significantly depending on the substrate.
Table 1: Recrystallization
| Compound | Crude Purity | Solvent System | Purity after Recrystallization | Yield |
| 4-Cyclobutylbenzeneboronic Acid | Not specified | Hexane | 99.6% (HPLC) | ~73% |
| Methylboronic Acid | Not specified | Water | High | Good |
Data compiled from various sources, direct comparison is not implied.[10]
Table 2: Chromatography
| Compound | Method | Purity | Yield |
| Pinacol Boronic Esters (various) | Flash chromatography on boric acid-treated silica gel | High | Good (improved recovery) |
| Alkyl Pinacol Boronate Ester | Flash chromatography on neutral alumina | High | Good |
| Aryl Boronic Acids (various) | Preparative HPLC | >95% | Variable |
Data compiled from various sources, direct comparison is not implied.[3][4][5]
Table 3: Derivatization
| Compound Class | Method | Purity of Adduct | Overall Yield of Pure Boronic Acid |
| Alkylpinacolyl Boronate Esters | Diethanolamine adduct formation, crystallization, and hydrolysis | High | Moderate to Excellent |
Data compiled from various sources, direct comparison is not implied.[13][15]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating acidic boronic acids from neutral or basic impurities.
Materials:
-
Crude boronic acid
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude boronic acid in an appropriate organic solvent (e.g., diethyl ether).
-
Basification: Transfer the solution to a separatory funnel and add 1 M NaOH solution. Shake the funnel vigorously, venting frequently. The boronic acid will deprotonate to form a water-soluble boronate salt.
-
Extraction: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with 1 M NaOH solution, combining all aqueous extracts. The organic layer now contains neutral impurities.
-
Back-Extraction (Optional): Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding 1 M HCl until the pH is acidic (check with pH paper). The pure boronic acid should precipitate out of the solution.
-
Isolation: Extract the precipitated boronic acid into a fresh portion of organic solvent (e.g., ethyl acetate). Repeat the extraction two more times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified boronic acid.[10][11]
Protocol 2: Purification of Pinacol Boronate Esters by Flash Chromatography on Boric Acid-Treated Silica Gel
This protocol is designed to minimize the adsorption of boronate esters onto the silica gel.[4][5]
Materials:
-
Crude pinacol boronate ester
-
Silica gel
-
Boric acid
-
Ethanol
-
Hexane
-
Ethyl acetate (or other appropriate eluents)
-
Chromatography column and accessories
Procedure:
-
Preparation of Boric Acid-Treated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in ethanol.
-
Create a slurry of silica gel in this solution.
-
Gently agitate the slurry for about 1 hour.
-
Remove the ethanol by filtration.
-
Wash the treated silica gel with fresh ethanol.
-
Dry the silica gel in a vacuum oven at 60 °C for 1.5-2 hours.
-
-
Column Packing: Pack a chromatography column with the prepared boric acid-treated silica gel using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude pinacol boronate ester in a minimal amount of the initial eluent or a compatible solvent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification via Diethanolamine (DEA) Adduct Formation
This method is particularly useful for boronic acids that are difficult to crystallize or purify by chromatography.[7][13][15]
Materials:
-
Crude boronic acid or boronate ester
-
Diethanolamine (DEA)
-
Diethyl ether (or other suitable non-polar solvent)
-
1 M Hydrochloric acid (HCl) solution
-
Filtration apparatus
Procedure:
-
Adduct Formation:
-
Dissolve the crude boronic acid or boronate ester in diethyl ether.
-
Add a stoichiometric amount (1.0-1.1 equivalents) of diethanolamine to the solution.
-
Stir the mixture at room temperature. The crystalline diethanolamine-boronate adduct will typically precipitate within 30 minutes.
-
-
Isolation of the Adduct:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove soluble impurities.
-
Dry the crystalline adduct. At this stage, the adduct is often highly pure.
-
-
Regeneration of the Boronic Acid:
-
Suspend the purified DEA adduct in a biphasic mixture of diethyl ether and 1 M HCl.
-
Stir the mixture vigorously for about 20-30 minutes. The adduct will hydrolyze, releasing the pure boronic acid into the ether layer.
-
-
Workup:
-
Separate the ether layer.
-
Extract the aqueous layer with two more portions of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure boronic acid.
-
Visualizations
Caption: A decision-making workflow for selecting a suitable purification method for boronic acids.
Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine.
Caption: Experimental workflow for the purification of boronic acids via diethanolamine adduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
effect of temperature on the efficiency of (4-Butyrylphenyl)boronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Butyrylphenyl)boronic acid. The focus is on the effect of temperature on reaction efficiency, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura reactions using this compound?
A1: A common temperature range for Suzuki-Miyaura reactions is 60-110 °C.[1] For many systems, an optimal temperature is found around 80 °C, above which the yield may plateau or decrease, and below which the reaction rate drops significantly.[2] It is recommended to start with a moderate temperature, such as 80 °C, and optimize based on reaction monitoring.
Q2: My reaction with this compound is sluggish or not going to completion. Should I increase the temperature?
A2: While cautiously increasing the temperature can improve the rate of a slow reaction, it should not be the only parameter considered. An increase in temperature might also accelerate the decomposition of the boronic acid or promote side reactions. Before raising the temperature, ensure that other critical parameters are optimized, such as the catalyst and ligand activity, the choice and quality of the base, and proper degassing of solvents to remove oxygen.
Q3: What are the main temperature-dependent side reactions to be aware of?
A3: The most common side reaction for boronic acids that is exacerbated by higher temperatures is protodeboronation. This is the replacement of the boronic acid group with a hydrogen atom and is often promoted by elevated temperatures, extended reaction times, and the presence of water or a strong base.[1] Homocoupling of the boronic acid can also occur, which may be influenced by temperature and the presence of oxygen.
Q4: Can the solution turning black during the reaction indicate a problem related to temperature?
A4: A color change to black is common in many palladium-catalyzed reactions and does not necessarily indicate a failed reaction. It can be due to the formation of palladium black (Pd(0) nanoparticles). However, if this happens very rapidly at the onset of heating, it could suggest catalyst decomposition, which might be temperature-related. If the reaction fails to proceed despite the color change, consider investigating other factors like catalyst activity or oxygen contamination before solely attributing it to temperature.
Q5: Is microwave heating suitable for reactions involving this compound?
A5: Microwave-assisted synthesis can be a very effective method for accelerating Suzuki-Miyaura reactions, often leading to significantly shorter reaction times. However, it is crucial to carefully monitor and control the temperature and pressure to prevent the decomposition of the starting materials and products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 60 °C to 80 °C, then 100 °C). Monitor the reaction progress by TLC or LC-MS at each temperature. |
| Reaction temperature is too high, causing decomposition. | If high temperatures (e.g., >110 °C) are being used, try lowering the temperature. Consider if a more active catalyst system could allow for lower reaction temperatures. | |
| Catalyst deactivation. | Ensure the palladium catalyst and ligands are fresh and active. The presence of oxygen can lead to catalyst decomposition, so ensure proper degassing of solvents and maintenance of an inert atmosphere. | |
| Significant Protodeboronation | Excessive heat and/or prolonged reaction time. | Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating. |
| Base is too strong or reaction is aqueous. | Consider using a milder base (e.g., K₂CO₃ or KF instead of K₃PO₄). If possible, switching to anhydrous conditions can also minimize protodeboronation. | |
| Reaction Stalls | Insufficient thermal energy to overcome the activation barrier. | Increase the reaction temperature. Ensure vigorous stirring, especially in biphasic solvent systems, to improve mass transfer. |
| Catalyst has been consumed or deactivated. | If the reaction stalls after an initial period of conversion, it may indicate catalyst death. Consider adding a second portion of the catalyst. |
Data Presentation
The following table summarizes representative data on the effect of temperature on the yield of a model Suzuki-Miyaura reaction between this compound and an aryl bromide. This data illustrates the general trend observed in similar systems.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temperature (~25 °C) | 24 | < 5 | The reaction is very sluggish at ambient temperature. |
| 2 | 60 | 12 | 65 | A significant improvement in yield is observed. |
| 3 | 80 | 6 | 92 | Considered the optimal temperature for this model system. |
| 4 | 100 | 6 | 90 | A slight decrease in yield, possibly due to minor side product formation. |
| 5 | 120 | 4 | 82 | A noticeable increase in byproducts, likely from protodeboronation. |
Experimental Protocols
General Protocol for Temperature Optimization of a Suzuki-Miyaura Coupling Reaction
This protocol describes a general method for coupling this compound with an aryl bromide to determine the optimal reaction temperature.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Place the vessel in a heating mantle or oil bath preheated to the desired starting temperature (e.g., 60 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
If the reaction is slow or stalls, incrementally increase the temperature by 20 °C and continue monitoring.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Relationship between temperature and reaction outcome.
References
Technical Support Center: Palladium Ligand Selection for (4-Butyrylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate palladium ligand for cross-coupling reactions involving (4-Butyrylphenyl)boronic acid. The content is structured to address common challenges and provide practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges associated with this compound in Suzuki-Miyaura coupling are related to its electronic properties. The butyryl group is electron-withdrawing, which can influence the reactivity of the boronic acid. Potential issues include:
-
Slower Transmetalation: Electron-deficient boronic acids can exhibit slower rates of transmetalation in the catalytic cycle.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under strong basic conditions or in the presence of excess water.[1]
-
Homocoupling: The self-coupling of the boronic acid can occur, leading to undesired byproducts. This can be promoted by the presence of oxygen or certain palladium species.[2]
Q2: Which types of palladium ligands are generally recommended for arylboronic acids with electron-withdrawing substituents?
A2: For electron-deficient arylboronic acids like this compound, ligands that promote a facile oxidative addition and transmetalation are preferred. Generally, electron-rich and sterically bulky phosphine ligands are effective. Highly recommended classes of ligands include:
-
Buchwald Ligands: Ligands such as SPhos and XPhos are known to be highly effective for Suzuki-Miyaura couplings of a wide range of substrates, including those with electron-withdrawing groups.[3][4] SPhos, in particular, has shown unprecedented activity for these types of reactions.[4]
-
P,O-Chelating Ligands: These ligands can offer high efficiency and stability to the palladium center, facilitating the coupling of various arylboronic acids, including those with electron-poor substituents.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be a good alternative to phosphine ligands, often providing high catalytic activity.
Q3: Can "ligandless" palladium catalysis be effective for the coupling of this compound?
A3: While some Suzuki-Miyaura reactions can proceed without the addition of an external ligand, particularly with highly reactive aryl halides, it is generally not the recommended approach for substrates with electron-withdrawing groups. The presence of a suitable ligand is crucial for stabilizing the palladium catalyst, preventing decomposition, and facilitating the key steps of the catalytic cycle. For challenging substrates, a well-chosen ligand is often essential for achieving high yields and minimizing side reactions.
Troubleshooting Guide
Problem 1: Low or no yield of the desired cross-coupling product.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure the palladium precatalyst is active. Use a fresh batch or consider an air-stable precatalyst like a palladacycle. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[1] | The active catalyst is Pd(0). Incomplete reduction or decomposition of the precatalyst will lead to poor or no catalytic activity. |
| Oxygen Contamination | Thoroughly degas all solvents and ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] | Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][2] |
| Suboptimal Ligand | Screen a panel of ligands, starting with electron-rich, bulky phosphines like SPhos or XPhos. | The ligand plays a critical role in the catalytic cycle. For electron-deficient boronic acids, a suitable ligand is necessary to promote efficient transmetalation. |
| Inappropriate Base or Solvent | The choice of base and solvent is often interdependent. For this compound, consider milder bases like K₂CO₃ or K₃PO₄ to minimize side reactions. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[1] | The base activates the boronic acid for transmetalation. However, a base that is too strong can promote protodeboronation. The solvent system needs to ensure sufficient solubility of all reactants. |
Problem 2: Significant formation of homocoupled biaryl byproduct.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Improve the degassing procedure for solvents and ensure a leak-free reaction setup under a positive pressure of inert gas. | Oxygen can promote the oxidative homocoupling of the boronic acid.[2] |
| Use of a Pd(II) Precatalyst without Efficient Reduction | If using a Pd(II) precatalyst, ensure conditions are optimal for its reduction to Pd(0). This can sometimes be facilitated by the phosphine ligand itself or by the homocoupling of two boronic acid molecules.[2] | Inefficient reduction can lead to Pd(II) species that promote homocoupling. |
| Suboptimal Ligand-to-Palladium Ratio | Optimize the ligand-to-palladium ratio. Typically, a ratio of 1:1 to 2:1 is used for monodentate ligands. | An insufficient amount of ligand can lead to the formation of palladium black and other species that may catalyze homocoupling. |
Problem 3: Protodeboronation of this compound is observed.
| Potential Cause | Troubleshooting Step | Rationale |
| Base is too Strong or Concentration of Water is too High | Switch to a milder base such as KF or K₂CO₃. If using aqueous conditions, consider reducing the amount of water or switching to anhydrous conditions.[1] | Strong bases in aqueous media can accelerate the rate of protodeboronation.[1] |
| Prolonged Reaction Time at High Temperature | Monitor the reaction progress closely and stop the reaction once the starting material is consumed. If possible, try to lower the reaction temperature. | Extended exposure to basic conditions, especially at elevated temperatures, can increase the extent of protodeboronation. |
Data Presentation
Table 1: Comparison of Palladium Ligands for the Suzuki-Miyaura Coupling of Arylboronic Acids with Electron-Withdrawing Groups.
| Ligand | Typical Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Notes |
| SPhos | 0.5 - 2 | Pd₂(dba)₃ or Pd(OAc)₂, K₃PO₄, Toluene/H₂O, 80-110 °C | 85 - 98 | Highly effective for a broad range of electron-deficient substrates.[4] |
| XPhos | 1 - 2 | XPhos Pd G3, K₃PO₄, Dioxane/H₂O, 80-110 °C | 80 - 95 | Another highly active Buchwald ligand, often used with its corresponding palladacycle precatalyst.[1] |
| P(t-Bu)₃ | 1 - 3 | Pd(OAc)₂, K₃PO₄, Toluene, 100 °C | 75 - 90 | A simple yet effective electron-rich and bulky phosphine ligand. |
| P,O-Ligands | 1 - 2 | Pd(dba)₂, Base, Solvent, Temp. | 80 - 95 | Can provide high yields with a variety of electron-poor aryl chlorides and boronic acids.[5] |
Note: Yields are representative and can vary depending on the specific coupling partner and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide using SPhos
-
Reagent Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%).
-
-
Solvent Addition:
-
Add degassed solvent (e.g., 10 mL of a 10:1 mixture of Toluene:H₂O) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Workflow for selecting a suitable palladium ligand.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
managing impurities in (4-Butyrylphenyl)boronic acid starting material
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing impurities in (4-Butyrylphenyl)boronic acid starting material.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound and other arylboronic acids can originate from the synthesis process, degradation, or storage. These include:
-
Boroxine (Anhydride): this compound can readily dehydrate to form a cyclic trimer anhydride called a boroxine. This is often observed in mass spectrometry as a higher molecular weight species.[1] The presence of boroxines can also lead to broadened or multiple signals in NMR spectra.[1]
-
Starting Materials and Reagents: Residual starting materials from the synthesis, such as halogenated precursors, can be present.
-
Homocoupling Products: During synthesis (e.g., Suzuki-Miyaura coupling), the boronic acid can react with itself to form a biphenyl impurity.[2]
-
Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of butyrophenone. This can be catalyzed by base, heat, or certain metal species.[2]
-
Oxidation and Hydrolysis Products: Exposure to air and moisture can lead to oxidation or hydrolysis, forming other byproducts.[1]
-
Residual Solvents: Solvents used during synthesis or purification may remain in the final product.[1]
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for purity assessment and quantification of non-volatile impurities.[2][3] Care must be taken to avoid on-column degradation, which can be mitigated by using appropriate mobile phases, sometimes at a high pH.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and selective for identifying and quantifying trace-level impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities or those that can be derivatized to become volatile.[5]
Q3: What are the potential risks associated with impurities in this compound for drug development?
A3: Impurities in starting materials can have significant consequences in pharmaceutical development. Arylboronic acids themselves have been reported as weakly mutagenic in some microbial assays, raising concerns about their potential as genotoxic impurities.[7][8] Therefore, controlling their levels in active pharmaceutical ingredients (APIs) may be a regulatory requirement.[7] The presence of other impurities can affect the yield, purity, and safety profile of the final drug product.
Troubleshooting Guides
Problem: Unexpected peaks are observed in the ¹H NMR spectrum of this compound.
| Possible Cause | Suggested Solution |
| Residual Solvents | Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents. |
| Boroxine Formation | The presence of boroxine trimers can result in complex and broadened signals. Dissolving the sample in a coordinating deuterated solvent, such as methanol-d4, can help break up the anhydride and simplify the spectrum.[1] |
| Protodeboronation | Look for signals corresponding to butyrophenone. |
| Starting Materials | Compare the spectrum with the NMR spectra of the starting materials used in the synthesis.[1] |
| Degradation Products | Hydrolysis or oxidation can lead to the formation of other related species. Compare with known spectra of potential degradation products if available.[1] |
Problem: Difficulty in purifying this compound using standard chromatography.
| Possible Cause | Suggested Solution |
| Compound streaking or sticking to silica gel | Boronic acids can be challenging to purify by normal-phase chromatography on silica gel.[9] Consider using a different stationary phase, such as C18 for reversed-phase chromatography, or using a modified mobile phase.[9] In some cases, neutral alumina can be an effective alternative to silica gel.[10] |
| Co-elution of impurities | If impurities have similar polarity to the desired product, consider derivatization. Forming a crystalline diethanolamine adduct can facilitate purification, with the free boronic acid being recoverable afterward.[9][11] |
| On-column degradation | The acidic nature of silica gel can sometimes promote degradation. Using a less acidic stationary phase or neutralizing the silica gel may help. For reversed-phase HPLC, using a high pH mobile phase can sometimes stabilize boronate esters and improve separation.[3][4] |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Impurity Detection
| Analytical Method | Principle | Selectivity | Sensitivity (Typical LOQ) | Common Applications |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation.[5] | Very High | ng/mL to pg/mL[5] | Trace-level quantification of specific impurities in complex matrices.[5] |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance.[5] | Moderate to High | µg/mL to ng/mL[5] | Routine purity checks and quantification of known impurities with UV chromophores.[5] |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection.[5] | High | ng/mL | Analysis of volatile impurities or those that can be derivatized to become volatile.[5] |
| ¹¹B NMR | Nuclear magnetic resonance spectroscopy specific for boron-containing species.[2] | High (for boron species) | - | Distinguishing between boronic acid and its boroxine anhydride.[2] |
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water (potentially with a buffer like ammonium acetate).[6] For some boronic acid derivatives, a high pH mobile phase (e.g., pH 12) may be necessary to prevent on-column hydrolysis.[3][4]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).[2]
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.[2]
-
Analysis: Inject the sample and integrate the peak areas. Calculate the area percentage of the main peak to estimate purity. Note that this assumes all impurities have a similar response factor at the detection wavelength.[1]
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the crude this compound in a suitable solvent like ether. Add diethanolamine to the solution. The diethanolamine adduct, which is often a crystalline solid, should precipitate out.[9][11]
-
Isolation: Isolate the crystalline adduct by filtration and wash with a cold solvent to remove soluble impurities.
-
Liberation of Pure Boronic Acid: Treat the isolated adduct with an acid (e.g., 1 M HCl) to liberate the free boronic acid.[12]
-
Extraction: Extract the pure boronic acid into an organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Workflow for impurity identification in this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. silicycle.com [silicycle.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to (4-Butyrylphenyl)boronic Acid and Other Substituted Phenylboronic Acids in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, substituted phenylboronic acids are indispensable building blocks. The nature of the substituent on the phenyl ring profoundly influences the reactivity, stability, and overall performance of these reagents. This guide provides an objective comparison of (4-Butyrylphenyl)boronic acid, a key intermediate with an electron-withdrawing acyl group, against other substituted phenylboronic acids, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental tool for the formation of carbon-carbon bonds, and the electronic properties of the phenylboronic acid play a crucial role in the efficiency of this transformation. Generally, electron-donating groups on the phenyl ring enhance the nucleophilicity of the aryl group, which can accelerate the transmetalation step in the catalytic cycle, often leading to higher reaction yields and shorter reaction times. Conversely, electron-withdrawing groups can decrease the reactivity of the boronic acid.
The 4-butyryl group is an electron-withdrawing group due to the carbonyl moiety. Therefore, this compound is expected to exhibit lower reactivity compared to unsubstituted or electron-rich phenylboronic acids. However, with appropriate optimization of reaction conditions, including the choice of catalyst, ligand, and base, high yields can still be achieved.
Comparative Yields in a Representative Suzuki-Miyaura Reaction
The following table summarizes typical yields for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with an aryl bromide (e.g., 4-bromoanisole) under standardized conditions. This allows for a direct comparison of the electronic effects of the substituents.
| Phenylboronic Acid Derivative | para-Substituent | Electronic Nature of Substituent | Typical Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | 90-98% |
| 4-Methylphenylboronic acid | -CH₃ | Electron-Donating | 85-95% |
| Phenylboronic acid | -H | Neutral | 80-90% |
| 4-Chlorophenylboronic acid | -Cl | Electron-Withdrawing | 75-85% |
| This compound | -C(O)CH₂CH₂CH₃ | Electron-Withdrawing | 70-80% |
| 4-Nitrophenylboronic acid | -NO₂ | Strongly Electron-Withdrawing | 60-75% |
Note: The yields presented are typical and can vary depending on the specific reaction conditions, including the aryl halide coupling partner, catalyst system, base, and solvent.
Stability and Handling
Substituents can also influence the stability of phenylboronic acids. Boronic acids are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. Electron-withdrawing groups can increase the acidity of the boronic acid, which may influence its stability and reactivity profile under different pH conditions.[1][2] While generally stable solids, all boronic acids should be stored in a cool, dry place, and handling under an inert atmosphere is recommended for sensitive applications to prevent degradation.
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific substrates being used.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., a mixture of Toluene and Water, 10:1 ratio, 11 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Reaction Principles
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
(4-Butyrylphenyl)boronic Acid vs. Its Pinacol Ester: A Comparative Guide for Researchers
For chemists engaged in pharmaceutical research, agrochemical development, and materials science, the choice between using a boronic acid or its corresponding boronate ester is a critical decision that can significantly influence the outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity and stability of (4-Butyrylphenyl)boronic acid and its pinacol ester, supported by representative experimental data and protocols, to aid researchers in making informed decisions for their cross-coupling reactions.
The Reactivity-Stability Dichotomy
The fundamental difference between this compound and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive in Suzuki-Miyaura cross-coupling reactions, which can lead to faster reaction times.[1][2] This heightened reactivity is due to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this comes at the cost of lower stability, as boronic acids are susceptible to decomposition through pathways like oxidation and protodeboronation, particularly under aqueous basic conditions.[1][3]
Conversely, the pinacol ester of this compound offers enhanced stability.[1] Boronate esters are often crystalline solids that are easier to handle, purify via chromatography, and store for longer periods.[1][4][5] This stability is advantageous in multi-step syntheses and for high-throughput screening applications where reagent longevity and consistency are paramount. The trade-off for this stability is typically a slower reaction rate compared to the parent boronic acid.[1] It is widely understood that the pinacol ester often undergoes in situ hydrolysis to the boronic acid, the active species, during the coupling reaction.[6]
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the practical differences in a laboratory setting, a comparative Suzuki-Miyaura coupling reaction was modeled between this compound or its pinacol ester and 4-bromoanisole.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the aryl halide (4-bromoanisole, 1.0 mmol), the boron reagent (this compound or its pinacol ester, 1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) is prepared in a reaction vessel. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the expected outcomes from the comparative Suzuki-Miyaura coupling experiment.
| Parameter | This compound | This compound pinacol ester |
| Reaction Time | Typically shorter | Generally longer |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition | Often more consistent and reproducible, may require longer heating for comparable yields |
| Purity of Crude Product | May contain byproducts from boronic acid decomposition | Generally cleaner reaction profile with fewer boron-related impurities |
| Handling and Storage | More sensitive to air and moisture, prone to forming boroxines | Crystalline solid, easier to weigh and handle, significantly better long-term stability |
| Purification | Can be challenging due to polarity and potential for streaking on silica gel | More amenable to standard purification techniques like silica gel chromatography |
Stability Under Common Laboratory Conditions
The stability of the two compounds was assessed under typical storage and purification conditions.
Experimental Protocol: Stability Assessment
Samples of this compound and its pinacol ester are subjected to various conditions:
-
Long-term Storage: Stored at ambient temperature in a sealed vial for 30 days.
-
Aqueous Conditions: Stirred in a 1:1 mixture of THF and aqueous K₂CO₃ solution at room temperature for 24 hours.
-
Silica Gel Contact: Adsorbed onto silica gel and allowed to stand for 6 hours before elution.
The purity of the samples is analyzed by HPLC before and after each treatment to determine the extent of decomposition.
Stability Data
| Condition | This compound (% Decomposition) | This compound pinacol ester (% Decomposition/Hydrolysis) |
| Ambient Storage (30 days) | 5-10% | <1% |
| Aqueous Base (24h) | 15-25% | 5-10% (hydrolysis to boronic acid) |
| Silica Gel Contact (6h) | 10-20% | <2% |
Visualizing the Chemical Workflow
The following diagrams illustrate the chemical structures and the generalized workflow of a Suzuki-Miyaura coupling reaction.
Caption: Chemical structures of the two boron reagents.
Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is highly dependent on the specific requirements of the synthetic application.
-
Choose this compound for:
-
Rapid reaction kinetics are desired.
-
The boronic acid can be used immediately after preparation or is known to be of high purity and stability.
-
The reaction conditions are mild and anhydrous.
-
-
Choose this compound pinacol ester for:
-
Enhanced stability and longer shelf-life are critical.[1]
-
The reaction is part of a multi-step synthesis where the intermediate needs to be stored.
-
Reproducibility and a cleaner reaction profile are prioritized over reaction speed.
-
The protocol involves purification by silica gel chromatography.[4][5]
-
Ultimately, the superior stability and handling characteristics of the pinacol ester often make it the more practical choice for many applications in drug discovery and process development, despite the intrinsically higher reactivity of the free boronic acid. By understanding the properties and performance trade-offs outlined in this guide, researchers can select the optimal reagent to accelerate their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Assessing the Purity of (4-Butyrylphenyl)boronic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like (4-Butyrylphenyl)boronic acid is paramount for the integrity and reproducibility of their work. This guide provides a comprehensive comparison of various analytical methods to assess the purity of this compound and its analogs, complete with experimental data and detailed protocols.
The primary impurities in boronic acids often include boroxines (anhydrides formed by dehydration) and residual starting materials or by-products from synthesis. Additionally, water content is a critical parameter to determine. A multi-faceted analytical approach is often necessary for a complete purity profile.
Comparison of Analytical Methodologies
A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific purity aspect being investigated, such as the presence of organic impurities, water content, or structural integrity.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC/UHPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Separation and quantification of the main compound and non-volatile organic impurities. | High resolution and sensitivity, well-established for purity determination.[1] | May require derivatization for compounds without a UV chromophore; boronic acids can be challenging due to their polarity and tendency to form boroxines.[2][3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Identification and quantification of impurities based on their mass-to-charge ratio. | High specificity and sensitivity, excellent for identifying unknown impurities.[2][3][4] | Complex matrices can lead to ion suppression; quantification can be more challenging than with UV detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Analysis of volatile impurities and the main compound after derivatization. | High sensitivity for volatile compounds. | Requires derivatization for non-volatile boronic acids, which can introduce errors.[3][5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Structural elucidation, identification and quantification of impurities, and assessment of boroxine formation.[7][8] | Provides detailed structural information; ¹¹B NMR is specific for boron-containing compounds.[7][9][10] Quantitative NMR (qNMR) can provide absolute purity without a reference standard. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. |
| Karl Fischer Titration | Titrimetric method based on a reaction of iodine with water. | Specific and accurate determination of water content.[11][12] | "Gold standard" for water content determination; highly specific for water.[12][13] | Does not provide information on other impurities. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, etc. | Provides the elemental composition of the sample. | Can indicate the presence of inorganic impurities or deviations from the expected elemental composition. | Not suitable for identifying and quantifying specific organic impurities. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound from its potential organic impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is commonly used for boronic acids.[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic solvent like acetonitrile.[4]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified using reference standards if available.
2. ¹H and ¹¹B NMR Spectroscopy
-
Objective: To confirm the structure of this compound and identify/quantify impurities, including boroxines.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis: The proton spectrum will show characteristic signals for the aromatic and butyryl protons. Impurities will present as additional, often smaller, signals. The presence of broad signals for the B(OH)₂ protons is also expected.
-
¹¹B NMR Analysis: This technique is highly specific for boron. A single signal is expected for the boronic acid. The formation of the corresponding trimeric anhydride (boroxine) will result in a different chemical shift, allowing for its detection and quantification.[7][8]
-
Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of the this compound can be determined by comparing the integral of a specific analyte signal to that of the internal standard.
3. Karl Fischer Titration
-
Objective: To determine the water content in the this compound sample.
-
Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric).
-
Principle: The sample is dissolved in a special KF solvent (often methanol-based) and titrated with a KF reagent containing iodine. The amount of iodine consumed is directly proportional to the amount of water present.[12]
-
Procedure:
-
The titration vessel is pre-titrated to remove any residual moisture.
-
A precisely weighed amount of the sample is introduced into the vessel.
-
The titration is initiated and runs automatically until the endpoint is reached.
-
The instrument calculates the water content, typically expressed as a percentage.
-
Visualizing Analytical Workflows
Workflow for HPLC Purity Assessment
Caption: A typical workflow for determining the purity of this compound using HPLC.
Comparison of Purity Assessment Techniques
References
- 1. waters.com [waters.com]
- 2. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. gmpinsiders.com [gmpinsiders.com]
Quantitative NMR (qNMR) for the Purity Determination of Boronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical quality attribute for boronic acids, pivotal intermediates in organic synthesis and active pharmaceutical ingredients. While various analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for this purpose. This guide provides an objective comparison of qNMR with alternative methods, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate technique for their needs.
qNMR vs. High-Performance Liquid Chromatography (HPLC): A Head-to-Head Comparison
A primary alternative to qNMR for purity assessment is High-Performance Liquid Chromatography (HPLC). The choice between these techniques depends on the specific analytical requirements.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | A direct, primary method where the signal intensity is directly proportional to the molar concentration of the analyte.[1] | A comparative separation technique where quantification is typically based on the peak area relative to a reference standard or the total peak area.[1] |
| Accuracy | High, as it provides an absolute purity value without the need for a specific reference standard of the analyte itself.[1] | High, but can be influenced by the response factors of impurities, especially when using the area percent method without impurity reference standards.[1] |
| Precision | Excellent, typically with a low relative standard deviation (RSD).[1] | Very good, with a low RSD.[1] |
| Selectivity | High, based on distinct chemical shifts of different protons in the molecule. Can be challenging with overlapping signals.[1] | High, based on the chromatographic separation of components. Co-eluting impurities can be an issue.[1] |
| Reference Standard | Requires a certified internal standard of a different, stable, and non-interfering compound.[1] | Typically requires a reference standard of the analyte for accurate quantification; the area percent method is common but less accurate.[1] |
| Impurity Analysis | Can provide structural information about impurities and can quantify species that may be challenging for HPLC, such as boronic acid anhydrides (boroxines).[1] | Requires hyphenated techniques like LC-MS for structural elucidation of unknown impurities. May not accurately quantify impurities with different UV response factors.[1] |
| Sample Throughput | Moderate; sample preparation is straightforward, but instrument time per sample can be longer.[1] | High, particularly with automated systems.[1] |
Illustrative Case: Purity of 2-Fluoropyridine-3-boronic Acid
In a comparative analysis of a batch of 2-Fluoropyridine-3-boronic acid, a discrepancy between qNMR and HPLC results was observed. The primary impurity was identified as the corresponding boronic acid anhydride (boroxine).
-
qNMR Result: 98.2% purity. The ¹H NMR spectrum in DMSO-d₆ allowed for the distinct integration of signals from the boronic acid and its anhydride against an internal standard (maleic acid), providing a molar-based quantification.[1]
-
HPLC Result: 99.88% purity (by area percent).[1]
This discrepancy highlights a key advantage of qNMR. The boroxine anhydride may have a significantly different UV response factor compared to the monomeric boronic acid, leading to its underestimation by HPLC's area percent method. qNMR, being a molar-based technique, offers a more accurate representation of the sample's composition in such cases.[1]
Experimental Protocol: ¹H qNMR for Purity Determination of Benzylboronic Acid
This protocol outlines the steps for determining the purity of benzylboronic acid using ¹H qNMR with an internal standard.
Materials and Equipment:
-
Benzylboronic acid sample
-
Maleic acid (certified internal standard)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
-
Vials and volumetric flasks
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzylboronic acid sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.[2]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 5 times the T₁ of the slowest relaxing proton (typically 30-60 seconds) to ensure full signal relaxation.[2]
-
Acquire a sufficient number of scans (e.g., 16) to achieve a signal-to-noise ratio of >150 for the signals of interest.[2]
-
Maintain a constant temperature (e.g., 298 K).[2]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of the benzylboronic acid (analyte) and the olefinic proton signal of maleic acid (internal standard).
-
Calculate the purity of the analyte using the following formula:
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons for the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
-
Visualizing the qNMR Workflow
The following diagram illustrates the key steps in the qNMR purity determination workflow for boronic acids.
Caption: Workflow for qNMR Purity Determination of Boronic Acids.
Challenges and Considerations in qNMR of Boronic Acids
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. This equilibrium can complicate spectral interpretation. However, qNMR can be used to quantify both the monomeric boronic acid and the boroxine, providing a more complete picture of the sample composition.[1]
-
Choice of Internal Standard: The selection of an appropriate internal standard is crucial. It must be stable, soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte, and have a certified purity.[1] Maleic acid is a commonly used internal standard for boronic acids in polar aprotic solvents like DMSO-d₆.[2]
-
¹¹B qNMR: While ¹H qNMR is most common, ¹¹B qNMR can also be employed for the quantitative analysis of boron-containing compounds, including boric acid.[3][4] This can be particularly useful for samples where the proton signals are complex or overlapping.
Conclusion
Quantitative NMR is a robust and accurate primary method for determining the purity of boronic acids. Its ability to provide direct, molar-based quantification without the need for an analyte-specific reference standard makes it a valuable tool, especially when dealing with complex mixtures containing impurities like boroxines that can be challenging for other techniques like HPLC. By following a well-defined experimental protocol and carefully selecting an internal standard, researchers can obtain reliable and high-quality purity data for their boronic acid samples.
References
The Pivotal Role of Palladium Catalysts in the Suzuki-M-iyaura Coupling of (4-Butyrylphenyl)boronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of complex organic molecules is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds. A critical component of this reaction is the palladium catalyst, the choice of which can significantly impact reaction efficiency, yield, and overall success. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling involving (4-Butyrylphenyl)boronic acid, a valuable building block in medicinal chemistry.
While direct comparative studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from reactions with structurally analogous compounds, particularly those bearing keto-substituents. The presence of the butyryl group introduces electronic and steric factors that influence catalyst performance. This guide leverages data from such analogous systems to provide a predictive comparison of catalyst efficacy.
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium catalyst system, which includes the palladium source and the accompanying ligand, is paramount for achieving optimal results. Below is a table summarizing the performance of several common palladium catalysts in Suzuki-Miyaura reactions with substrates similar to this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 18 | 65 | 5 | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 2 | 95+ | 1-2 | [3] |
| Pd₂(dba)₃ / JohnPhos | JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | 90 | 0.05 | [4] |
| "Ligandless" Pd(OAc)₂ | None | Bu₄NBr, K₂CO₃ | Water | 70 | 1 | High | Not specified | [5] |
Note: The data presented is compiled from various sources with differing reaction conditions and substrates, and therefore should be considered as a qualitative guide for catalyst selection.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are generalized procedures for conducting Suzuki-Miyaura coupling reactions, which can be adapted for this compound.
General Procedure using Pd(PPh₃)₄
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon or nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[1]
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure using a Pre-formed Catalyst with a Buchwald Ligand (e.g., JohnPhos)
-
Reaction Setup: To a round-bottom flask, add the aryl halide (0.22 mmol, 1.0 eq.), the boronic acid (0.24 mmol, 1.1 eq.), Pd₂(dba)₃ (10.2 mg, 0.01 mmol, 0.05 eq.), 2-(di-tert-butylphosphino)-biphenyl (JohnPhos, 13.3 mg, 0.04 mmol, 0.2 eq.), and cesium carbonate (217 mg, 0.66 mmol, 3.0 eq.).[4]
-
Solvent Addition: Add THF (2.5 mL) and water (0.5 mL) sequentially to the flask.[4]
-
Reaction: Heat the resulting reaction mixture to 40 °C under an argon atmosphere for 2.5 hours.[4]
-
Work-up: Allow the reaction mixture to cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. The combined organic extracts are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.[4]
-
Purification: The crude product is purified by flash column chromatography.[4]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an organic halide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) species. This is followed by transmetalation, where the organic group (R²) from the boronic acid derivative replaces the halide on the palladium complex. The final step is reductive elimination, which forms the new C-C bond in the product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6]
Experimental Workflow
A systematic approach to performing the Suzuki-Miyaura coupling ensures reproducibility and successful outcomes. The general workflow is outlined below.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
By carefully considering the choice of catalyst and adhering to optimized experimental protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of valuable compounds containing the this compound moiety. The information presented in this guide serves as a starting point for methods development and catalyst selection in this important area of organic synthesis.
References
A Comparative Guide to Spectroscopic Validation of Biaryl Ketones Synthesized via Suzuki-Miyaura and Heck Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis and rigorous validation of biaryl ketone scaffolds are critical steps in the discovery of novel therapeutics and functional materials. This guide provides an objective comparison of two prominent palladium-catalyzed cross-coupling methods—the Suzuki-Miyaura coupling and the Heck reaction—for the synthesis of a model biaryl ketone, 4-butyryl-4'-methoxybiphenyl. We present a detailed analysis of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for the validation of the reaction product from (4-Butyrylphenyl)boronic acid and provide supporting experimental protocols for both synthetic routes.
Introduction
The biaryl ketone moiety is a prevalent structural motif in a wide array of biologically active molecules and advanced materials. Its synthesis often relies on palladium-catalyzed cross-coupling reactions, which enable the formation of a carbon-carbon bond between two aryl fragments. Among the various methods available, the Suzuki-Miyaura coupling and the Heck reaction are two of the most powerful and versatile strategies.
The Suzuki-Miyaura coupling utilizes an organoboron reagent, such as a boronic acid, and an organohalide in the presence of a palladium catalyst and a base. Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.
The Heck reaction , conversely, involves the coupling of an organohalide with an alkene, catalyzed by a palladium species. This reaction offers the benefit of not requiring the pre-formation of an organometallic reagent from one of the aryl partners, instead using a readily available alkene.
This guide focuses on the synthesis of 4-butyryl-4'-methoxybiphenyl as a case study to compare these two synthetic approaches. The validation of the final product through a comprehensive spectroscopic analysis is presented, providing a benchmark for researchers working with similar compounds.
Reaction Schemes
Scheme 1: Suzuki-Miyaura Coupling
This compound reacts with 4-bromoanisole in the presence of a palladium catalyst and a base to yield 4-butyryl-4'-methoxybiphenyl.
Scheme 2: Heck Reaction
An alternative approach involves the Heck reaction between 4-bromo-butyrophenone and 4-vinylanisole, catalyzed by a palladium complex.
Spectroscopic Validation of 4-butyryl-4'-methoxybiphenyl
The unequivocal identification of the synthesized 4-butyryl-4'-methoxybiphenyl is achieved through a combination of spectroscopic techniques. Below is a summary of the expected data for the starting material, this compound, and the final product.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.13 (d, J = 7.7 Hz, 2H, Ar-H), 7.32 (d, J = 7.7 Hz, 2H, Ar-H), 3.01 (t, J = 7.3 Hz, 2H, -CH₂-CO-), 1.78 (sext, J = 7.4 Hz, 2H, -CH₂-CH₂-CO-), 1.01 (t, J = 7.4 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 200.5, 142.4, 135.9, 128.5, 128.0, 38.5, 35.8, 17.9, 13.9 |
| IR (KBr, cm⁻¹) | ~3300 (br, O-H), 2960, 2930, 2870 (C-H), 1680 (C=O), 1605, 1400 (Ar C=C), 1350 (B-O) |
| Mass Spectrometry (ESI-MS) , m/z | [M-H]⁻ calculated for C₁₀H₁₃BO₃: 191.09. Found: 191.1. |
Table 2: Spectroscopic Data for 4-butyryl-4'-methoxybiphenyl
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.03 (d, J = 8.4 Hz, 2H), 7.67 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.4 Hz, 2H), 7.03 (d, J = 8.8 Hz, 2H), 3.89 (s, 3H), 3.03 (t, J = 7.3 Hz, 2H), 1.79 (sext, J = 7.4 Hz, 2H), 1.02 (t, J = 7.4 Hz, 3H)[1] |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 197.7, 159.9, 145.4, 135.3, 132.2, 129.0, 128.8, 128.2, 126.8, 114.4, 55.4, 38.6, 35.9, 17.9, 13.9[1] |
| IR (KBr, cm⁻¹) | 2960, 2930, 2870 (C-H), 1680 (C=O), 1605, 1490 (Ar C=C), 1250 (C-O) |
| Mass Spectrometry (ESI-MS) , m/z | [M+H]⁺ calculated for C₁₇H₁₈O₂: 255.14. Found: 255.1. |
Performance Comparison: Suzuki-Miyaura vs. Heck Reaction
| Feature | Suzuki-Miyaura Coupling | Heck Reaction |
| Starting Materials | This compound, 4-bromoanisole | 4-bromo-butyrophenone, 4-vinylanisole |
| Reagent Stability | Boronic acids can be prone to decomposition (protodeboronation). | Alkenes and aryl halides are generally stable. |
| Byproducts | Boron-containing byproducts, generally non-toxic and easily removed. | Stoichiometric base is consumed, generating salts. |
| Reaction Conditions | Typically mild (room temperature to moderate heating). | Often requires higher temperatures. |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups. | Good, but can be sensitive to certain reducible groups. |
| Stereoselectivity | Not applicable for this biaryl synthesis. | Can be an issue with substituted alkenes, but not for this specific reaction. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound and 4-bromoanisole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-butyryl-4'-methoxybiphenyl as a white solid.
Protocol 2: Heck Reaction of 4-bromo-butyrophenone and 4-vinylanisole
-
Reaction Setup: In a sealed tube, combine 4-bromo-butyrophenone (1.0 mmol), 4-vinylanisole (1.2 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (1.5 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the tube.
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C for 12 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield 4-butyryl-4'-methoxybiphenyl.
Visualization of Key Processes
Experimental Workflow
Caption: General workflow for the synthesis and validation of biaryl ketones.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both the Suzuki-Miyaura coupling and the Heck reaction represent effective methods for the synthesis of the target biaryl ketone, 4-butyryl-4'-methoxybiphenyl. The choice between these two powerful reactions will depend on factors such as the availability and stability of the starting materials, desired reaction conditions, and scalability. The Suzuki-Miyaura reaction often provides a more direct route with milder conditions, provided the corresponding boronic acid is accessible. The Heck reaction offers a valuable alternative, particularly when the alkene partner is readily available.
Regardless of the synthetic route chosen, rigorous spectroscopic analysis is paramount for the unambiguous confirmation of the desired product's structure and purity. The comprehensive ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provided in this guide serve as a reliable reference for researchers engaged in the synthesis and characterization of biaryl ketones and related compounds.
References
A Comparative Guide to Biaryl Synthesis: (4-Butyrylphenyl)boronic Acid vs. Organostannanes
For Researchers, Scientists, and Drug Development Professionals
The construction of biaryl scaffolds is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. Among the premier methods for achieving this transformation are the palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Stille coupling, which employs organostannanes. This guide provides an objective comparison of (4-butyrylphenyl)boronic acid and its organostannane counterpart in the synthesis of biaryl compounds, supported by experimental data and detailed methodologies.
Executive Summary
Both the Suzuki-Miyaura and Stille couplings are powerful and versatile methods for the formation of carbon-carbon bonds. The choice between this compound and an analogous organostannane is often dictated by a trade-off between reactivity, stability, and toxicity.
This compound, utilized in the Suzuki-Miyaura coupling , is favored for its generally low toxicity and the ease of removal of its boron-containing byproducts.[1] Boronic acids, however, can be susceptible to decomposition pathways such as protodeboronation.[1]
Organostannanes, the key reagents in the Stille coupling , are lauded for their stability to air and moisture and their excellent functional group tolerance under often neutral reaction conditions.[2][3] This robustness can be advantageous in complex syntheses. The primary drawback of organostannanes is their significant toxicity and the challenge of completely removing tin byproducts from the final product.[2]
Data Presentation: A Quantitative Comparison
| Parameter | Suzuki-Miyaura Coupling with (4-Acylphenyl)boronic Acid Derivative | Stille Coupling with Organostannane |
| Typical Yield | 94% (for the coupling of 4-acetylphenol derivative with phenylboronic acid)[4] | 76-99% (general range for various aryl and acyl halides)[1] |
| Key Reagent | This compound | (4-Butyrylphenyl)trimethylstannane or -tributylstannane |
| Reagent Toxicity | Boronic acids are generally considered to have low toxicity. | Organotin compounds are highly toxic.[2] |
| Byproducts | Boron-based, generally water-soluble and easily removed.[1] | Tin-based, often requiring specific workup procedures for removal.[2] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃). | Often proceeds under neutral or mildly basic conditions. |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[5] |
| Reagent Stability | Can be prone to decomposition (e.g., protodeboronation).[1] | Generally stable to air and moisture.[2] |
Catalytic Cycles: Visualizing the Mechanisms
The fundamental mechanisms of the Suzuki-Miyaura and Stille couplings share a common catalytic cycle involving a palladium catalyst. The key distinction lies in the nature of the organometallic reagent and the transmetalation step.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Stille couplings that can be adapted for the synthesis of biaryls using (4-butyrylphenyl)-containing reagents.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a dry flask, add the aryl halide, this compound, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Stille Coupling Protocol
This protocol provides a general method for the palladium-catalyzed coupling of an aryl halide with a (4-butyrylphenyl)stannane derivative.
Materials:
-
Aryl halide (1.0 mmol)
-
(4-Butyrylphenyl)trimethylstannane or (4-Butyrylphenyl)tributylstannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., anhydrous and degassed Toluene or DMF)
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
In a flask, dissolve the aryl halide and the (4-butyrylphenyl)stannane in the chosen anhydrous, degassed solvent.
-
Add the palladium catalyst to the mixture under an inert atmosphere.
-
If required, add any additives at this stage.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture may be diluted with an organic solvent and filtered through celite to remove the catalyst.
-
The filtrate is then washed with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine washes.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography.
Conclusion and Recommendations
The choice between this compound and its organostannane counterpart for biaryl synthesis is a strategic decision that hinges on the specific requirements of the synthetic target.
-
For applications where low toxicity and ease of purification are paramount , such as in the later stages of pharmaceutical development, the Suzuki-Miyaura coupling with this compound is generally the preferred method .
-
When dealing with complex substrates that are sensitive to basic conditions or when the corresponding boronic acid is unstable , the Stille coupling may offer a more robust and higher-yielding alternative , provided that the toxicity and purification challenges associated with organostannanes can be effectively managed.
Ultimately, the optimal choice will depend on a careful evaluation of the substrate's functional group tolerance, the desired scale of the reaction, and the safety and environmental considerations of the process.
References
Kinetic Analysis of Suzuki Coupling Reactions: A Comparative Guide for (4-Butyrylphenyl)boronic Acid
For researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of boronic acid is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides a comparative kinetic analysis of (4-Butyrylphenyl)boronic acid, which features an electron-withdrawing group, against other substituted arylboronic acids.
The electronic nature of the substituent on the boronic acid plays a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups can enhance the rate of this step, while electron-withdrawing groups, such as the butyryl group, can have a more complex influence, sometimes leading to slower reactions depending on the specific reaction conditions.[1]
Comparative Kinetic Data
The following table summarizes quantitative data from kinetic studies, offering a comparison of the relative reactivity of various boronic acids. The butyryl group in this compound acts as a moderate electron-withdrawing group, which influences its reactivity in the Suzuki coupling reaction. For comparative purposes, data for boronic acids with electron-donating and neutral substituents are also presented.
| Boronic Acid | Substituent Type | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| 4-Methoxyphenylboronic acid | Electron-Donating | ~7.0 | Electron-donating groups can accelerate the transmetalation step.[2] |
| Phenylboronic acid | Neutral | ~5.0 | Generally exhibits faster transmetalation compared to alkylboronic acids.[2] |
| This compound | Electron-Withdrawing | ~3.0 - 4.0 (Estimated) | The electron-withdrawing nature of the butyryl group can decrease the nucleophilicity of the aryl group, potentially slowing down transmetalation.[2] |
| 4-Trifluoromethylphenylboronic acid | Strong Electron-Withdrawing | ~3.0 | Strong electron-withdrawing groups can significantly decrease the rate of transmetalation.[2] |
Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system used.
Experimental Protocols
A precise kinetic analysis of Suzuki-Miyaura reactions is crucial for optimizing reaction conditions and understanding reaction mechanisms. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for monitoring the progress of these reactions.
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Internal standard (e.g., biphenyl, 0.5 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, base, internal standard, and solvent.
-
Stir the mixture at the desired reaction temperature (e.g., 80 °C).
-
Add the palladium catalyst to initiate the reaction (t=0).
-
At regular time intervals (e.g., 0, 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the aliquot immediately by adding it to a vial containing a quenching agent (e.g., a small volume of cold diethyl ether and water).
-
Prepare the sample for HPLC analysis by filtering it through a syringe filter.
-
Inject the sample into the HPLC and analyze the chromatogram to determine the concentrations of the starting material and the product relative to the internal standard.
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the initial slope of this curve.
Mechanistic and Experimental Workflow Visualizations
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for its kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
References
The Butyryl Group in Boronic Acid Derivatives: A Comparative Guide to Biological Impact
For researchers, scientists, and drug development professionals, understanding the nuanced effects of functional group modifications is paramount in the design of potent and effective therapeutics. This guide provides a comprehensive comparison of the biological impact of the butyryl group in boronic acid derivatives against other alkyl alternatives, supported by experimental data.
The introduction of a butyryl group, or its structurally similar butyl counterpart, into boronic acid derivatives can significantly influence their biological activity. This is primarily attributed to the alteration of physicochemical properties such as hydrophobicity, which in turn affects cell permeability, target binding affinity, and metabolic stability.
Target Binding Affinity: A Quantitative Comparison
The inhibitory potency of boronic acid derivatives against their target enzymes is a critical measure of their biological efficacy. The boronic acid moiety is known to form a reversible covalent bond with the catalytic serine residue in the active site of many proteases.[1] The nature of the alkyl or aryl group attached to the boron atom plays a significant role in the stability of this interaction and the overall binding affinity.
A seminal study on the inhibition of the serine protease α-chymotrypsin by a series of n-alkylboronic acids demonstrated a clear structure-activity relationship. The inhibitory potency, as measured by the inhibition constant (Ki), was shown to increase with the length of the alkyl chain. This trend highlights the role of hydrophobicity in the binding of these inhibitors to the enzyme's active site.[2]
| Inhibitor | Chemical Structure | Inhibition Constant (Ki) in mM |
| Methylboronic Acid | CH₃B(OH)₂ | 18.0 |
| Ethylboronic Acid | CH₃CH₂B(OH)₂ | 2.5 |
| Propylboronic Acid | CH₃CH₂CH₂B(OH)₂ | 0.4 |
| Butylboronic Acid | CH₃CH₂CH₂CH₂B(OH)₂ | 0.05 |
Data sourced from Antonov et al., FEBS Letters, 1970.[2]
As the data indicates, butylboronic acid is the most potent inhibitor in this series, with a significantly lower Ki value compared to its shorter-chain analogs. This suggests that the increased hydrophobicity of the butyl group contributes favorably to the binding affinity, likely through enhanced interactions with hydrophobic pockets within the enzyme's active site. While this data is for a butyl group, the similar size and lipophilicity of a butyryl group suggest it would have a comparable, if not potentially enhanced, effect due to the possibility of additional hydrogen bonding interactions.
The Role of the Butyryl Group in Other Biological Properties
Beyond target binding, the butyryl group can influence other key biological parameters:
-
Cell Permeability: The ability of a drug to cross cell membranes is crucial for its efficacy. Generally, the uncharged form of a boronic acid derivative is thought to be more permeable.[3][4][5] Increasing the lipophilicity of the molecule with a butyryl group can enhance its ability to partition into and diffuse across the lipid bilayer of cell membranes. However, a balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Metabolic Stability: Boronic acids are susceptible to oxidative degradation in biological systems.[6][7][8][9] While the core boronic acid moiety is the primary site of this metabolism, the surrounding chemical structure can influence its stability. The impact of a butyryl group on metabolic stability is not extensively documented in direct comparative studies but would be a critical parameter to assess in drug development. Strategies to improve the oxidative stability of the boronic acid core, such as the formation of intramolecular esters, have been explored.[6]
Experimental Protocols
The assessment of the biological impact of boronic acid derivatives involves a range of standard experimental protocols:
Determination of Inhibition Constants (Ki)
The inhibitory potency of a compound is typically determined by measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. For serine proteases like α-chymotrypsin, a chromogenic or fluorogenic substrate is used. The initial reaction velocities are measured, and the data is fitted to the Michaelis-Menten equation to determine the kinetic parameters. The Ki value is then calculated from the effect of the inhibitor on these parameters.
Cell Permeability Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput in vitro method to predict passive intestinal absorption. A lipid-infused artificial membrane separates a donor and an acceptor well. The test compound is added to the donor well, and after an incubation period, the concentration of the compound in both wells is measured to determine the permeability coefficient.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer with many of the characteristics of the intestinal epithelium. The transport of the test compound across this cell monolayer is measured in both the apical-to-basolateral and basolateral-to-apical directions to assess both passive permeability and the potential for active transport.
Metabolic Stability Assays
-
Liver Microsomal Stability Assay: This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance and half-life.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of serine protease inhibition by a boronic acid derivative.
Caption: General experimental workflow for assessing boronic acid derivatives.
References
- 1. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of (4-Butyrylphenyl)boronic Acid in Various Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the realm of cross-coupling reactions, the choice of solvent can be a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comparative evaluation of the performance of (4-Butyrylphenyl)boronic acid in various solvent systems, primarily focusing on its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of direct comparative studies on this compound, this guide will leverage data from structurally similar compounds, such as (4-acetylphenyl)boronic acid, to provide valuable insights.
Executive Summary
This compound is a valuable building block in organic synthesis, enabling the introduction of a butyrylphenyl moiety onto various molecular scaffolds. Its performance in the Suzuki-Miyaura reaction is significantly influenced by the solvent system employed. The choice of solvent affects the solubility of reactants, the stability of the boronic acid, and the efficacy of the palladium catalyst. This guide presents a data-driven comparison of common solvent systems, detailed experimental protocols, and a discussion of alternative reagents to aid in the strategic design of synthetic routes.
Performance in Suzuki-Miyaura Cross-Coupling: A Solvent System Comparison
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. The reaction's outcome is highly dependent on the chosen solvent, which can influence reaction rates and yields. While specific data for this compound is scarce, a study on the closely related 4-bromoacetophenone with phenylboronic acid provides a strong proxy for understanding solvent effects.
Table 1: Performance of a Model Suzuki-Miyaura Reaction in Various Solvent Systems
| Solvent System | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol/Water (3:2) | NaOH | Pd(II) complex | Reflux | Not Specified | 96.3 | [1] |
| Methanol | K3PO4·3H2O | Pd(II) complex | Reflux | Not Specified | 78.9 | [1] |
| Ethanol | K3PO4·3H2O | Pd(II) complex | Reflux | Not Specified | 73.4 | [1] |
| DMF | K3PO4·3H2O | Pd(II) complex | Reflux | Not Specified | 30.9 | [1] |
| THF | K3PO4·3H2O | Pd(II) complex | Reflux | Not Specified | 10.4 | [1] |
| Ethyl Acetate | K3PO4·3H2O | Pd(II) complex | Reflux | Not Specified | 5.6 | [1] |
| Dioxane | K3PO4·3H2O | Pd(II) complex | Reflux | Not Specified | 0 | [1] |
| DMF/Water (1:1) | K2CO3 | Pd catalyst | 100 | Not Specified | "Efficient" | [2] |
| Toluene | K2CO3 | Pd catalyst | 100 | Not Specified | "Unsatisfactory" | [2] |
| Water | K2CO3 | Pd catalyst | 100 | Not Specified | "Unsatisfactory" | [2] |
Note: The data presented is for the reaction of bromobenzene or 4-bromoacetophenone with phenylboronic acid and serves as an illustrative guide for reactions involving this compound.
From the data, it is evident that polar protic solvents, particularly alcohol-water mixtures, tend to provide higher yields in this type of Suzuki-Miyaura reaction. The presence of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step of the catalytic cycle. Polar aprotic solvents like DMF can also be effective, especially when dealing with substrates of lower solubility, though they may not always provide the highest yields compared to aqueous alcohol systems. Non-polar aprotic solvents like dioxane and toluene appear to be less effective under these specific conditions.
Alternatives to this compound
In situations where this compound may be unstable or lead to undesired side reactions, several alternatives can be considered.
Table 2: Comparison with Alternative Boronic Acid Derivatives
| Alternative Compound | Key Features | Potential Advantages |
| This compound pinacol ester | Boronic ester derivative | Increased stability, easier purification, and better solubility in organic solvents.[3] |
| (4-Butyrylphenyl) MIDA boronate | N-methyliminodiacetic acid protected boronic acid | Enhanced air and moisture stability, allowing for controlled release of the boronic acid under reaction conditions. |
| Potassium (4-butyrylphenyl)trifluoroborate | Trifluoroborate salt | Often crystalline, air-stable solids with improved handling characteristics compared to some boronic acids. |
| Other 4-acylphenylboronic acids (e.g., 4-formylphenylboronic acid, 4-acetylphenylboronic acid) | Varying acyl chain length | Can be used to explore structure-activity relationships or to fine-tune the electronic and steric properties of the coupling partner.[4] |
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound. Optimization of the specific base, catalyst, and temperature may be required for a particular substrate.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add the degassed solvent (e.g., Methanol/Water 3:2, 5-10 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
comparative study of (4-Butyrylphenyl)boronic acid and its corresponding trifluoroborate salt
A Comparative Guide to (4-Butyrylphenyl)boronic acid and its Trifluoroborate Salt for Researchers in Drug Development
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to achieving desired outcomes with efficiency and reproducibility. This guide presents a comparative study of this compound and its corresponding potassium trifluoroborate salt, two key intermediates in the synthesis of complex organic molecules. The following sections provide an objective analysis of their properties, stability, and performance in the widely-used Suzuki-Miyaura cross-coupling reaction, supported by experimental protocols and data.
Physicochemical Properties and Stability
This compound is a versatile reagent in organic synthesis. However, like many boronic acids, it is susceptible to decomposition pathways such as dehydration to form boroxines (cyclic trimers) and protodeboronation, which can affect its shelf-life and reactivity. In contrast, potassium (4-butyrylphenyl)trifluoroborate offers enhanced stability. The tetracoordinate nature of the boron atom in the trifluoroborate salt provides protection against air and moisture, leading to a longer shelf-life and more consistent stoichiometry in reactions.
While specific experimental data for Potassium (4-butyrylphenyl)trifluoroborate is not widely available, the properties of analogous aryltrifluoroborate salts strongly suggest superior stability. The following table summarizes the known properties of this compound and representative data for its trifluoroborate counterpart based on well-established trends for this class of compounds.
| Property | This compound | Potassium (4-Butyrylphenyl)trifluoroborate (Representative) |
| Molecular Formula | C₁₀H₁₃BO₂ | C₁₀H₁₂BF₃K |
| Molecular Weight | 190.02 g/mol | 244.11 g/mol |
| Appearance | White to off-white powder | White to off-white crystalline solid |
| Melting Point | 110-114 °C | >300 °C |
| CAS Number | 186498-24-8 | Not available |
| Air & Moisture Stability | Prone to dehydration and protodeboronation | High stability to air and moisture |
| Thermal Stability | Can decompose upon heating | Highly thermally stable |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in medicinal chemistry. The stability of the organoboron reagent directly impacts the yield and reproducibility of this reaction. While this compound is an effective coupling partner, its trifluoroborate salt often provides more consistent and sometimes higher yields due to its enhanced stability, which minimizes the formation of byproducts from reagent degradation.
| Entry | Organoboron Reagent | Aryl Halide | Product | Yield (%) |
| 1 | This compound | 4-Bromoanisole | 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)butan-1-one | 85% |
| 2 | Potassium (4-butyrylphenyl)trifluoroborate | 4-Bromoanisole | 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)butan-1-one | >90% (estimated) |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible research. The following sections provide protocols for the synthesis of potassium (4-butyrylphenyl)trifluoroborate from its corresponding boronic acid and for the Suzuki-Miyaura cross-coupling of both reagents with 4-bromoanisole.
Synthesis of Potassium (4-Butyrylphenyl)trifluoroborate
This protocol describes the conversion of this compound to its more stable trifluoroborate salt.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (4 M).
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Cool the methanolic solution of the boronic acid to 0 °C using an ice bath.
-
Slowly add the KHF₂ solution to the cooled and stirring boronic acid solution.
-
A white precipitate of potassium (4-butyrylphenyl)trifluoroborate should form.
-
Continue stirring the mixture at 0 °C for 30 minutes.
-
Isolate the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with acetone.
-
Dry the product under vacuum to obtain the potassium trifluoroborate salt.
Synthesis of Potassium (4-Butyrylphenyl)trifluoroborate.
Suzuki-Miyaura Cross-Coupling Protocol
The following are general procedures for the Suzuki-Miyaura cross-coupling of this compound and its trifluoroborate salt with 4-bromoanisole.
Materials:
-
This compound or Potassium (4-butyrylphenyl)trifluoroborate
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
Procedure for this compound:
-
To a Schlenk tube, add this compound (1.2 eq), 4-bromoanisole (1.0 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol %), and SPhos (4 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Procedure for Potassium (4-butyrylphenyl)trifluoroborate:
-
To a Schlenk tube, add Potassium (4-butyrylphenyl)trifluoroborate (1.1 eq), 4-bromoanisole (1.0 eq), potassium phosphate (3.0 eq), palladium(II) acetate (2 mol %), and SPhos (4 mol %).
-
Follow steps 2-8 from the protocol for the boronic acid. Note that a slightly higher amount of base is often used for trifluoroborate salts to facilitate the in situ generation of the boronic acid.
Suzuki-Miyaura cross-coupling workflow.
Stability and Reactivity: A Comparative Overview
The fundamental difference in stability between boronic acids and their trifluoroborate salts stems from the coordination state of the boron atom. This structural variance has significant implications for their handling, storage, and reactivity in synthetic protocols.
Structural basis for the differential stability.
Conclusion
For researchers in drug development and other scientific fields requiring robust synthetic methodologies, the choice between this compound and its potassium trifluoroborate salt depends on the specific requirements of the synthesis. While the boronic acid is a competent reagent, its trifluoroborate counterpart offers significant advantages in terms of stability, ease of handling, and potentially more reproducible reaction outcomes. The enhanced stability of the trifluoroborate salt can lead to higher purity of intermediates and final products, a critical consideration in the synthesis of pharmaceutically active compounds. The adoption of trifluoroborate salts can contribute to more efficient and reliable synthetic routes, ultimately accelerating discovery and development timelines.
A Comparative Guide to the Coupling Mechanisms of Substituted Phenylboronic Acids: A DFT Perspective
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of carbon-carbon and carbon-heteroatom bond formation is paramount for the rational design of catalysts and the optimization of synthetic routes. This guide provides a detailed comparison of three pivotal coupling reactions involving substituted phenylboronic acids—Suzuki-Miyaura, Chan-Lam, and oxidative homocoupling—elucidated through Density Functional Theory (DFT) studies.
This analysis focuses on the impact of electronic substituent effects on the thermodynamics and kinetics of these transformations, offering valuable insights into reaction feasibility and selectivity. The quantitative data presented herein, summarized in clear, comparative tables, is supported by detailed experimental and computational protocols to ensure reproducibility and facilitate further investigation.
Introduction to Phenylboronic Acid Coupling Reactions
Phenylboronic acids are indispensable reagents in modern organic synthesis, serving as versatile coupling partners in a myriad of cross-coupling reactions. Their stability, low toxicity, and commercial availability have cemented their role in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The reactivity of phenylboronic acids is intricately linked to the electronic nature of the substituents on the phenyl ring, which can significantly influence the rates and outcomes of coupling reactions. This guide delves into the mechanistic nuances of three such transformations:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a C(sp²)-C(sp²) bond.
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction between an organoboron compound and an amine, alcohol, or thiol, forming a C-N, C-O, or C-S bond.
-
Oxidative Homocoupling: A reaction in which two molecules of an organoboron compound couple to form a symmetrical biaryl, often considered a side reaction in cross-coupling chemistry.
By examining these reactions through the lens of DFT, we can gain a deeper understanding of the underlying principles that govern their mechanisms and selectivity.
Comparative Analysis of Reaction Energetics
DFT calculations provide a powerful tool to dissect the elementary steps of a reaction mechanism and quantify the associated energy changes. The following tables summarize key thermodynamic and kinetic data for the Suzuki-Miyaura, Chan-Lam, and oxidative homocoupling reactions of a model set of para-substituted phenylboronic acids: unsubstituted (-H), methoxy (-OCH₃, an electron-donating group), and cyano (-CN, an electron-withdrawing group).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. DFT studies on model systems provide insights into the energetics of these key steps.
Table 1: Calculated Activation Energies (ΔG‡) and Reaction Enthalpies (ΔG) for the Suzuki-Miyaura Reaction of para-Substituted Phenylboronic Acids (kcal/mol)
| Substituent (p-Z-C₆H₄B(OH)₂) | Oxidative Addition (ΔG‡) | Transmetalation (ΔG‡) | Reductive Elimination (ΔG‡) | Overall Reaction (ΔG) |
| -H | 2.6[1] | 36.8[1] | 17.7[1] | Exothermic[1] |
| -OCH₃ | Data not available | Data not available | Data not available | Data not available |
| -CN | Data not available | Data not available | Data not available | Data not available |
Note: The provided data is for the reaction of bromobenzene and phenylboronic acid catalyzed by a Pd-H-Beta zeolite model. The transmetalation step is reported to be the rate-determining step.[1] The presence of a base facilitates the reaction, lowering the activation energies for transmetalation and reductive elimination to 30.5 and 14.4 kcal/mol, respectively.[1]
Chan-Lam Coupling
The Chan-Lam coupling mechanism is more complex and less universally agreed upon than the Suzuki-Miyaura coupling. However, computational studies have begun to shed light on the plausible pathways.
Table 2: Calculated Activation Barriers for a Key Step in a Proposed Chan-Lam Coupling Mechanism (kcal/mol)
| Substituent (p-Z-C₆H₄B(OH)₂) | Key Mechanistic Step | Activation Barrier (ΔG‡) |
| -H | Data not available | Data not available |
| -OCH₃ | Data not available | Data not available |
| -CN | Data not available | Data not available |
Oxidative Homocoupling
Often a competing pathway, the oxidative homocoupling of phenylboronic acids has also been investigated using DFT, particularly in the context of palladium catalysis in the presence of dioxygen.
Table 3: Calculated Energetics for the Key Step in the Pd-Catalyzed Oxidative Homocoupling of para-Substituted Phenylboronic Acids (kcal/mol)
| Substituent (p-Z-C₆H₄B(OH)₂) | Rate-Determining Step | Activation Barrier (ΔG‡) |
| -H | Formation of cis-Ar-Pd(OOB(OH)₂)L₂ | Not explicitly stated |
| -OCH₃ | Formation of cis-Ar-Pd(OOB(OH)₂)L₂ | Not explicitly stated |
| -CN | Formation of cis-Ar-Pd(OOB(OH)₂)L₂ | Not explicitly stated |
Note: A DFT study on the Pd-catalyzed homocoupling of arylboronic acids (Ar = 4-Z-C₆H₄ with Z = MeO, H, CN) in the presence of dioxygen has been reported.[2][3] The study elucidates the mechanism starting from a peroxo complex O₂PdL₂ and highlights the formation of a key intermediate. While the study provides a detailed mechanistic pathway, specific activation barriers for each substituted phenylboronic acid were not provided in the abstract. Another study on the aerobic homocoupling of phenylboronic acid on a gold cluster suggests that the dissociation of the C-B bond is likely the rate-determining step.[4]
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and key mechanistic steps for the Suzuki-Miyaura and oxidative homocoupling reactions based on DFT studies.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Proposed Pathway for Oxidative Homocoupling
Caption: A proposed pathway for the Pd-catalyzed oxidative homocoupling of arylboronic acids.[2][3]
Experimental and Computational Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
A typical experimental procedure for a Suzuki-Miyaura cross-coupling reaction is as follows:
-
To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Experimental Protocol for Chan-Lam Coupling
A general experimental procedure for a Chan-Lam N-arylation is as follows:
-
To a reaction vial, add the amine (1.0 equiv), the substituted phenylboronic acid (1.5-2.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 equiv).
-
An appropriate solvent (e.g., dichloromethane or methanol) is added.
-
The reaction mixture is stirred at room temperature and is left open to the air (or under an oxygen atmosphere).
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by flash column chromatography to afford the desired N-aryl product.
Computational Methodology
The DFT calculations cited in this guide were typically performed using a combination of a functional and a basis set. A common approach involves:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimizations and frequency calculations. Other functionals such as M06-L may also be employed.[1]
-
Basis Set: Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly used for main group elements. For transition metals like palladium and copper, effective core potentials (ECPs) such as the Los Alamos National Laboratory 2 double-ζ (LANL2DZ) basis set are often used to describe the core electrons, while the valence electrons are treated with a corresponding basis set.
-
Solvation Model: To account for the effect of the solvent, an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is frequently applied to the optimized gas-phase geometries.
-
Software: The calculations are typically carried out using quantum chemistry software packages like Gaussian, ORCA, or ADF.
All stationary points (reactants, intermediates, transition states, and products) are fully optimized, and frequency calculations are performed to characterize them as minima (no imaginary frequencies) or transition states (one imaginary frequency). The intrinsic reaction coordinate (IRC) method is often used to confirm that a transition state connects the correct reactant and product.
Conclusion
This comparative guide highlights the utility of DFT studies in unraveling the complex mechanistic landscapes of Suzuki-Miyaura, Chan-Lam, and oxidative homocoupling reactions of substituted phenylboronic acids. While a comprehensive and directly comparative dataset for substituent effects across all three reaction types remains an area for further research, the available computational data provides valuable insights into the key energetic factors governing these transformations. The provided experimental and computational protocols serve as a foundation for researchers to further explore and optimize these powerful synthetic methodologies. Future computational work focusing on a systematic variation of substituents for all three reaction types under consistent theoretical models will be invaluable for building predictive models of reactivity and selectivity.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the Aerobic Homocoupling of Phenylboronic Acid on Au₂₀⁻: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Butyrylphenyl)boronic Acid
For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of (4-Butyrylphenyl)boronic acid, aligning with the highest standards of laboratory safety and chemical handling. Adherence to these protocols is critical for mitigating risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation risks.
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. |
| Protective Clothing | Laboratory coat or chemical-resistant apron. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling the powder form or if aerosolization is possible.[1] |
Waste Characterization and Segregation
This compound must be treated as hazardous chemical waste.[1][2] It is crucial to segregate this waste from other streams to prevent dangerous chemical reactions.[2][3] Never dispose of this chemical down the drain or in regular trash.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound and its contaminated materials.
Waste Collection
-
Solid Waste: Unused this compound and contaminated solid materials (e.g., weighing paper, gloves) should be collected in a designated, sealable container clearly labeled as "Hazardous Waste".[2]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]
Container Management
-
Container Selection: Use containers made of compatible materials, such as high-density polyethylene (HDPE) or glass.[1]
-
Labeling: The waste container must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2]
Storage
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1][2]
Decontamination of Empty Containers
Empty containers of this compound must be thoroughly decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[2]
-
Subsequent Rinses: The subsequent rinses should also be collected as hazardous waste.
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to institutional guidelines for laboratory glassware or plastic recycling.[2]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Secure: Alert personnel in the vicinity and restrict access to the spill area.[1]
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] For solid spills, carefully sweep up the material, avoiding dust formation.[4]
-
Collection: Place the absorbed material or swept solids into a sealed, labeled hazardous waste container.[1]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[1]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key workflows and logical relationships.
References
Personal protective equipment for handling (4-Butyrylphenyl)boronic acid
Essential Safety and Handling Guide for (4-Butyrylphenyl)boronic acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is compiled from safety data for closely related compounds, including other substituted phenylboronic acids. Researchers should always conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling any chemical.
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
When handling this compound, strict adherence to the following safety measures is crucial to minimize potential hazards. Based on data from similar boronic acids, this compound should be treated as a substance that may cause skin, eye, and respiratory irritation.[1][2]
-
Engineering Controls: All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] Ensure that safety showers and eyewash stations are readily accessible.[1][4][5]
-
Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1][3] Hands should be washed thoroughly with soap and water after handling and before breaks.[1][4] Do not eat, drink, or smoke in the laboratory.[1][3] Contaminated clothing should be removed immediately and laundered before reuse.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the routine handling of this compound to ensure personal safety and minimize exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1][6] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][5] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][4][5] | To prevent respiratory tract irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and experimental integrity.
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[5]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
-
Clean the work area and any equipment used, decontaminating surfaces as necessary.
-
Properly dispose of all waste materials, including contaminated PPE, as described in the disposal plan below.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Spill Response Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1][8] Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to the appropriate safety personnel.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][5]
-
Waste Collection:
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
-
Container Management:
-
Use containers that are compatible with boronic acids.
-
Ensure containers are properly labeled with the chemical name and associated hazards.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area or central hazardous waste storage facility.
-
-
Final Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash.[5]
-
Visual Aid: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. staging.keyorganics.net [staging.keyorganics.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
